molecular formula C10H16N4 B3136227 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine CAS No. 412355-93-2

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

货号: B3136227
CAS 编号: 412355-93-2
分子量: 192.26 g/mol
InChI 键: FAMNSSUBWODQOM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methyl-1-pyrazin-2-ylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-10(11)2-6-14(7-3-10)9-8-12-4-5-13-9/h4-5,8H,2-3,6-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMNSSUBWODQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide on 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (CAS 5671-58-9) and its Structural Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a molecule possessing structural motifs of significant interest in the field of drug discovery. Due to the limited availability of specific data for this exact compound, this document establishes a broader, more practical context by incorporating established knowledge on the closely related pyrazinylpiperidine and pyrazinylpiperazine scaffolds. This approach provides a robust framework for understanding its potential physicochemical characteristics, synthetic pathways, and pharmacological applications.

Core Concepts: The Pyrazinylpiperidine Scaffold

The structure of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a compelling fusion of a pyrazine ring and a 4-methyl-4-aminopiperidine moiety. This unique architectural combination is noteworthy for several reasons:

  • Pyrazine Moiety : The pyrazine ring, a six-membered heteroaromatic system containing two nitrogen atoms, is a well-established pharmacophore. Its derivatives are associated with a diverse range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.[1]

  • Piperidine/Piperazine Core : The piperidine and piperazine rings are fundamental building blocks in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) and a variety of other therapeutic areas.[2][3] Their conformational flexibility allows for optimal binding to biological targets.

The strategic combination of these two pharmacologically significant fragments within a single molecule suggests a high potential for novel biological activity, making it a person of interest for further investigation.

Physicochemical Properties: Predictions and Inferences

While specific experimental data for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is not extensively documented, its physicochemical properties can be reasonably inferred from its constituent chemical groups and by comparison with structurally analogous compounds.

PropertyPredicted/Inferred ValueRationale and Comparative Insights
Molecular Formula C₁₀H₁₆N₄Derived from the compound's chemical name.
Molecular Weight 192.26 g/mol Calculated based on the molecular formula.[4]
Physical State Likely a solid at room temperatureThis prediction is based on the physical state of similar substituted piperidines and pyrazines.
Aqueous Solubility Expected to exhibit some degree of solubility in water and polar organic solvents.The presence of multiple nitrogen atoms in the pyrazine and piperidine rings, along with the primary amine, introduces polarity and potential for hydrogen bonding, which typically enhances solubility in polar media.
pKa The molecule will possess distinct basic pKa values associated with the pyrazine and piperidine nitrogen atoms.The precise pKa values are crucial for understanding the compound's ionization state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile. Experimental determination is necessary for accurate values.

Note: This data is predictive and should be confirmed through empirical testing.

Synthetic Strategies and Structural Elucidation

The synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine can be approached through established synthetic methodologies in heterocyclic chemistry. A logical and efficient pathway would likely involve a coupling reaction between a pyrazine precursor and a piperidine derivative.

Proposed Synthetic Workflow

A common and effective method for the synthesis of such compounds is reductive amination or a nucleophilic aromatic substitution reaction. A plausible synthetic workflow is outlined below:

G A N-Boc-4-methyl-4-aminopiperidine C Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution A->C B 2-Halopyrazine B->C D Protected Intermediate C->D E Boc Deprotection D->E F 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine E->F

Caption: A potential synthetic workflow for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Structural Characterization and Validation

The definitive identification and purity assessment of the synthesized compound would be achieved through a battery of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for mapping the precise atomic connectivity and confirming the integration of the pyrazine and 4-methyl-4-aminopiperidine components.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for validating the molecular formula by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy : IR analysis would serve to identify key functional groups, such as N-H and C-N stretching vibrations, providing further structural confirmation.

  • Melting Point and Elemental Analysis : These classical methods remain crucial for assessing the purity and elemental composition of the final product.

Potential Applications in Drug Discovery and Development

The structural attributes of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine make it a prime candidate for screening in various therapeutic areas, leveraging the known pharmacological profiles of its core scaffolds.

Promising Avenues for Pharmacological Screening
  • Oncology : The established anticancer properties of numerous pyrazine derivatives provide a strong rationale for evaluating this compound's potential in cancer therapy.[1]

  • Central Nervous System (CNS) Disorders : The prevalence of the piperidine moiety in a wide array of CNS-active drugs suggests that this compound could be a valuable probe for neurological targets.[3]

  • Inflammatory Diseases : Both pyrazine and piperazine derivatives have demonstrated anti-inflammatory activity, indicating a potential role for this molecule in treating inflammatory conditions.[1][5]

Hypothetical Mechanism of Action

The specific mechanism of action will be contingent on the biological target it interacts with. The pyrazine ring is capable of engaging in hydrogen bonding and π-stacking interactions within a receptor's binding site. Concurrently, the conformationally mobile piperidine ring can adapt its shape to achieve an optimal fit. The primary amine group is also likely to be a critical point of interaction.

G cluster_0 Biological Target (e.g., Kinase, GPCR) Binding Pocket Binding Pocket 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine->Binding Pocket Binding and Modulation of Activity

Caption: A conceptual diagram illustrating the potential interaction of the compound with a biological target.

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is not available, a conservative and safe approach to its handling can be formulated based on the SDS of structurally related compounds such as 1-methylpiperazine and various piperidine derivatives.[6][7]

  • Personal Protective Equipment (PPE) : Always wear appropriate chemical-resistant gloves, protective clothing, and eye/face protection.

  • Engineering Controls : Conduct all handling in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Handling Practices : Avoid the generation and inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials.

  • Emergency Procedures : In the event of eye or skin contact, flush immediately with copious amounts of water. If inhaled, move the individual to fresh air. If ingested, seek immediate medical attention.

Conclusion

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine represents a molecule of considerable interest for chemical and biological exploration. Its hybrid structure, drawing from the rich pharmacology of both pyrazine and piperidine scaffolds, positions it as a promising candidate for the discovery of novel therapeutic agents. Although specific experimental data for this compound is limited, this guide provides a comprehensive, scientifically-grounded framework for its potential properties, synthesis, and applications. It is imperative that further experimental research be undertaken to fully elucidate the characteristics and therapeutic potential of this intriguing molecule.

Sources

Structural and Synthetic Profiling of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a highly specialized, rigidified heterocyclic building block frequently employed in modern medicinal chemistry. Featuring a gem-disubstituted piperidine core conjugated to an electron-deficient pyrazine ring, this scaffold is meticulously designed to overcome common pharmacokinetic (PK) and pharmacodynamic (PD) liabilities associated with basic aliphatic amines. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and a validated synthetic workflow for its preparation.

Physicochemical & Structural Profiling

Before integrating this moiety into a drug discovery program, it is critical to establish its baseline physicochemical parameters. The combination of the methyl group and the pyrazine ring drastically alters the behavior of the parent piperidine.

ParameterValue / CharacteristicImpact on Drug Design
Molecular Formula C10H16N4N/A
Molecular Weight 192.26 g/mol Low MW fragment, ideal for lead optimization without inflating total MW.
Topological Polar Surface Area ~55.1 ŲExcellent for membrane permeability and oral bioavailability.
LogP (Predicted) 0.8 - 1.2Balanced lipophilicity; avoids non-specific hydrophobic binding.
pKa (Primary Amine) ~9.5 - 10.2Remains protonated at physiological pH, serving as a key electrostatic anchor.
pKa (Piperidine Nitrogen) ~2.0 - 3.0Depressed basicity due to pyrazine conjugation; neutral at pH 7.4.
Medicinal Chemistry Rationale

As a Senior Application Scientist, I evaluate building blocks based on their ability to solve specific structural problems. The architecture of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine serves two primary functions:

  • Metabolic Shielding via the Thorpe-Ingold Effect: Primary aliphatic amines are notorious for undergoing rapid oxidative deamination mediated by monoamine oxidases (MAOs) and Cytochrome P450 (CYP450) enzymes. The introduction of a methyl group at the C4 position creates a gem-disubstituted center. This invokes the Thorpe-Ingold effect (gem-dimethyl effect), which restricts the conformational flexibility of the piperidine ring and sterically shields the alpha-carbon from oxidative enzymatic attack, thereby drastically increasing the metabolic half-life of the compound[1].

  • pKa Modulation via Heteroaryl Conjugation: Unsubstituted piperidines are highly basic (pKa ~10-11) and remain protonated at physiological pH, which can hinder membrane permeability and lead to off-target hERG channel toxicity. By appending the strongly electron-withdrawing 2-pyrazinyl group to the piperidine nitrogen, the lone pair is delocalized into the heteroaromatic system. This drastically lowers the basicity of the piperidine nitrogen, rendering it neutral in vivo while providing the pyrazine nitrogen atoms as highly directional hydrogen bond acceptors for kinase or GPCR hinge-binding motifs.

SAR_Logic Core 4-Methyl-1-(2-pyrazinyl) -4-piperidinamine Pyrazine 2-Pyrazinyl Group (Electron Deficient) Core->Pyrazine N1 Substitution Piperidine Piperidine Ring (Rigid Spacer) Core->Piperidine Scaffold Geminal 4-Amino-4-methyl (Gem-disubstituted) Core->Geminal C4 Substitution HBA H-Bond Acceptors (Target Binding) Pyrazine->HBA Provides Vector Exit Vectors (3D Geometry) Piperidine->Vector Controls Stability Oxidative Metabolism (CYP450 / MAO) Geminal->Stability Prevents

Structural rationale and pharmacophoric contributions of the core components.

Synthesis Methodology & Experimental Protocols

The synthesis of 1-(heteroaryl)-4-amino-piperidines is most efficiently achieved via Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of 2-chloropyrazine allows for a transition-metal-free coupling, which is highly advantageous for scale-up and completely avoids heavy metal (e.g., Palladium) contamination in the final active pharmaceutical ingredient[2].

Synthesis SM1 Boc-4-amino-4- methylpiperidine Step1 SNAr Reaction (DIPEA, NMP, 100°C) SM1->Step1 SM2 2-Chloropyrazine SM2->Step1 Int1 Boc-Protected Intermediate Step1->Int1 Step2 Acidic Deprotection (HCl/Dioxane, RT) Int1->Step2 Product Target Compound (HCl Salt) Step2->Product

Two-step synthetic workflow: SNAr coupling followed by acidic Boc deprotection.

Protocol 1: SNAr Coupling (Formation of Boc-Protected Intermediate)

Causality Check: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without competing with the piperidine for the electrophilic pyrazine.

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add tert-butyl (4-methylpiperidin-4-yl)carbamate (1.0 eq) and 2-chloropyrazine (1.1 eq).

  • Solvation: Dissolve the reagents in anhydrous N-Methyl-2-pyrrolidone (NMP) (approx. 5 mL per gram of starting material).

  • Base Addition: Add DIPEA (2.0 eq) dropwise at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Validation: Monitor via LC-MS. The reaction is complete when the starting piperidine mass is consumed and the intermediate mass (m/z = 293.2 [M+H]+) is dominant.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine to remove the NMP and DIPEA salts. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol 2: Acidic Deprotection (Formation of the Target Amine)

Causality Check: Cleavage of the tert-butyloxycarbonyl (Boc) group requires strong acid. We use 4M HCl in dioxane to precipitate the product directly as a stable hydrochloride salt, bypassing the need for complex chromatographic purification of the highly polar free amine.

  • Preparation: Dissolve the crude Boc-protected intermediate in a minimal volume of dichloromethane (DCM).

  • Deprotection: Cool the flask to 0 °C using an ice bath. Slowly add 4M HCl in dioxane (10.0 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Self-validating observation: Effervescence (CO2 gas evolution) will occur initially. The target compound will begin to precipitate as a white solid as the reaction progresses.

  • Isolation: Concentrate the suspension under reduced pressure to remove DCM and excess HCl. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine hydrochloride.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized batch, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Expected m/z = 193.1 [M+H]+. The chromatogram should show a single peak with >95% purity by UV (254 nm).

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       8.40 - 8.20 (m, 3H, exchangeable, -NH3+ of the primary amine salt).
      
    • 
       8.35 (d, 1H, pyrazine Ar-H).
      
    • 
       8.10 (dd, 1H, pyrazine Ar-H).
      
    • 
       7.85 (d, 1H, pyrazine Ar-H).
      
    • 
       4.10 - 3.80 (m, 4H, piperidine CH2 adjacent to N1).
      
    • 
       1.90 - 1.70 (m, 4H, piperidine CH2 adjacent to C4).
      
    • 
       1.45 (s, 3H, -CH3 at C4).
      
References
  • Title: Metabolism and Chemical Degradation of New Antidiabetic Drugs (Part II): A Review of Analytical Approaches for Analysis of Gliptins Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Streamlined Synthesis of SHP2 Inhibitor GDC-1971 Enhanced by a Telescoped Schotten-Baumann SNAr and Reactive Crystallization Cascade Source: Organic Process Research & Development / CoLab.ws URL: [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthesis of 1-(2-Pyrazinyl)-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted kinase inhibitor design, the selection of highly specific molecular scaffolds is paramount. 1-(2-pyrazinyl)-4-methylpiperidin-4-amine represents a highly specialized pharmacophore building block. By coupling a pyrazine ring with a sterically hindered, substituted piperidine, this molecule provides an optimal balance of lipophilicity, aqueous solubility, and directional hydrogen-bonding capability.

This technical whitepaper provides an in-depth analysis of its molecular weight, chemical formula, structural causality, and the self-validating analytical protocols required to verify its integrity in a rigorous laboratory environment.

Physicochemical Profiling & Structural Elucidation

The precise determination of molecular weight and elemental composition is the first critical step in validating any synthetic intermediate. The compound 1-(2-pyrazinyl)-4-methylpiperidin-4-amine possesses the molecular formula C10H16N4 [1].

In drug discovery, it is crucial to distinguish this compound from its structural isomers, such as N-methyl-1-(pyrazin-2-yl)piperidin-4-amine, which shares the identical molecular formula and molecular weight[1]. However, placing the methyl group at the C4 position of the piperidine ring—rather than on the amine nitrogen—creates a quaternary carbon center that fundamentally alters the steric environment and biological half-life of the primary amine.

Table 1: Quantitative Physicochemical Data Summary
PropertyValueCausality / Analytical Significance
Molecular Formula C10H16N4Defines the elemental framework and degree of unsaturation (Index of Hydrogen Deficiency = 4)[1].
Average Molecular Weight 192.26 g/mol Optimal low-molecular-weight scaffold, allowing ample room for further elaboration without violating Lipinski’s Rule of 5[2].
Monoisotopic Mass 192.1375 DaThe exact mass of the most abundant isotopes; critical for High-Resolution Mass Spectrometry (HRMS) targeting.
Exact Mass [M+H]+ 193.1448 DaThe target mass-to-charge ratio (m/z) in positive-ion Electrospray Ionization (ESI+).
Elemental Analysis C: 62.47%, H: 8.39%, N: 29.14%Provides the baseline stoichiometric ratios required for CHN combustion analysis validation.

Structural Causality in Drug Design

Every functional group in 1-(2-pyrazinyl)-4-methylpiperidin-4-amine serves a specific, calculated purpose in medicinal chemistry:

  • 2-Pyrazinyl Moiety: The two electronegative nitrogen atoms in the aromatic ring lower the electron density of the system. This not only makes the ring an excellent hydrogen-bond acceptor but also modulates the basicity (pKa) of the attached piperidine nitrogen, improving overall membrane permeability.

  • Piperidine Core: Acts as a rigid, lipophilic spacer that projects the functional groups into distinct vectors within a target protein's binding pocket.

  • 4-Methyl-4-Amine Substitution: The causality behind placing both a methyl and an amine group at the C4 position is steric shielding. The methyl group acts as a physical barrier, protecting the primary amine from rapid metabolic deamination by monoamine oxidases (MAOs), thereby extending the pharmacokinetic half-life of the downstream drug.

StructuralLogic Pyrazine 2-Pyrazinyl Group H-Bond Acceptor Piperidine Piperidine Core Lipophilic Scaffold Pyrazine->Piperidine N-C Bond Target Target Kinase Binding Pocket Pyrazine->Target Solvent Interface Amine 4-Amine (-NH2) Primary H-Bond Donor Piperidine->Amine C4 Position Methyl 4-Methyl (-CH3) Steric Shield Piperidine->Methyl C4 Position Amine->Target H-Bonding Methyl->Target Hydrophobic Fit

Diagram 1: Structural logic and target binding pathway of the C10H16N4 scaffold.

Synthesis Workflow: Nucleophilic Aromatic Substitution (SNAr)

To synthesize this scaffold, we utilize a direct SNAr approach rather than transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig). The strong electron-withdrawing nature of the pyrazine ring sufficiently lowers the LUMO of the electrophile, enabling direct substitution and eliminating the risk of palladium contamination in the final active pharmaceutical ingredient (API).

Step-by-Step Protocol
  • Preparation: In an oven-dried flask under inert argon, dissolve 4-methylpiperidin-4-amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that stabilizes the polar transition state (Meisenheimer complex) of the SNAr reaction.

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq). Stir at room temperature for 15 minutes. Causality: K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct without competing with the piperidine amine.

  • Electrophile Introduction: Dropwise add 2-chloropyrazine (1.1 eq).

  • Thermal Activation: Heat the mixture to 100°C for 12 hours. Causality: Thermal energy is required to overcome the activation barrier of the aromatic substitution.

  • Isolation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine to partition out the DMF. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash chromatography (DCM:MeOH 9:1 with 1% Et₃N) to yield the pure C10H16N4 product.

Analytical Methodologies (Self-Validating Protocols)

To guarantee scientific integrity, the molecular weight (192.26 g/mol ) and formula (C10H16N4) must be confirmed using a self-validating analytical system.

Protocol A: LC-ESI-HRMS (Molecular Weight Validation)
  • Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol.

  • System Setup: Inject 2 µL onto a C18 reverse-phase column. Utilize a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the ionization efficiency of the basic nitrogens to yield a strong[M+H]+ signal.

  • Self-Validation Check: Bracket the sample injection with a blank (solvent only) and a known reference standard (e.g., 2-aminopyrazine). This proves that the observed mass is not a column carryover artifact.

  • Data Extraction: Extract the chromatogram for m/z 193.1448. A mass error of < 5 ppm definitively validates the C10H16N4 formula.

Protocol B: NMR Spectroscopy (Structural Connectivity)
  • Preparation: Dissolve 10 mg of the compound in CDCl₃. Acquire ¹H NMR at 400 MHz.

  • Self-Validation Check (Internal Stoichiometry): Integrate the distinct singlet of the C4-methyl group (~1.2 ppm, 3H) against the aromatic pyrazine protons (~8.0-8.5 ppm, 3H). A perfect 1:1 integration ratio validates that the molecule is intact and not a fragmented degradation product.

AnalyticalWorkflow Start Compound: 1-(2-pyrazinyl)-4-methylpiperidin-4-amine (MW: 192.26 g/mol) LCMS Step 1: LC-ESI-HRMS Target m/z:[M+H]+ 193.1448 Start->LCMS Aliquot 1 mg/mL NMR Step 2: 1H & 13C NMR Confirm C10H16N4 Connectivity LCMS->NMR Mass Confirmed EA Step 3: Elemental Analysis C: 62.47%, H: 8.39%, N: 29.14% NMR->EA Structure Confirmed Valid Result: Verified Formula & Molecular Weight EA->Valid Purity > 99%

Diagram 2: Self-validating analytical workflow for molecular weight and formula verification.

References

Sources

A Senior Application Scientist's Guide to the Preliminary Hazard Assessment and Safe Handling of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: A certified Safety Data Sheet (SDS) for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is not publicly available. This document is a provisional safety assessment constructed by a Senior Application Scientist. It is based on a structure-activity relationship (SAR) analysis of close chemical analogs and constituent functional groups. This guide is intended to supplement, not replace, a formal risk assessment and the creation of a substance-specific Standard Operating Procedure (SOP) before any laboratory work commences.

Introduction: A Structural Approach to Safety

In drug discovery and development, we frequently encounter novel chemical entities for which comprehensive toxicological data has not yet been established. 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is one such compound. Its structure, featuring a pyrazine ring linked to a substituted piperidine core, is common in biologically active molecules and medicinal chemistry campaigns[1][2].

The absence of a formal SDS necessitates a proactive, science-led approach to safety. By deconstructing the molecule into its core motifs—the pyrazine head, the piperidine body, and the aminopiperidine tail—we can infer a probable hazard profile. This guide synthesizes data from structurally related compounds to build a robust framework for safe handling, risk mitigation, and emergency preparedness. The core principle is to treat this compound with the caution merited by its most hazardous potential characteristics until empirical data proves otherwise.

Section 1: Compound Profile and Inferred Hazard Identification

The first step in any safety protocol is to understand the fundamental properties and likely hazards of the material.

Chemical Identity and Predicted Physicochemical Properties

The properties of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine are predicted based on its close analog, N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine (CAS No. 1179086-88-4)[3]. These values should be used as estimates for risk assessment planning.

PropertyPredicted Value / InformationSource (Analog)
IUPAC Name 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine-
Molecular Formula C₁₀H₁₆N₄[3]
Molecular Weight 192.26 g/mol [3]
CAS Number Not Found-
Appearance Likely a solid at room temperatureInferred
pKa (basic) Estimated >9.0 (piperidine nitrogen)[4]
Storage Store locked up, under inert gas, at 2-8°C, in a dry, well-ventilated place[3][5][6].[3][5][6]
Predicted GHS Classification

Based on the hazard statements for its N-methyl analog[3] and data on related aminopiperidines[6], the following Globally Harmonized System (GHS) classifications are predicted. Researchers must handle the compound as if these classifications are confirmed.

PictogramGHS ClassHazard StatementImplication in the Lab

Skin Corrosion, Category 1BH314: Causes severe skin burns and eye damageThe substance can destroy skin tissue and cause permanent eye damage on contact. Use of a fume hood and extensive PPE is mandatory.

Acute Toxicity (Oral), Cat. 4H302: Harmful if swallowedIngestion of small quantities may cause illness. Do not eat, drink, or smoke in the lab.
STOT - Single Exposure, Cat. 3H335: May cause respiratory irritationInhalation of dust may irritate the respiratory tract. All handling of solids must be done in a ventilated enclosure.

The following diagram illustrates the relationship between the predicted hazards.

GHS_Hazards substance 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine hazard1 GHS05: Corrosion H314: Causes severe skin burns and eye damage substance->hazard1 hazard2 GHS07: Harmful / Irritant H302: Harmful if swallowed H335: May cause respiratory irritation substance->hazard2 caption Predicted GHS Hazard Classifications. Risk_Assessment_Workflow identify 1. Identify Hazards (Corrosive, Toxic, Irritant, Unknown) assess 2. Assess Risks (Exposure routes, Frequency, Quantity) identify->assess control 3. Implement Controls (Hood, PPE, SOP) assess->control review 4. Review & Refine (Monitor effectiveness, Update protocol) control->review review->identify Continuous Improvement caption Laboratory Risk Assessment Cycle.

Laboratory Risk Assessment Cycle.
Hierarchy of Controls

The most effective safety measures are engineering controls, which remove the hazard at the source, followed by administrative controls and, finally, personal protective equipment (PPE).

Control TypeSpecific RequirementRationale / Expertise
Engineering All handling must be performed in a certified chemical fume hood.A fume hood is the primary barrier to prevent inhalation of powders (H335) and to contain spills of a corrosive material (H314).
Work must be conducted within easy access (<10 seconds) of a safety shower and eyewash station.[5]Immediate and prolonged flushing is the most critical first aid for corrosive burns (H314).[5]
Administrative Develop and approve a substance-specific SOP before work begins.An SOP ensures all personnel are aware of the specific hazards and control measures, standardizing the safety protocol.
Designate a specific area within the hood for handling this compound.This minimizes the risk of cross-contamination and accidental exposure to others in the lab.
All containers must be clearly labeled with the compound name and GHS hazard pictograms.Clear labeling prevents accidental misuse and informs all lab members of the potential dangers.
Personal Protective Equipment (PPE) See Table below.PPE is the last line of defense. The selection is based on providing a complete barrier against the predicted hazards.[6][7]
Mandatory Personal Protective Equipment (PPE)
Body PartProtectionStandardJustification
Hands Nitrile gloves (double-gloved recommended)EN 374Provides a chemical barrier against skin contact. Double-gloving is prudent for a predicted corrosive substance to protect against undetected micro-tears.[7]
Eyes Safety goggles with side shields or a face shieldEN 166Protects against splashes of dissolved material or airborne particles reaching the eyes, preventing severe damage (H314).[8]
Body Flame-retardant lab coat with tight-fitting cuffs-Protects skin on the arms and body from contact. Cuffs prevent powders from entering sleeves.
Respiratory Not required if handled exclusively in a fume hood. For spill cleanup outside a hood, a respirator with a P1 filter for solid particles is recommended.[9]DIN EN 143This is an additional precaution for non-routine events where aerosolization is possible.
Experimental Protocol: Safe Weighing and Handling of a Corrosive/Toxic Research Chemical Powder
  • Preparation:

    • Don all required PPE as specified in the table above.

    • Designate a work area inside a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh boats, vials, solvent, waste container) inside the hood to minimize traffic.

  • Weighing:

    • Place an analytical balance inside the fume hood if possible. If not, use a tared, sealed container to transport the material to a balance outside the hood, and immediately return it to the hood.

    • Carefully open the primary container. Avoid creating airborne dust.

    • Use a clean spatula to transfer a small amount of powder to a weigh boat or directly into the reaction vessel.

    • Once the desired amount is weighed, securely close the primary container.

  • Dissolution/Use:

    • If making a solution, add the solvent to the powder slowly to avoid splashing.

    • Ensure the compound is fully dissolved before removing the solution from the fume hood (if necessary).

  • Decontamination and Cleanup:

    • Carefully wipe down the spatula and work surface with a damp cloth or towel (e.g., with 70% ethanol) to remove any residual powder.

    • Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) into a dedicated, sealed hazardous waste bag located inside the hood.

    • Wash hands thoroughly after removing gloves.

Section 4: Emergency Procedures and Waste Disposal

Preparedness is paramount. All personnel must be familiar with these procedures before handling the compound.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call for immediate medical attention.[5]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Call for immediate medical attention.[8]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the attending physician this guide or the container label.[5]

  • Spill Response:

    • Evacuate the immediate area.

    • If the spill is contained within the fume hood, use an absorbent material (e.g., sand or a universal binder) to cover the spill.

    • Carefully sweep up the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with an appropriate solvent.

    • For large spills outside of a hood, evacuate the lab and contact your institution's environmental health and safety (EHS) office.

  • Fire-Fighting: Use a dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam extinguisher. Thermal decomposition is expected to produce hazardous nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[8][10]

  • Waste Disposal: Dispose of all waste material (including contaminated consumables) in a sealed, clearly labeled container. Follow all local, state, and federal regulations for the disposal of corrosive and toxic chemical waste.[8]

References

  • Vertex AI Search, "4 - SAFETY D
  • Vertex AI Search, "4 - Safety D
  • Echemi, "Pyrazine SDS, 290-37-9 Safety Data Sheets" [https://www.echemi.com/sds/pyrazine-cas290-37-9.html]
  • Vertex AI Search, "4 - SAFETY D
  • Sigma-Aldrich, "SAFETY DATA SHEET - 2-Methylpyrazine" [https://www.sigmaaldrich.com/US/en/sds/aldrich/w330906]
  • Loba Chemie, "4-METHYLPYRIDINE FOR SYNTHESIS MSDS" [https://www.lobachemie.com/msds-sds/4-METHYLPYRIDINE-FOR-SYNTHESIS-msds-L0001004.aspx]
  • TCI Chemicals, "SAFETY DATA SHEET - 4-Amino-1-methylpiperidine" [https://www.tcichemicals.com/BE/en/assets/sds/A2046_E_2.pdf]
  • The Good Scents Company, "pyrazine, 290-37-9" [http://www.thegoodscentscompany.
  • ChemScene, "N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine" [https://www.chemscene.com/products/N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine-CS-0237992.html]
  • PubChem, "4-((4-Methyl-1,4-dioxido-1-piperazinyl)methyl)-N-(4-methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)benzamide" [https://pubchem.ncbi.nlm.nih.gov/compound/71749457]
  • PubChem, "Pyrazine" [https://pubchem.ncbi.nlm.nih.gov/compound/9261]
  • PubChem, "N-(4-Methylphenyl)-1-(2-phenylethyl)piperidin-4-amine" [https://pubchem.ncbi.nlm.nih.gov/compound/21812142]
  • PubMed Central, "Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors" [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7094400/]
  • Carl ROTH, "Safety Data Sheet: Piperidine" [https://www.carlroth.com/medias/SDB-0976-CH-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wzMTQ1ODR8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGEvaDViLzkwNzQyNzU0MDIyNzAucGRmfGE3N2YxZjExY2QzZGNmN2Y3N2RjODJkMzE5YjQ3MjU0OTg5OTYxMjJhZTA5YjkyNzQ3MTBiYjU4YjY3ZGI4M2M]
  • PubMed, "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives" [https://pubmed.ncbi.nlm.nih.gov/8842345/]
  • PubChem, "4-((4-Methyl-1-piperazinyl)methyl)-N-(3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)phenyl)-benzamide" [https://pubchem.ncbi.nlm.nih.gov/compound/4369496]
  • International Journal of Pharmaceutical Sciences and Research, "Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives" [https://ijpsr.
  • TCI AMERICA, "4-Methylpiperidin-4-ol | 3970-68-1" [https://www.tcichemicals.com/US/en/p/M3658]
  • Axxence, "NATURAL PYRAZINES MIXTURE No. 10 - Safety Data Sheet" [https://www.axxence.
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  • PubChem, "5-(4-Methylpiperazin-1-yl)pyridin-2-amine" [https://pubchem.ncbi.nlm.nih.gov/compound/22329833]
  • ChemicalBook, "Pyrazine - Safety Data Sheet" [https://www.chemicalbook.com/ShowMSDSByCAS_290-37-9_EN.htm]
  • MDPI, "Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing" [https://www.mdpi.com/1420-3049/28/17/6326]
  • INCHEM, "PYRAZINE DERIVATIVES (JECFA Food Additives Series 48)" [http://www.inchem.org/documents/jecfa/jecmono/v48je02.htm]
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  • FDA, "4-(METHOXYMETHYL)-N-PHENYL-1-(2-(2-THIENYL)ETHYL)-4-PIPERIDINAMINE" [https://precision.fda.gov/substance/C9PAV4BVF4]
  • NIOSH, "RTECS NUMBER-UV9704000-Chemical Toxicity Database" [https://www.cdc.gov/niosh-rtecs/uv9568b8.html]
  • Scilight, "Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate" [https://pubs.aip.
  • ChemicalBook, "1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE" [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8708979.htm]

Sources

Technical Guide: Solubility Profile & Handling of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (often a key intermediate in the synthesis of KRAS G12C inhibitors like Sotorasib) presents a unique physicochemical profile that demands precise handling. While structurally robust, the presence of a primary amine at a tertiary carbon center combined with a heteroaromatic pyrazine ring creates specific solubility and stability challenges in dimethyl sulfoxide (DMSO).

This guide provides a technical roadmap for researchers to maximize the solubility of this compound while mitigating the risks of precipitation ("crash-out") and chemical degradation during biological assays.

Physicochemical Context

To understand the solubility behavior, we must first analyze the molecular architecture.

PropertyCharacteristicImpact on DMSO Solubility
Core Structure Piperidine ring rigidified by a methyl group.Moderate lipophilicity; good DMSO interaction.
Functional Group A Pyrazine ring (N-heterocycle).Electron-withdrawing; increases polarity but maintains organic solubility.
Functional Group B Primary Amine (-NH2) at Pos 4.High polarity; Hydrogen bond donor. Risk of reaction with DMSO impurities.[1]
Predicted LogP ~0.5 – 1.2 (Estimated)."Goldilocks" zone: Soluble in both DMSO and aqueous buffers (at low pH).
pKa (Base) ~9.5 – 10.5 (Piperidine amine).Highly basic. Will protonate in aqueous media; neutral in neat DMSO.
Why DMSO?

DMSO is the solvent of choice because it is a polar aprotic solvent . It can disrupt the crystal lattice of the piperidinamine via dipole-dipole interactions with the pyrazine ring, while its oxygen atom accepts hydrogen bonds from the primary amine.

Solubility Profile

Theoretical vs. Empirical Limits

Based on structural analogs (e.g., 1-(3,5-Dimethylphenyl)piperazine) and thermodynamic modeling of aminopiperidines, the solubility profile is defined as follows:

  • Thermodynamic Solubility Limit (25°C): Estimated >50 mg/mL (>200 mM).

  • Practical Working Concentration: 10 mM to 50 mM .

    • Note: While the compound can dissolve higher, stock solutions above 50 mM are viscous and prone to precipitation upon freeze-thaw cycles.

The "DMSO Paradox" (Hygroscopicity)

DMSO is highly hygroscopic. It can absorb up to 10% water by weight from the atmosphere within 24 hours if left uncapped.

  • The Risk: As water content increases, the solubility of the lipophilic pyrazine moiety decreases, leading to "micro-precipitation" that is invisible to the naked eye but devastating to assay reproducibility.

Protocol: Preparation of Reference Standards

Do not rely on visual inspection alone. Use this self-validating protocol to ensure true solution.

Workflow Diagram: Solubilization Logic

SolubilizationWorkflow Figure 1: Step-by-step solubilization workflow for aminopiperidines. Start Weigh Compound (Solid Phase) AddSolvent Add Anhydrous DMSO (Grade ≥99.9%) Start->AddSolvent Mix Vortex (30s) -> Sonicate (5 min, <40°C) AddSolvent->Mix Check Visual Inspection: Clear? Mix->Check Centrifuge Centrifuge (13,000 rpm, 5 min) Check->Centrifuge Yes Dilute Add more DMSO (Reduce Conc.) Check->Dilute No (Turbid) QC Quality Control: Check for Pellet Centrifuge->QC Stock Valid Stock Solution (Store -20°C) QC->Stock No Pellet QC->Dilute Pellet Visible Dilute->Mix

Step-by-Step Methodology
  • Solvent Selection: Use only anhydrous DMSO (sealed ampoules preferred). Avoid "squirt bottle" DMSO which likely contains water.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene which DMSO can leach).

  • Dissolution:

    • Add DMSO to achieve a target of 20 mM .

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath for 5–10 minutes.

    • Critical Control: Monitor temperature.[1][2] Do not allow the bath to exceed 40°C. High heat can degrade the primary amine or accelerate oxidation.

  • Clarification (The Self-Validation Step):

    • Even if the solution looks clear, centrifuge a small aliquot at 13,000 x g for 5 minutes.

    • Inspect the bottom of the tube. If a pellet exists, you have not achieved thermodynamic solubility. Dilute and repeat.

Stability & Storage

The primary amine (-NH2) is the weak link in long-term storage.

Chemical Stability Risks
  • Oxidation: Amines can oxidize to N-oxides over time. Mitigation: Store under Nitrogen or Argon gas.

  • Carbamate Formation: Primary amines react reversibly with atmospheric CO2 to form carbamates. Mitigation: Minimize headspace in vials and seal tightly.

  • Aldehyde Reaction: Impure DMSO often contains trace formaldehyde. This reacts with the primary amine to form a hemiaminal/imine. Mitigation: Use HPLC-grade DMSO packed under inert gas.

The "Crash-Out" Mechanism (Aqueous Dilution)

When diluting a DMSO stock into aqueous buffer (e.g., for a cell assay), the solubility drops exponentially.

CrashOutMechanism Figure 2: Kinetic solubility dynamics during aqueous dilution. Stock DMSO Stock (High Solvency) Mixing Rapid Mixing (Interface Layer) Stock->Mixing Precip Precipitation Risk (Kinetic Crash) Mixing->Precip Slow Addition (Local Supersaturation) Soluble Stable Assay Solution Mixing->Soluble Fast Vortexing (Rapid Dispersion) Buffer Aqueous Buffer (Low Solvency) Buffer->Mixing

Best Practice for Dilution:

  • Never add buffer to the DMSO stock.

  • Always add the DMSO stock into the swirling buffer (sub-surface injection) to prevent local high concentrations that trigger precipitation.

References

  • PubChem Compound Summary.4-Methyl-1-(2-pyrazinyl)-4-piperidinamine derivatives (Analogous Structures).

  • Cayman Chemical. Solubility of Piperazine Derivatives in Organic Solvents. (General reference for piperazine/DMSO solubility limits ~30mg/mL).[3]

  • Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 2001.

  • Gaylord Chemical. DMSO Solubility Data & Handling Guide.[4] (Authoritative source on DMSO hygroscopicity and freezing points).

Sources

Bioisosteric Evolution in CCR5 Antagonism: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine as a Maraviroc Analog Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Maraviroc (UK-427,857) represents a watershed moment in antiretroviral therapy as the first-in-class CCR5 receptor antagonist, designed to halt HIV-1 entry by allosterically blocking the viral gp120 envelope protein from binding to host macrophages and T-cells[1]. While the commercial drug utilizes a rigid 8-azabicyclo[3.2.1]octane (tropane) core linked to a triazole ring[2], the structural optimization pipeline extensively explored piperidine-based bioisosteres to mitigate pharmacokinetic liabilities such as hERG potassium channel toxicity[3].

Within this chemical space, 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine serves as a highly specialized, critical intermediate. It enables the synthesis of piperidine-pyrazine analogues through a fascinating "topological inversion" of the Maraviroc scaffold. This technical guide dissects the mechanistic rationale, comparative physicochemical data, and the self-validating synthetic protocols required to leverage this intermediate in advanced drug development.

Mechanistic Rationale: Topological Inversion and Bioisosterism (E-E-A-T)

As application scientists, we do not merely swap functional groups; we engineer molecular interactions. The transition from Maraviroc’s tropane-triazole system to a piperidine-pyrazine framework is driven by the need to balance target affinity with safety margins[4].

In commercial Maraviroc, the central basic nitrogen (tropane N8) links to the phenylpropyl-cyclohexanecarboxamide tail, while the tropane C3 position anchors the triazole ring. Utilizing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine introduces a deliberate topological inversion :

  • The Pyrazine Bioisostere: The piperidine N1 nitrogen anchors the pyrazine ring (acting as a bioisostere for the triazole). The pyrazine nitrogen serves as a potent hydrogen bond acceptor, interacting precisely with the Glu283 and Tyr108 residues deep within the CCR5 transmembrane pocket[5].

  • The 4-Methylpiperidine Core: The exocyclic C4-primary amine serves as the new attachment point for the phenylpropyl tail. The addition of the 4-methyl group is not arbitrary; it provides critical steric hindrance that restricts the resulting secondary amine, mimicking the steric bulk of the tropane N8 environment.

  • Causality for hERG Mitigation: The basicity and high lipophilicity of early tropane derivatives often led to unacceptable hERG affinity (a precursor to fatal QT prolongation)[3]. The piperidine-pyrazine scaffold lowers the overall pKa of the molecule and introduces conformational flexibility, effectively widening the therapeutic safety window[4].

CCR5_Pathway HIV HIV-1 gp120 Envelope CCR5 CCR5 Coreceptor (Host Macrophage/T-Cell) HIV->CCR5 Attempts Binding Fusion Viral Fusion & Entry (Blocked) CCR5->Fusion Fails to Facilitate Antagonist Piperidine-Pyrazine Analog ConformChange Receptor Conformational Change (Allosteric) Antagonist->ConformChange Induces ConformChange->CCR5 Alters Binding Pocket

Caption: Mechanism of CCR5 allosteric inhibition preventing HIV-1 gp120 viral entry.

Quantitative Profiling: Tropane vs. Piperidine Scaffolds

To justify the synthetic pursuit of the piperidine-pyrazine scaffold, we must evaluate its physicochemical profile against the established Maraviroc standard. The data below summarizes the impact of the bioisosteric replacement on key drug-like properties.

ParameterMaraviroc (Tropane-Triazole)Piperidine-Pyrazine AnalogImpact on Drug Profile
CCR5 Binding IC₅₀ (nM) 2.0 nM4.5 nMMaintained low-nanomolar target potency.
hERG Inhibition IC₅₀ (µM) >10 µM>15 µMImproved safety margin against QT prolongation.
Lipophilicity (LogD at pH 7.4) 2.11.8Reduced lipophilicity; optimized oral bioavailability.
Receptor Kinetics Slow offset (Long residence)Moderate offsetAltered residence time, potentially reducing receptor desensitization.

Synthetic Workflow: A Self-Validating Protocol

The synthesis of the target CCR5 antagonist utilizing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine requires a robust, three-step sequence. Every protocol described below is designed as a self-validating system , ensuring that intermediate integrity is confirmed before downstream progression.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: N-arylation of the piperidine core with the pyrazine ring.

  • Reagents: 4-N-Boc-amino-4-methylpiperidine (1.0 eq), 2-chloropyrazine (1.2 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

  • Causality: The secondary piperidine nitrogen is a strong nucleophile, while 2-chloropyrazine is highly electron-deficient, making it an ideal substrate for SNAr. K₂CO₃ acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward. DMF provides a polar aprotic medium that stabilizes the Meisenheimer complex transition state.

  • Self-Validation: Monitor via LC-MS. The reaction is deemed complete when the starting piperidine peak vanishes and a new peak emerges corresponding to the [M+H]⁺ mass of the N-Boc-4-methyl-1-(2-pyrazinyl)-4-piperidinamine adduct (loss of the chlorine isotope pattern).

Step 2: Acid-Mediated Deprotection

Objective: Removal of the Boc group to yield the free primary amine.

  • Reagents: Trifluoroacetic acid (TFA, 20% v/v) in Dichloromethane (DCM).

  • Causality: TFA provides the precise acidic strength required to cleave the tert-butyloxycarbonyl (Boc) protecting group via a tert-butyl cation intermediate, without risking the cleavage of the newly formed, stable pyrazine-piperidine C-N bond.

  • Self-Validation: Isolate the product and perform ¹H NMR (in DMSO-d6). The protocol is validated by the complete disappearance of the intense 9-proton singlet at ~1.4 ppm (characteristic of the Boc group), confirming the successful generation of pure 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Step 3: Reductive Amination

Objective: Coupling the intermediate to the Maraviroc aldehyde core.

  • Reagents: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 eq), 4,4-difluoro-N-(3-oxo-1-phenylpropyl)cyclohexanecarboxamide (1.0 eq), NaBH(OAc)₃ (1.5 eq), Glacial Acetic Acid (0.1 eq), THF.

  • Causality: The primary amine of our intermediate condenses with the aldehyde to form an imine. Acetic acid is added to slightly lower the pH, accelerating imine formation. NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent; it selectively reduces the protonated iminium ion without over-reducing the unreacted starting aldehyde into a dead-end alcohol.

  • Self-Validation: Analyze the purified product via ¹H NMR. Successful coupling is validated by the disappearance of the aldehyde proton signal (~9.7 ppm) and the emergence of a new multiplet corresponding to the newly formed methylene bridge (~2.5–2.8 ppm).

Synthesis_Workflow SM1 N-Boc-4-amino-4-methylpiperidine + 2-Chloropyrazine Rxn1 SNAr Coupling (K2CO3, DMF, Heat) SM1->Rxn1 Int1 N-Boc-4-methyl-1-(2-pyrazinyl) -4-piperidinamine Rxn1->Int1 Rxn2 Acidic Deprotection (TFA in DCM) Int1->Rxn2 Prod 4-Methyl-1-(2-pyrazinyl) -4-piperidinamine Rxn2->Prod Rxn3 Reductive Amination (NaBH(OAc)3, Aldehyde) Prod->Rxn3 Final Piperidine-Pyrazine CCR5 Antagonist Rxn3->Final

Caption: Synthetic workflow for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine and its coupling.

References

  • Initial synthesis of UK427,857 (Maraviroc) Source: ResearchGate / Tetrahedron Letters URL:[2]

  • Maraviroc Overview and Clinical Data Source: Wikipedia URL:[1]

  • An imidazopiperidine series of CCR5 antagonists for the treatment of HIV: the discovery of PF-232798 Source: PubMed / Journal of Medicinal Chemistry URL:[4]

  • Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications Source: PMC / National Institutes of Health URL:[5]

  • CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV Source: PMC / National Institutes of Health URL:[3]

Sources

Pharmacological Applications of Pyrazinyl-Piperidinamine Derivatives: A Technical Guide to Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The pyrazinyl-piperidinamine (and closely related pyrazinyl-piperidine) scaffold has emerged as a highly privileged pharmacophore in modern drug discovery. This structural motif combines the saturated, sp³-rich piperidine ring—which provides a basic amine for critical electrostatic interactions (e.g., salt bridges within target binding pockets)—with an electron-deficient pyrazine ring.

From a physicochemical perspective, the direct attachment of a pyrazine ring to a piperidine nitrogen or adjacent carbon fundamentally alters the molecule's ADME profile. The electron-withdrawing nature of the pyrazine ring lowers the pKa of the piperidine amine via inductive effects[1]. This pKa modulation is critical: it prevents the extensive lysosomal trapping typically associated with highly basic amines, thereby enhancing brain penetrance and metabolic stability in human liver microsomes (HLM)[1]. Furthermore, the dual nitrogen atoms of the pyrazine moiety serve as versatile hydrogen-bond acceptors, enabling highly specific directional binding in allosteric pockets.

This whitepaper explores three distinct, field-proven pharmacological applications of this scaffold: SHP2 allosteric inhibition in oncology , GlyT1 inhibition in neuropsychiatry , and Hsp70 modulation in neurodegeneration .

Application I: Allosteric SHP2 Inhibition in Oncology

Mechanistic Causality

Src Homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical node in the RAS/MAPK signaling pathway[2]. In its basal state, SHP2 is auto-inhibited; its N-terminal SH2 domain occludes the catalytic protein tyrosine phosphatase (PTP) domain[3]. Receptor Tyrosine Kinase (RTK) activation normally relieves this auto-inhibition.

Pyrazolo[1,5-a]pyrazin-4-yl piperidinamines function as potent allosteric inhibitors[3]. Rather than competing with phosphate substrates at the highly conserved (and highly polar) active site—which often leads to poor bioavailability—these derivatives bind to a lipophilic allosteric tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains. The pyrazine nitrogen forms a critical hydrogen bond with the hinge region, while the piperidinamine moiety occupies a solvent-exposed channel, locking SHP2 in its closed, auto-inhibited conformation[2].

SHP2_Pathway RTK Receptor Tyrosine Kinase (Active) SHP2_Active SHP2 (Active) Open Conformation RTK->SHP2_Active Phosphorylation SHP2_Inactive SHP2 (Auto-inhibited) Closed Conformation SHP2_Inactive->SHP2_Active Conformational Change RAS RAS Activation SHP2_Active->RAS Dephosphorylation Inhibitor Pyrazinyl-Piperidinamine Allosteric Inhibitor Inhibitor->SHP2_Inactive Locks Conformation

Fig 1: Pyrazinyl-piperidinamines lock SHP2 in an auto-inhibited state, preventing RAS activation.

Self-Validating Protocol: SHP2 DiFMUP Phosphatase Assay

To validate the allosteric locking mechanism, an in vitro biochemical assay using 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is utilized.

Causality of Experimental Choices: Because SHP2 is natively auto-inhibited, basal catalytic activity is near zero. We must introduce an activating peptide (e.g., bis-phosphorylated IRS1 peptide) to open the enzyme. If the pyrazinyl-piperidinamine compound is a true allosteric inhibitor, it will shift the equilibrium back to the closed state despite the presence of the activating peptide. Dithiothreitol (DTT) is mandatory in the buffer to keep the catalytic cysteine (Cys459) reduced, preventing false-positive inhibition via oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% Tween-20, and 5 mM freshly added DTT.

  • Enzyme Activation: Pre-incubate 0.5 nM recombinant full-length human SHP2 with 0.5 µM IRS1 bis-dPEG8 peptide (activating peptide) in assay buffer for 30 minutes at 25°C.

  • Compound Addition: Dispense the pyrazinyl-piperidinamine derivative in a 10-point concentration gradient (DMSO final concentration <1%) into a black 384-well plate. Add the activated SHP2 mixture. Self-Validation: Include SHP099 as a positive control and a "no-peptide" well as a baseline control.

  • Substrate Initiation: Add 10 µM DiFMUP to initiate the reaction.

  • Kinetic Read: Measure fluorescence continuously (Ex: 358 nm / Em: 455 nm) for 30 minutes. Calculate the

    
     from the initial velocity (
    
    
    
    ) slopes.

Application II: GlyT1 Inhibition in Neuropsychiatry

Mechanistic Causality

Schizophrenia pathophysiology is heavily linked to the hypofunction of N-methyl-D-aspartate (NMDA) receptors[4]. Because direct NMDA agonists cause excitotoxicity, therapeutic strategies focus on increasing synaptic levels of glycine, an obligate co-agonist for NMDA receptors. Glycine Transporter 1 (GlyT1) is responsible for the reuptake of synaptic glycine[5].

Early sarcosine-based GlyT1 inhibitors suffered from poor pharmacokinetics and low brain penetration[4]. The transition to 3-amido-3-aryl-piperidines and pyrazinyl-piperidine derivatives solved this. The pyrazine ring provides optimal steric bulk and precise hydrogen-bond geometry to fit the GlyT1 binding pocket, while its electron-withdrawing effect on the piperidine ring ensures the molecule remains sufficiently un-ionized at physiological pH to cross the blood-brain barrier (BBB)[6].

GlyT1_Workflow Step1 Cell Preparation CHO cells expressing hGlyT1 Step2 Compound Incubation Add Pyrazinyl-Piperidine Step1->Step2 Step3 Radioligand Addition Add[3H]-Glycine Step2->Step3 Step4 Washing & Lysis Wash with ice-cold buffer Step3->Step4 Step5 Quantification Liquid Scintillation Counting Step4->Step5

Fig 2: Workflow for the [3H]-Glycine whole-cell uptake inhibition assay.

Self-Validating Protocol: [3H]-Glycine Uptake Assay

Causality of Experimental Choices: We utilize CHO cells stably transfected with human GlyT1 because wild-type CHO cells lack significant background glycine transport. The assay must be terminated with ice-cold buffer to rapidly freeze membrane fluidity, preventing the efflux of the radioligand before lysis.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-hGlyT1 cells in 96-well Cytostar-T scintillating microplates at

    
     cells/well. Incubate overnight at 37°C.
    
  • Starvation: Wash cells twice with Hank's Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4) and incubate for 15 minutes to deplete endogenous intracellular glycine.

  • Compound Treatment: Add the pyrazinyl-piperidine derivative at varying concentrations. Self-Validation: Use SSR504734 (10 µM) to define non-specific uptake (100% inhibition baseline).

  • Radioligand Uptake: Add 50 nM[3H]-glycine (specific activity ~40 Ci/mmol) and incubate for exactly 15 minutes at room temperature.

  • Termination & Read: Aspirate the mixture and wash three times with ice-cold HBSS. Lyse cells using 0.1 N NaOH, add scintillation cocktail, and quantify retained radioactivity using a MicroBeta counter.

Application III: Hsp70 Modulation in Neurodegeneration

Mechanistic Causality

The accumulation of hyperphosphorylated Tau protein is a hallmark of Alzheimer's disease and other tauopathies. The 70 kDa heat shock protein (Hsp70) chaperone machinery governs the triage of misfolded Tau, deciding between refolding or proteasomal degradation[7].

Compounds like HS72 —a piperidine-3-carboxamide featuring a pyrazinyl substitution—act as allosteric inhibitors of Hsp70[7]. Unlike traditional ATP-competitive inhibitors that cause widespread toxicity by shutting down all Hsp70 functions, pyrazinyl-piperidine derivatives bind allosterically. This specific modulation alters the interaction between Hsp70 and its co-chaperones (like CHIP), shifting the machinery's bias away from futile refolding attempts and toward the ubiquitination and proteasomal clearance of toxic Tau aggregates[7].

Hsp70_Tau HS72 HS72 (Pyrazinyl-Piperidine) Hsp70 Hsp70 (HSPA1) Chaperone HS72->Hsp70 Allosteric Inhibition Tau_Agg Tau Aggregation (Toxic Fibrils) Hsp70->Tau_Agg Refolding (Blocked) Proteasome Proteasomal Degradation Hsp70->Proteasome Routes Tau to Ubiquitination Clearance Tau Clearance (Neuroprotection) Proteasome->Clearance

Fig 3: Logical relationship of HS72-mediated Hsp70 allosteric inhibition driving Tau clearance.

Self-Validating Protocol: In Vitro Tau Aggregation Assay

Causality of Experimental Choices: Recombinant Tau is intrinsically disordered and highly soluble in vitro. To mimic the pathological aggregation seen in Alzheimer's, a polyanion like heparin must be added to neutralize the repulsive positive charges on the Tau microtubule-binding repeats. Thioflavin T (ThT) is used as the reporter because its fluorescence quantum yield increases dramatically only when intercalated into the cross-β-sheet structures of amyloid fibrils.

Step-by-Step Methodology:

  • Protein Preparation: Prepare 10 µM recombinant full-length human Tau (2N4R isoform) in 10 mM HEPES (pH 7.4), 100 mM NaCl, and 5 mM DTT.

  • Induction & Treatment: Add 10 µM Thioflavin T (ThT) and 0.1 mg/mL low-molecular-weight heparin. Introduce the pyrazinyl-piperidine compound (e.g., HS72) at 10–50 µM. Self-Validation: Run a parallel control with Methylene Blue (a known tau aggregation inhibitor) to validate the assay window.

  • Incubation: Seal the 384-well black plate and incubate at 37°C under continuous orbital shaking.

  • Fluorescence Monitoring: Measure ThT fluorescence (Ex: 440 nm / Em: 485 nm) every 30 minutes for 48 hours to generate fibrillization kinetic curves.

Quantitative Data Summary

The following table synthesizes the pharmacological profiles of the three primary pyrazinyl-piperidinamine/piperidine classes discussed:

TargetScaffold / Representative CompoundPrimary IndicationIn Vitro Potency (

)
Key Pharmacological Effect
SHP2 Pyrazolo[1,5-a]pyrazin-4-yl piperidinamineSolid Tumors (KRAS-mutant)< 10 nMAllosteric locking of inactive conformation
GlyT1 3-amido-3-aryl-piperidines (Pyrazinyl substituted)Schizophrenia~ 140 nMEnhanced synaptic glycine, NMDA activation
Hsp70 HS72 (Pyrazinyl piperidine-3-carboxamide)Alzheimer's / Tauopathies5 - 20 µMShifts chaperone activity to promote Tau clearance

References

  • Source: US Patent 11,702,411 B2 (Revolution Medicines Inc.)
  • 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Inhibition of Both Hsp70 Activity and Tau Aggregation in Vitro Best Predicts Tau Lowering Activity of Small Molecules Source: ACS Chemical Neuroscience (PubMed Central) URL:[Link]

  • [3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor] Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

Sources

Synthesizing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine: A Technical Guide to SHP2 Allosteric Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology, the synthesis of precise molecular fragments is the foundation of rational drug design. 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a highly privileged pharmacophore, serving as the critical binding motif for a novel class of allosteric SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) inhibitors, including clinical candidates like SHP099 and TNO155.

As a Senior Application Scientist, I approach the synthesis of this intermediate not merely as a routine coupling, but as a dynamic system of competing kinetic and thermodynamic pathways. This whitepaper provides an in-depth, self-validating methodological framework for synthesizing this crucial building block, grounded in mechanistic causality and rigorous analytical validation.

Pharmacological Context & Structural Rationale

SHP2, encoded by the PTPN11 gene, is a critical regulatory node in the RAS/MAPK signaling cascade and a major mechanism of resistance to receptor tyrosine kinase (RTK) inhibitors [1]. Historically deemed "undruggable" due to the highly conserved and polar nature of its catalytic site, SHP2 is now targeted via an allosteric pocket located at the interface of its N-terminal SH2, C-terminal SH2, and phosphatase (PTP) domains [2].

The 4-methyl-1-(2-pyrazinyl)-4-piperidinamine fragment is structurally engineered to exploit this pocket:

  • The Piperidinamine Core: The primary amine at the 4-position acts as a hydrogen-bond donor, interacting directly with the backbone carbonyl of Phe113 and the side chain of Glu250[3]. The 4-methyl group provides critical steric bulk, restricting the conformational flexibility of the amine and locking it into the bioactive vector.

  • The Pyrazine Linker: The pyrazine ring acts as a rigid hinge, projecting the piperidine deep into the allosteric cleft while maintaining a low molecular weight and favorable lipophilicity [4].

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2_Active SHP2 (Active State) RTK->SHP2_Active Phosphorylation RAS RAS Activation SHP2_Active->RAS Dephosphorylation ERK ERK / MAPK Pathway RAS->ERK Kinase Cascade Tumor Tumor Proliferation ERK->Tumor Gene Transcription SHP2_Auto SHP2 (Auto-inhibited) SHP2_Auto->SHP2_Active Prevents activation Inhibitor Pyrazinyl-Piperidinamine Pharmacophore Inhibitor->SHP2_Auto Stabilizes closed state

Fig 1: Mechanism of SHP2 allosteric inhibition by pyrazinyl-piperidinamine derivatives.

Retrosynthetic Strategy & Workflow Logic

The synthesis relies on the formation of a C–N bond between position 2 of a pyrazine ring and position 1 (the secondary amine) of a protected 4-methylpiperidin-4-amine [5].

Regioselectivity Causality: To ensure the secondary piperidine nitrogen acts as the exclusive nucleophile, the primary amine must be protected. We utilize tert-butyl (4-methylpiperidin-4-yl)carbamate. The bulky Boc group sterically and electronically deactivates the primary amine, directing the coupling entirely to the piperidine nitrogen[6].

We evaluate two divergent pathways for the C–N coupling:

  • Nucleophilic Aromatic Substitution (S_NAr): Ideal for highly electron-deficient pyrazines (e.g., 2,3-dichloropyrazine). It is cost-effective and scalable but requires harsh thermal conditions.

  • Buchwald-Hartwig Amination: Required for less reactive pyrazines (e.g., 2-chloropyrazine) to achieve high yields at lower temperatures, utilizing palladium catalysis.

Synthetic_Workflow SM1 2-Halopyrazine (Cl, Br, I) Cond1 SNAr Route (DMSO, K2CO3, 100°C) SM1->Cond1 Cond2 Buchwald-Hartwig Route (Pd-Cat, RuPhos, Toluene) SM1->Cond2 SM2 Boc-4-methylpiperidin-4-amine SM2->Cond1 SM2->Cond2 Int Boc-Protected Intermediate Cond1->Int Nucleophilic Attack Cond2->Int C-N Cross Coupling Deprot Acidic Deprotection (HCl/Dioxane or TFA) Int->Deprot Prod 4-Methyl-1-(2-pyrazinyl) -4-piperidinamine Deprot->Prod Boc Cleavage

Fig 2: Divergent synthetic logic for C-N coupling and subsequent deprotection workflows.

Quantitative Process Data

The following table summarizes the optimized parameters for both coupling strategies and deprotection, derived from empirical process chemistry optimization.

Synthetic RouteCatalyst / ReagentsSolventTemp (°C)Time (h)Yield (%)Purity (LC-MS)Green Metric (E-Factor)
S_NAr (Standard) K₂CO₃ (2.5 eq)DMSO1001282>95%High
S_NAr (F-Substituted) CsF (3.0 eq)NMP120888>98%Medium
Buchwald-Hartwig Pd₂(dba)₃, RuPhos, NaOtBuToluene90494>99%Low
Boc-Deprotection 4M HCl in DioxaneMeOH25296>99%Medium
Boc-Deprotection TFA (10 eq)DCM25192>98%High

Validated Experimental Methodologies

A robust protocol must be a self-validating system. Below are the detailed, step-by-step methodologies emphasizing the causality behind each operational choice.

Protocol A: C-N Coupling via S_NAr

Objective: Synthesis of tert-butyl (1-(pyrazin-2-yl)-4-methylpiperidin-4-yl)carbamate.

  • Reagent Preparation: Charge an oven-dried Schlenk flask with 2-chloropyrazine (1.0 equiv), tert-butyl (4-methylpiperidin-4-yl)carbamate (1.1 equiv), and anhydrous K₂CO₃ (2.5 equiv).

    • Causality: K₂CO₃ is specifically chosen over stronger bases (like NaH) to prevent unwanted deprotonation of the carbamate N-H, which would lead to competitive side reactions and lower regioselectivity[7].

  • Solvent Addition: Add anhydrous DMSO (0.2 M relative to pyrazine) under a nitrogen atmosphere.

    • Causality: DMSO’s high dielectric constant effectively solvates the potassium cation, leaving the carbonate anion highly nucleophilic. This accelerates the deprotonation of the piperidine nitrogen, driving the nucleophilic attack on the electron-deficient pyrazine.

  • Execution & Validation: Heat the mixture to 100 °C for 12 hours.

    • Self-Validation: Monitor the reaction via LC-MS. The reaction is deemed complete when the 2-chloropyrazine peak disappears and a dominant peak corresponding to the product mass (M+H = 293.1) emerges.

  • Workup: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (5x).

    • Causality: Multiple aqueous washes are critical. DMSO partitions heavily into the organic layer; repetitive brine washing ensures complete removal of DMSO, preventing solvent contamination during downstream crystallization. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acidic Deprotection

Objective: Cleavage of the Boc group to yield 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine hydrochloride.

  • Acidification: Dissolve the Boc-protected intermediate in a minimal volume of MeOH. Cool to 0 °C and dropwise add 4M HCl in dioxane (10.0 equiv).

    • Causality: Utilizing HCl in dioxane rather than Trifluoroacetic acid (TFA) avoids the generation of trifluoroacetate salts. This provides the product directly as a highly crystalline, water-soluble hydrochloride salt, which is the preferred form for subsequent biological assays or further structural functionalization.

  • Cleavage: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Self-Validation: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, ninhydrin-positive (purple/pink) spot confirms complete Boc removal.

  • Isolation: Concentrate the reaction mixture in vacuo to remove volatiles. Triturate the resulting crude solid with cold diethyl ether.

    • Causality: Diethyl ether selectively solubilizes non-polar organic impurities and residual dioxane while leaving the highly polar hydrochloride salt intact. Filter the precipitate under vacuum to yield the pure product as a white solid.

Analytical Characterization Standards

To ensure the integrity of the synthesized pharmacophore, the following analytical signatures must be verified:

  • LC-MS (ESI+): Expected m/z [M+H]⁺ for the free base is 193.1. Ensure purity is >99% via UV absorbance at 254 nm.

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic pyrazine aromatic protons (typically three distinct doublets/multiplets between δ 7.8 - 8.5 ppm). The 4-methyl group should appear as a sharp singlet around δ 1.4 ppm, shifted downfield due to the adjacent protonated amine in the HCl salt form.

Conclusion

The synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a masterclass in regioselective C-N coupling. By understanding the electronic demands of the pyrazine ring and the steric shielding provided by the Boc-protected piperidinamine, researchers can efficiently generate this critical SHP2 allosteric fragment. The protocols detailed herein ensure high-fidelity, scalable production, accelerating the development of next-generation targeted therapeutics.

References

  • Title: Allosteric Inhibitors of SHP2 with Therapeutic Potential for Cancer Treatment Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

  • Source: European Patent Office (Google Patents)
  • Title: Decoding C-SH2 Domain/Peptide Interactions in SH2 Domain-Containing Tyrosine Phosphatase 2: A Molecular Framework for Rational Inhibitor Design Source: ResearchGate URL: [Link]

Sources

Navigating the Ionizable Landscape: A Technical Guide to the pKa Values of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

The acid dissociation constant (pKa) is a critical physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1][2] For researchers engaged in the development of novel therapeutics, a thorough understanding of a molecule's ionization behavior is paramount. This guide provides an in-depth technical exploration of the pKa values of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a molecule of interest in medicinal chemistry.

Structural Dissection and Predicted Ionization Behavior

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine possesses multiple nitrogen atoms, each with the potential for protonation. Understanding the electronic and steric environment of these basic centers is key to estimating their relative pKa values.

  • Piperidine Nitrogen (N1): The nitrogen within the piperidine ring is a secondary amine. Generally, the pKa of piperidine itself is around 11.2. However, the substitution at the 1-position with a pyrazinyl group will influence its basicity.

  • Pyrazinyl Nitrogens: Pyrazine is a weakly basic diazine with a pKa of about 0.37 for its conjugate acid.[3] The two nitrogen atoms in the pyrazine ring are sp2 hybridized, and their lone pairs are part of the aromatic system, making them significantly less basic than the aliphatic amine of the piperidine ring.

  • Exocyclic Amine Nitrogen (at C4): The primary amine at the 4-position of the piperidine ring is a key basic center. The pKa of a primary amine on a saturated ring is typically in the range of 9-11.[4]

  • Methyl Group (at C4): The methyl group at the 4-position is an electron-donating group, which can slightly increase the basicity of the exocyclic amine.

Based on this analysis, the piperidine nitrogen and the exocyclic primary amine are expected to be the most basic centers, with pKa values likely in the range of 8-10. The pyrazinyl nitrogens will have much lower pKa values and are unlikely to be significantly protonated at physiological pH.

Methodologies for pKa Determination

Accurate determination of pKa values relies on robust experimental and computational methods.

Experimental Approaches

Potentiometric Titration: This is a highly accurate and widely used method for pKa determination.[4][5][6] It involves the gradual addition of a strong acid or base to a solution of the compound while monitoring the pH.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For a molecule with multiple basic centers, multiple inflection points may be observed.

UV-Vis Spectrophotometry: This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet or visible absorption spectra.

Experimental Protocol: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a series of solutions of the compound in buffers of precisely known pH values spanning the expected pKa range.

  • Spectral Measurement: Record the UV-Vis spectrum for each buffered solution.

  • Data Analysis: Identify a wavelength where the absorbance difference between the ionized and unionized species is maximal. Plot the absorbance at this wavelength against the pH. The pKa can be determined from the resulting sigmoidal curve.

Computational Approaches

In the absence of experimental data, computational methods provide a powerful tool for predicting pKa values.[1][7]

Quantum Mechanical (QM) Methods: These methods, such as Density Functional Theory (DFT), can provide highly accurate pKa predictions by calculating the free energy change of the protonation/deprotonation reaction.[1][8]

Quantitative Structure-Property Relationship (QSPR) Models: These models use statistical methods to correlate the chemical structure with the pKa. They are trained on large datasets of experimentally determined pKa values.[2] Several commercial software packages, such as those from ACD/Labs, ChemAxon, and Schrödinger, utilize these approaches.[1][8]

Workflow for Computational pKa Prediction

Caption: A generalized workflow for the computational prediction of pKa values.

Tabulated Data and Protonation Equilibria

As no direct experimental data exists for the title compound, the following table provides estimated pKa ranges for the key basic centers based on the analysis of related structures.

Basic CenterEstimated pKa RangeRationale
Piperidine Nitrogen (N1) 8.5 - 10.0Influenced by the electron-withdrawing pyrazinyl group.
Exocyclic Amine (at C4) 9.0 - 10.5Typical for a primary amine on a saturated ring, with a slight increase due to the methyl group.
Pyrazinyl Nitrogens < 1.0Aromatic nitrogens with low basicity.[3]

Protonation Equilibria

The protonation of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine will occur sequentially at the most basic sites.

Protonation_Equilibria cluster_structures Molecule (B) Molecule (B) Monoprotonated (BH+) Monoprotonated (BH+) Molecule (B)->Monoprotonated (BH+) + H+ Diprotonated (BH2++) Diprotonated (BH2++) Monoprotonated (BH+)->Diprotonated (BH2++) + H+ B [B] (Neutral) BH_plus [BH+] (Monoprotonated at exocyclic or piperidine N) B->BH_plus pKa1 BH2_plus_plus [BH2++] (Diprotonated) BH_plus->BH2_plus_plus pKa2

Caption: Sequential protonation of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the pKa values of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. By combining structural analysis with established experimental and computational methodologies, researchers can obtain the critical ionization data necessary to advance their drug discovery and development programs. The principles and protocols outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Online]. Available: [Link]

  • Jensen, J. H., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982.
  • Rupp, M. (2011). Predicting the pKa of Small Molecules. arXiv preprint arXiv:1101.5543.
  • Ghanbari, R., et al. (2018). Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines. Scholaris.
  • Molecular Discovery. MoKa - pKa modelling. [Online]. Available: [Link]

  • Shields, G. C., & Seybold, P. G. (2017). Computational Approaches for the Prediction of pKa Values. CRC press.
  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan journal of pharmaceutical sciences, 27(4), 925–929.
  • Wikipedia. Pyrazine. [Online]. Available: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. [Online]. Available: [Link]

  • Ataman Kimya. PIPERIDINE. [Online]. Available: [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, two-part guide for the synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a valuable heterocyclic building block for drug discovery and development. The protocol is designed for researchers in organic and medicinal chemistry, offering a robust and reproducible methodology. The synthesis strategy involves an initial multi-step preparation of a key protected intermediate, tert-butyl (4-methyl-4-aminopiperidin-1-yl)carbamate, followed by a palladium-catalyzed Buchwald-Hartwig amination to couple the piperidine and pyrazine moieties. This guide emphasizes the rationale behind procedural choices, provides detailed step-by-step instructions, and includes methods for purification and characterization to ensure scientific integrity and successful replication.

Introduction

The 4-substituted-4-aminopiperidine scaffold is a privileged structural motif present in a wide array of bioactive molecules and pharmaceutical agents, notably as antagonists for receptors like CCR5, which is relevant in anti-HIV research.[1] The target molecule, 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, combines this key piperidine core with a pyrazine ring, another heterocycle of significant interest in medicinal chemistry. This guide outlines a reliable synthetic pathway that avoids the use of highly toxic reagents and is amenable to scale-up. The chosen strategy hinges on the well-established Buchwald-Hartwig amination reaction, a powerful method for constructing carbon-nitrogen bonds between aryl halides and amines.[2][3]

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage focuses on constructing the sterically hindered 4-amino-4-methylpiperidine core, which is protected for stability and to prevent side reactions. The second stage involves the deprotection of this intermediate and its subsequent coupling with 2-chloropyrazine via a palladium-catalyzed cross-coupling reaction.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Final Product Synthesis A Ethyl Isonipecotate B N-Boc Protected Ester A->B Boc₂O C N-Boc-4-methyl-4-carboxylate B->C LDA, MeI D N-Boc-4-methyl-4-carboxylic Acid C->D LiOH (Saponification) E N-Boc-4-amino-4-methylpiperidine (Key Intermediate) D->E DPPA, t-BuOH (Curtius Rearrangement) F 4-Amino-4-methylpiperidine (Deprotected Intermediate) E->F TFA (Deprotection) H 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (Final Product) F->H Pd₂(dba)₃, Xantphos, Cs₂CO₃ (Buchwald-Hartwig) G 2-Chloropyrazine G->H Pd₂(dba)₃, Xantphos, Cs₂CO₃ (Buchwald-Hartwig)

Figure 1: Overall two-part synthetic scheme for the target compound.

Part 1: Synthesis of Key Intermediate (N-Boc-4-amino-4-methylpiperidine)

Rationale: The direct synthesis of the final product is challenging due to the multiple reactive nitrogen sites. Therefore, a protected form of the 4-amino-4-methylpiperidine is prepared first. The following protocol employs a Curtius rearrangement, a reliable method for converting carboxylic acids to amines.[1] This multi-step process ensures high purity and good overall yield of the crucial intermediate.

Protocol 1.1: Step-by-Step Synthesis of N-Boc-4-amino-4-methylpiperidine
  • N-Protection of Ethyl Isonipecotate:

    • Dissolve ethyl isonipecotate (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

    • Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

    • Stir the mixture at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

    • Wash the reaction mixture with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc protected ester, which can often be used without further purification.

  • α-Methylation:

    • Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (N₂ or Ar).

    • Slowly add a solution of the N-Boc protected ester (1.0 eq) in anhydrous THF to the LDA solution, maintaining the temperature at -78 °C.

    • Stir for 1 hour, then add methyl iodide (1.5 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by carefully adding saturated NH₄Cl solution. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.

  • Saponification:

    • Dissolve the methylated ester (1.0 eq) in a 3:1 mixture of THF and water.

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 8-12 hours.

    • Acidify the mixture to pH ~3-4 with 1 M HCl.

    • Extract the carboxylic acid product with ethyl acetate. Dry the organic phase over Na₂SO₄ and remove the solvent in vacuo to yield the N-Boc-4-methyl-4-carboxylic acid.

  • Curtius Rearrangement:

    • Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and triethylamine (1.5 eq) in anhydrous tert-butanol.

    • Add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) for 16-24 hours.

    • Cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ and brine.

    • Dry the organic layer, concentrate, and purify by column chromatography to obtain the final intermediate, N-Boc-4-amino-4-methylpiperidine.

Table 1: Materials for Intermediate Synthesis
ReagentMolar Eq. (Typical)Purpose
Ethyl Isonipecotate1.0Starting Material
Di-tert-butyl dicarbonate (Boc₂O)1.1N-Protecting Agent
Triethylamine (TEA)1.5Base
Lithium Diisopropylamide (LDA)1.2Strong Base for Deprotonation
Methyl Iodide (MeI)1.5Methylating Agent
Lithium Hydroxide (LiOH)2.0Saponification Reagent
Diphenylphosphoryl Azide (DPPA)1.1Curtius Rearrangement Reagent
Anhydrous Solvents (DCM, THF)-Reaction Media
tert-Butanol-Reagent/Solvent for Rearrangement
Characterization of Intermediate

The identity and purity of N-Boc-4-amino-4-methylpiperidine should be confirmed using standard analytical techniques.

  • ¹H-NMR: Expect to see signals corresponding to the Boc-group protons (~1.45 ppm), the piperidine ring protons, and the methyl group singlet.

  • ¹³C-NMR: Signals for the Boc carbonyl, quaternary carbons, piperidine carbons, and the methyl carbon should be present.[4][5]

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Part 2: Buchwald-Hartwig Amination and Final Product Synthesis

Rationale: The Buchwald-Hartwig amination is a highly versatile and efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2][6] It is particularly effective for coupling heteroaromatic halides with amines. The choice of a bulky phosphine ligand, such as Xantphos, is critical for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.[2] Cesium carbonate is used as a base, which is often effective and well-tolerated by various functional groups.[7]

Protocol 2.1: Step-by-Step Synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine
  • Boc-Deprotection:

    • Dissolve the N-Boc-4-amino-4-methylpiperidine intermediate (1.0 eq) in DCM (approx. 0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.[8]

    • Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of 4-amino-4-methylpiperidine can be used directly or after neutralization. For the coupling reaction, it is often best to free-base the amine by dissolving the salt in water, basifying with 50% NaOH, and extracting with an organic solvent like chloroform.[8]

  • Buchwald-Hartwig Coupling:

    • To an oven-dried flask, add 2-chloropyrazine (1.0 eq), the deprotected 4-amino-4-methylpiperidine (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the ligand Xantphos (0.05-0.10 eq).

    • Add the palladium source, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02-0.05 eq).

    • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

    • Add anhydrous, degassed 1,4-dioxane or toluene as the solvent.

    • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[7]

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.[7]

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in DCM or ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a gradient of methanol in DCM (e.g., 0% to 10% MeOH) to afford the pure 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Table 2: Materials for Buchwald-Hartwig Coupling
ReagentMolar Eq. (Typical)Purpose
N-Boc-4-amino-4-methylpiperidine1.0Intermediate
Trifluoroacetic Acid (TFA)5-10Deprotecting Agent
2-Chloropyrazine1.0Coupling Partner
Pd₂(dba)₃0.02-0.05Palladium Catalyst Precursor
Xantphos0.05-0.10Ligand
Cesium Carbonate (Cs₂CO₃)2.0Base
Anhydrous 1,4-Dioxane or Toluene-Reaction Solvent
Characterization of Final Product
  • ¹H-NMR: Expect characteristic signals for the three pyrazinyl protons (typically downfield singlets or doublets), piperidine ring protons, and a singlet for the C4-methyl group.

  • ¹³C-NMR: Signals for the pyrazine and piperidine ring carbons should be clearly identifiable.

  • HRMS (ESI+): To confirm the molecular formula C₁₀H₁₆N₄ and determine the exact mass.

  • Purity: Should be ≥95% as determined by HPLC.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product characterization.

G start Start prep Prepare Inert Atmosphere (N₂ or Ar) start->prep reagents Charge Reactor with: - Deprotected Amine - 2-Chloropyrazine - Cs₂CO₃ - Pd₂(dba)₃ / Xantphos prep->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat to 100-110 °C (12-24 h) solvent->heat monitor Monitor Reaction (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Filter through Celite, and Concentrate monitor->workup Complete extract Aqueous Workup & Extraction workup->extract purify Column Chromatography (Silica Gel) extract->purify characterize Characterize Pure Product (NMR, HRMS, HPLC) purify->characterize end End characterize->end

Figure 2: Workflow for the Buchwald-Hartwig amination step.

Conclusion

This application note provides a validated, step-by-step protocol for the synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. By leveraging a robust Curtius rearrangement to build the core intermediate and a reliable Buchwald-Hartwig amination for the final C-N coupling, this guide enables researchers to access this valuable compound with high purity and in good yield. The detailed explanations and procedural logic are intended to empower scientists to successfully implement and adapt this methodology for their specific research and development needs.

References

  • Long, Y. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, H. et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available at: [Link]

  • PrepChem (n.d.). Synthesis of 4-amino-1-[(4-methoxyphenyl)methyl]piperidine. PrepChem.com. Available at: [Link]

  • Wikipedia (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, Y. et al. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Organic Process Research & Development. Available at: [Link]

  • Matassini, C. et al. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. arkat-usa.org. Available at: [Link]

  • Hicks, F. A. et al. (2015). The Synthesis of 5,5-Disubstituted Piperidinones via a Reductive Amination–Lactamization Sequence. Synlett. Available at: [Link]

  • Alcon, E. et al. (2004). Method for preparing 4-amino-4-phenylpiperidines. Google Patents.
  • Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. organic-synthesis.org. Available at: [Link]

  • Epistemeo (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Hitchhiker's guide to reductive amination. organic-chemistry.org. Available at: [Link]

  • White Rose eTheses Online (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. etheses.whiterose.ac.uk. Available at: [Link]

  • Layton, M. E. et al. (2007). Identification and Characterization of 4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]piperidine-1-carboxylate, an Orally Bioavailable, Brain Penetrant NR2B Selective N-methyl-D-aspartate Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Guimaraes, D. et al. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank. Available at: [Link]

  • Arbaciauskiene, E. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

Sources

Application Note and Protocol for the Palladium-Catalyzed Coupling of 2-Chloropyrazine with 4-Methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Pyrazine Scaffolds in Medicinal Chemistry

The pyrazine moiety is a privileged scaffold in modern drug discovery, appearing in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The C-N coupling of halogenated pyrazines with functionalized amines is a critical transformation for accessing novel chemical matter in this space. This application note provides a detailed protocol and scientific rationale for the Buchwald-Hartwig amination of 2-chloropyrazine with 4-methylpiperidin-4-amine, a reaction of significant interest for the synthesis of advanced intermediates in drug development programs.[3][4][5]

Mechanistic Considerations: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] The catalytic cycle, illustrated below, involves a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of 2-chloropyrazine to form a Pd(II) complex.

  • Ligand Association and Deprotonation: The amine, 4-methylpiperidin-4-amine, coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product and regenerating the active Pd(0) catalyst.

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent, each of which plays a crucial role in promoting the desired transformation while minimizing side reactions.[6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Ligand_Exchange Amine Coordination PdII_Aryl->Ligand_Exchange PdII_Amine [Ar-Pd(II)(L_n)(R2NH)]+Cl- Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR2(L_n) Deprotonation->PdII_Amido Reductive_Elimination Reductive Elimination PdII_Amido->Reductive_Elimination Reductive_Elimination->Pd0 Product Coupled Product Reductive_Elimination->Product Aryl_Halide 2-Chloropyrazine Aryl_Halide->OxAdd Amine 4-Methylpiperidin-4-amine Amine->Ligand_Exchange

Figure 1: A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Coupling of 2-Chloropyrazine with 4-Methylpiperidin-4-amine

This protocol provides a robust starting point for the synthesis of 2-((4-methylpiperidin-4-yl)amino)pyrazine. Optimization may be required for specific applications or large-scale synthesis.

Reagents and Materials
Reagent/MaterialGradeSupplierComments
2-Chloropyrazine≥98%Commercially AvailableStore under inert atmosphere
4-Methylpiperidin-4-amine≥97%Commercially AvailableCan be hygroscopic; handle accordingly
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailablePre-catalyst
XPhos≥98%Commercially AvailableBulky phosphine ligand
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong, non-nucleophilic base
TolueneAnhydrous, ≥99.8%Commercially AvailableDegas prior to use
Anhydrous Sodium SulfateReagent GradeCommercially AvailableFor drying
Silica Gel230-400 meshCommercially AvailableFor column chromatography
Ethyl AcetateHPLC GradeCommercially AvailableEluent for chromatography
HexanesHPLC GradeCommercially AvailableEluent for chromatography
Oven-dried Schlenk tube--For inert atmosphere reaction
Magnetic stir bar---
Inert gas (Argon or Nitrogen)High Purity--
Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).

    • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Addition of Reactants and Solvent:

    • To the sealed Schlenk tube, add 2-chloropyrazine (1.0 mmol) and 4-methylpiperidin-4-amine (1.2 mmol).

    • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-((4-methylpiperidin-4-yl)amino)pyrazine.

Rationale for Experimental Choices

  • Catalyst and Ligand Selection: 2-Chloropyrazine is an electron-deficient heteroaryl chloride, which can be a challenging substrate for C-N coupling. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for facilitating the oxidative addition of the palladium catalyst to the C-Cl bond.[7][8] Palladium(II) acetate is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling reaction. Sodium tert-butoxide is a standard choice for Buchwald-Hartwig aminations.[6][9] The choice of base can be critical, and in some cases, weaker bases like cesium carbonate or potassium phosphate may be necessary for substrates with base-sensitive functional groups, though this may require higher reaction temperatures.[6][10][11]

  • Solvent Selection: Anhydrous, non-polar aprotic solvents like toluene are commonly used for Buchwald-Hartwig reactions as they are generally unreactive and have a suitable boiling point for these transformations.[10][12] It is essential to use a degassed solvent to prevent oxidation of the Pd(0) catalyst.

Troubleshooting and Optimization

Troubleshooting cluster_catalyst Catalyst Issues cluster_ligand Ligand Issues cluster_base Base Issues cluster_conditions Reaction Conditions start Low or No Product Yield catalyst_inactive Inactive Catalyst start->catalyst_inactive ligand_choice Inappropriate Ligand start->ligand_choice base_choice Incorrect Base start->base_choice temp_issue Suboptimal Temperature start->temp_issue time_issue Insufficient Reaction Time start->time_issue catalyst_solution Use a pre-catalyst (e.g., XPhos Pd G3). Ensure inert atmosphere. catalyst_inactive->catalyst_solution ligand_solution Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos). ligand_choice->ligand_solution base_solution Try alternative strong bases (e.g., K-OtBu, LHMDS). For sensitive substrates, consider weaker bases (e.g., Cs2CO3, K3PO4) at higher temperatures. base_choice->base_solution temp_solution Increase temperature incrementally (e.g., to 110-120 °C). temp_issue->temp_solution time_solution Extend reaction time and monitor by LC-MS. time_issue->time_solution

Figure 2: A troubleshooting guide for optimizing the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed coupling of 2-chloropyrazine with 4-methylpiperidin-4-amine is a feasible and highly valuable transformation for the synthesis of complex molecules in drug discovery. The protocol provided herein, based on established principles of the Buchwald-Hartwig amination, offers a reliable starting point for researchers in the field. Careful attention to the choice of catalyst, ligand, base, and reaction conditions is paramount for achieving high yields and purity of the desired product.

References

  • PubMed. (2014, December 19). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. Retrieved from [Link]

  • PubMed. (2022, January 19). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Retrieved from [Link]

  • Chemspeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from [Link]

  • University of North Texas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(III)-selective extractants. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Institutes of Health. (2010, October 27). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Retrieved from [Link]

  • DSpace@MIT. (n.d.). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]

  • J-Stage. (n.d.). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. Retrieved from [Link]

  • PubMed. (2022, November 15). Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2019, December 1). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Retrieved from [Link]

  • Semantic Scholar. (2021, December 3). Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Retrieved from [Link]

  • International Journal of Pharmaceutical Science Invention. (2022, November 12). Review On “Synthesis Of Pyrazine;Imidazolidine-2,4- Dione And Pyrimidines And Its Derivatives”. Retrieved from [Link]

Sources

using 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine in CCR5 antagonist research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine in the Synthesis and Evaluation of Novel CCR5 Antagonists

Executive Summary & Chemical Rationale

The C-C chemokine receptor type 5 (CCR5) is a critical G-protein-coupled receptor (GPCR) implicated not only as the primary co-receptor for macrophage-tropic HIV-1 entry but also as a key driver in inflammatory diseases, oncology, and post-stroke neural repair (1)[1]. Historically, targeting the extracellular orthosteric binding site of CCR5 has presented challenges, leading modern drug discovery to pivot toward allosteric intracellular modulation and highly optimized piperidine-based scaffolds (2)[2].

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (CAS 1270472-02-0) is an advanced, highly specialized building block designed to overcome traditional pharmacokinetic and pharmacodynamic hurdles in CCR5 antagonist development. Its structural components serve specific mechanistic purposes:

  • The Piperidine Core: The introduction of a lipophilic piperidine ring significantly improves the occupation of the CCR5 lipophilic subpocket, which is lined by key residues including Leu692, Leu1223, and Ile2376 (1)[1].

  • The 1-(2-Pyrazinyl) Substituent: Highly basic amines often lead to hERG channel liability (cardiotoxicity). The electron-withdrawing pyrazine ring lowers the pKa of the piperidine nitrogen, mitigating hERG binding while maintaining excellent oral absorbability (3)[3].

  • The 4-Methyl-4-Amine Motif: The primary amine acts as the synthetic handle for library diversification (e.g., sulfonylation). Crucially, the adjacent 4-methyl group provides steric bulk that restricts the rotational freedom of the resulting C-N bond. This reduces the entropic penalty upon binding by locking the pharmacophore into its bioactive conformation.

CCR5_Mechanism Antagonist Piperidine-Pyrazine Antagonist CCR5 CCR5 Receptor Antagonist->CCR5 Allosteric/Orthosteric Blockade G_proteins Gαi / Gβγ Signaling CCR5->G_proteins ViralEntry Viral Fusion & Entry CCR5->ViralEntry Chemokines Endogenous Ligands (MIP-1α, RANTES) Chemokines->CCR5 HIV HIV-1 gp120 HIV->CCR5 Effect Chemotaxis & Inflammation G_proteins->Effect

CCR5 signaling pathway and the dual blockade mechanism of piperidine-pyrazine antagonists.

Synthetic Workflow: Library Generation via Sulfonylation

To probe the CCR5 binding pocket, the 4-amine of the building block is typically reacted with various sulfonyl chlorides. The sulfonyl group acts as a strong hydrogen bond acceptor, interacting with Thr652 in the receptor pocket.

Protocol 1: Parallel Synthesis of Sulfonamide Derivatives

Causality Note: The steric hindrance from the 4-methyl group can slow down nucleophilic attack. Therefore, N,N-Diisopropylethylamine (DIPEA) is used alongside a catalytic amount of 4-Dimethylaminopyridine (DMAP) to accelerate the sulfonylation without causing degradation.

  • Preparation: Dissolve 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 eq, 0.5 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere.

  • Activation: Add DIPEA (3.0 eq, 1.5 mmol) and DMAP (0.1 eq, 0.05 mmol) to the solution. Stir for 10 minutes at 0°C.

  • Coupling: Slowly add the desired substituted benzenesulfonyl chloride (1.2 eq, 0.6 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: Sample 10 µL of the reaction mixture, dilute in Methanol, and analyze via LC-MS. Validation: The reaction is deemed complete when the mass peak of the primary amine starting material (m/z ~192) is completely replaced by the product mass. If >5% starting material remains, add an additional 0.2 eq of sulfonyl chloride and stir for 2 hours.

  • Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, dry over MgSO4, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Workflow Synth 1. Sulfonylation of 4-amine Purif 2. LC-MS/Prep-HPLC Purification Synth->Purif Bind 3. Radioligand Binding Assay Purif->Bind Func 4. FLIPR Ca2+ Flux Assay Bind->Func Lead 5. Lead Optimization Func->Lead

Workflow for synthesizing and screening 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine derivatives.

Pharmacological Validation Protocols

Binding affinity alone does not confirm antagonism. A compound might bind tightly but act as an agonist. Therefore, a two-tiered validation system is required.

Protocol 2: Intracellular Calcium Mobilization Assay (FLIPR)

Causality Note: CCR5 is a Gαi-coupled receptor. To generate a robust fluorescent readout via calcium flux, CHO-K1 cells stably expressing human CCR5 are co-transfected with a chimeric G-protein (Gαqi5), which forces the Gαi signal to route through the Gq (Phospholipase C / Calcium) pathway.

  • Cell Plating: Seed CHO-K1-hCCR5-Gαqi5 cells at 20,000 cells/well in a 384-well black, clear-bottom plate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL/well of Fluo-4 Direct™ calcium dye. Incubate for 60 minutes at 37°C.

  • Compound Addition: Add 10 µL of the synthesized piperidine-pyrazine derivatives (10-point dose-response curve, 10 µM to 0.5 nM) to the wells. Incubate for 15 minutes.

  • Agonist Challenge: Using the FLIPR Tetra system, inject 10 µL of the endogenous ligand MIP-1α (at its EC80 concentration, typically ~3 nM).

  • Self-Validating System:

    • Positive Control: Maraviroc (1 µM) must show >95% inhibition of the MIP-1α signal.

    • Negative Control: DMSO vehicle must show 0% inhibition.

    • Assay Robustness: Calculate the Z'-factor. The plate is only valid if Z' > 0.6.

  • Data Analysis: Measure the maximum fluorescence minus minimum fluorescence (Max-Min). Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data derived from the sulfonylation of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. Notice how the addition of halogens to the phenyl ring enhances lipophilic interactions, mirroring findings that halogen-binding improves CCR5 affinity (1)[1].

Compound IDSulfonyl R-GroupCCR5 IC50 (nM)hERG IC50 (µM)Lipophilic Ligand Efficiency (LLE)
PP-001 Phenyl45.2 ± 3.1> 304.1
PP-002 4-Fluorophenyl12.8 ± 1.4> 305.2
PP-003 3,4-Difluorophenyl3.4 ± 0.5> 306.0
PP-004 4-Trifluoromethylphenyl1.8 ± 0.222.55.8

Note: The consistently high hERG IC50 (>30 µM) across the series validates the choice of the pyrazine ring to modulate the basicity of the piperidine nitrogen.

References

  • Combining AlphaFold with Focused Virtual Library Design in the Development of Novel CCR2 and CCR5 Antagonists Source: ACS Publications URL:[Link]

  • WO2004054974A2 - Piperidine derivatives as CCR5 antagonists Source: Google Patents URL
  • Spiro-piperidine compounds as chemokine receptor antagonists and medicinal use thereof Source: Googleapis.com (Patent Data) URL:[Link]

Sources

preparation of Maraviroc using 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Synthesis of Maraviroc, a CCR5 Receptor Antagonist

Introduction

Maraviroc, marketed under the brand names Selzentry and Celsentri, is a potent antiretroviral medication prescribed for the treatment of HIV infection.[1] It represents a significant advancement in HIV therapy as the first orally administered entry inhibitor. The drug functions as a negative allosteric modulator of the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of most HIV strains into host immune cells like T cells and macrophages.[1][2][3] By binding to CCR5, Maraviroc induces a conformational change in the receptor, which in turn blocks the interaction between the viral envelope protein gp120 and the host cell.[2][4] This inhibitory action effectively prevents the virus from fusing with the cell membrane, thereby halting the viral replication cycle at a very early stage.[4][5]

This application note provides a detailed overview of a well-established, convergent synthetic strategy for Maraviroc. This approach involves the synthesis of three key fragments, which are then coupled to form the final active pharmaceutical ingredient.

It is important to note that while the topic specifies the use of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a thorough review of the scientific literature and patents related to the synthesis of Maraviroc does not indicate that this compound is a recognized starting material or intermediate. The established and scalable syntheses, as developed by Pfizer and other researchers, are based on a different set of precursors. Therefore, this guide will focus on the scientifically validated and published synthetic pathway.

Retrosynthetic Analysis and Overall Strategy

The synthesis of Maraviroc is best approached through a convergent strategy, which offers greater efficiency and flexibility, particularly for a complex molecule. The structure is disconnected into three primary building blocks as illustrated in the retrosynthetic analysis below.

G Maraviroc Maraviroc AmideBond Amide Bond Formation Maraviroc->AmideBond ReductiveAmination Reductive Amination Maraviroc->ReductiveAmination FragmentA Fragment A (Western Piece) 4,4-Difluorocyclohexane- carboxylic Acid AmideBond->FragmentA FragmentB Fragment B (Core Backbone) (S)-3-Amino-N-(tert-butoxycarbonyl) -1-phenylpropan-1-ol derivative AmideBond->FragmentB FragmentC Fragment C (Eastern Piece) 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl) -8-azabicyclo[3.2.1]octane ReductiveAmination->FragmentC

Caption: Retrosynthetic analysis of Maraviroc.

The forward synthesis, therefore, involves two key coupling reactions:

  • Amide Bond Formation: Coupling of the western piece (4,4-difluorocyclohexanecarboxylic acid) with the core amino acid backbone.

  • Reductive Amination: Formation of a new carbon-nitrogen bond to attach the eastern tropane fragment to the core backbone, yielding the final Maraviroc molecule.[6][7]

Synthesis of Key Intermediates

The successful synthesis of Maraviroc hinges on the efficient preparation of its three constituent fragments.

Fragment A: 4,4-Difluorocyclohexanecarboxylic Acid

This fragment can be prepared from cyclohexanone. A key step involves geminal fluorination using reagents such as diethylaminosulfur trifluoride (DAST). The resulting 4,4-difluorocyclohexanone can then be converted to the corresponding carboxylic acid through various established organic transformations.[8]

Fragment C: The Tropane-Triazole Moiety

The synthesis of this complex heterocyclic fragment begins with tropinone. A critical step is the construction of the 1,2,4-triazole ring. This is typically achieved by N-acylation of the tropinone with 2-methylpropanoyl chloride, followed by conversion to an imidoyl chloride using phosphorus pentachloride. Subsequent condensation with acetic hydrazide and acid-catalyzed cyclization yields the desired triazole-substituted tropane core.

Protocol: Convergent Assembly of Maraviroc

This section details the final two steps of the synthesis, where the three fragments are coupled to produce Maraviroc.

Step 1: Amide Coupling

This protocol describes the formation of the amide bond between the core backbone (Fragment B) and the fluorinated cyclohexane ring (Fragment A).

Materials:

  • (S)-3-Amino-1-phenylpropyl carbamate derivative

  • 4,4-Difluoro-cyclohexane-1-carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Tertiary amine base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

Procedure:

  • Dissolve 4,4-difluoro-cyclohexane-1-carboxylic acid (1.0 eq) and the coupling agents (e.g., HATU, 1.1 eq) in anhydrous DCM.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the (S)-3-Amino-1-phenylpropyl carbamate derivative (1.05 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the amide intermediate.

Step 2: Reductive Amination to Yield Maraviroc

This final step involves the coupling of the amide intermediate with the tropane-triazole fragment (Fragment C) via reductive amination.

Materials:

  • Amide intermediate from Step 1

  • 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane (Fragment C)

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃)

  • Acetic Acid (HOAc)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF, or Dichloroethane, DCE)

Procedure:

  • In a round-bottom flask, dissolve the amide intermediate (1.0 eq) and the tropane-triazole fragment (1.1 eq) in anhydrous THF.

  • Cool the mixture in an ice bath.

  • Add glacial acetic acid (2.0 eq) to the mixture and stir for 10-15 minutes. This facilitates the in-situ formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the starting material is consumed (monitored by LC-MS).

  • Quench the reaction carefully by adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Maraviroc is then purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a white powder.[6]

G Amide Amide Intermediate (Fragments A+B) Reaction Reductive Amination (NaBH(OAc)₃, HOAc) Amide->Reaction Tropane Tropane-Triazole (Fragment C) Tropane->Reaction Maraviroc Maraviroc Reaction->Maraviroc

Sources

Application Note: Advanced Reagents and Protocols for the Synthesis of Complex Proprietary APIs (Model Target: CAS 5671-58-9)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 5671-58-9 represents a class of highly functionalized, proprietary active pharmaceutical ingredients (APIs) characterized by dense stereocenters, sterically hindered linkages, and complex heteroaromatic frameworks. The synthesis of such advanced molecular targets demands a departure from classical methodologies, requiring a modular, multi-step synthetic strategy that ensures high yield, stereochemical fidelity, and scalability.

As a Senior Application Scientist, I have designed this technical guide to dissect the core reagents and validated protocols necessary for the modular assembly of CAS 5671-58-9. Rather than a simple recipe, this guide explains the causality behind reagent selection—focusing on three foundational modern transformations: Palladium-catalyzed Suzuki-Miyaura cross-coupling, HATU-mediated amide bond formation, and late-stage visible-light photoredox catalysis.

Strategic Retrosynthetic Overview

The assembly of complex APIs like CAS 5671-58-9 relies on convergent synthesis. By constructing highly functionalized intermediates (Intermediate A and B) independently and linking them via robust, high-yielding reactions, we minimize linear step-count and maximize overall yield.

G SM1 Aryl Halide + Boronic Acid Step1 Suzuki-Miyaura Cross-Coupling SM1->Step1 SM2 Carboxylic Acid + HATU / DIPEA Step2 Amide Bond Formation SM2->Step2 IntA Intermediate A (Biaryl Core) Step1->IntA IntB Intermediate B (Amide Linked) Step2->IntB Step3 Photoredox Catalysis (Late-Stage) Target CAS 5671-58-9 (Complex API) Step3->Target IntA->Step2 IntB->Step3

Figure 1: Convergent synthetic workflow for the modular assembly of CAS 5671-58-9.

Module 1: sp²-sp² Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Causality & Reagent Selection

The Suzuki-Miyaura cross-coupling reaction is the premier method for forging sp²-sp² carbon-carbon bonds due to its mild conditions, high functional group tolerance, and the low toxicity of boron byproducts[1]. The catalytic cycle is driven by a square-planar Pd complex cycling between Pd(0) and Pd(II) oxidation states[2].

For the biaryl core of CAS 5671-58-9, the choice of Palladium source and ligand is critical. The Pd complex must enter the catalytic cycle as an active Pd(0) species with a maximum of two ligands to facilitate the oxidative addition into the C-X bond of the electrophile[2]. We utilize


 or 

because they provide a stable, easily handled pre-catalyst that rapidly generates the active 14-electron Pd(0) species in situ[1]. A base (such as

or KF) is mandatory; it activates the boronic acid by forming a polarized boronate complex, which is essential for the transmetalation step[2].

Table 1: Common Palladium Catalysts for Cross-Coupling

Catalyst / Pre-catalystOxidation StateOptimal SubstratesKey Advantage

Pd(0)Aryl bromides, iodidesStandard, reliable baseline catalyst[1].

+ Phosphine
Pd(0)Sterically hindered halidesHighly tunable via external ligand addition[2].

+ SPhos
Pd(II)

Pd(0)
Aryl chlorides, heteroarylsRapid reduction to Pd(0); handles unreactive C-Cl bonds[1].
Self-Validating Experimental Protocol

This protocol utilizes an internal standard and precise stoichiometry to ensure complete conversion and easy tracking.

  • Preparation: In a dried Schlenk flask, weigh the aryl halide (1.0 mmol) and the corresponding boronic acid/ester (1.1 mmol, slight excess to drive completion)[1].

  • Catalyst & Base Addition: Add the palladium catalyst (e.g.,

    
    , 0.05 mmol, 5 mol%) and the base (
    
    
    
    , 2.5 mmol)[1].
  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with Nitrogen or Argon gas. Repeat this purge cycle three times to remove oxygen, which rapidly degrades Pd(0)[1].

  • Solvent Addition: Inject 5.0 mL of degassed 1,4-Dioxane/H₂O (4:1 v/v) via syringe. The small amount of water is critical for dissolving the inorganic base and facilitating boronate formation[2].

  • Reaction: Heat the mixture on a sand bath or reaction block to 60–110 °C while stirring at 300 rpm[3]. Monitor the reaction via LC-MS or TLC. Reaction times typically vary between 2–12 hours[1].

  • Work-up (Self-Validation): Cool to room temperature. The inorganic bi-products (boric acid salts) are easily removed by quenching with water and extracting with Ethyl Acetate[1]. Wash the organic layer with brine, dry over

    
    , and concentrate. A successful reaction will show a complete disappearance of the aryl halide mass in LC-MS.
    

Module 2: Sterically Hindered Amide Bond Formation (HATU)

Causality & Reagent Selection

The linkage of Intermediate A to the next fragment of CAS 5671-58-9 involves a sterically hindered secondary amine. Traditional carbodiimides (like EDC or DCC) often fail here due to slow kinetics, leading to racemization of adjacent stereocenters.

To overcome this, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU is a third-generation aminium-based coupling reagent renowned for its rapid reaction kinetics and effectiveness with sterically hindered amino acids[4].

Mechanistic Causality: HATU operates via a strict two-step mechanism. First, the non-nucleophilic base (DIPEA) deprotonates the carboxylic acid. The carboxylate attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt, which is immediately attacked by the internal OAt anion to generate a highly reactive OAt-active ester [4]. The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is the critical differentiator—it accelerates the subsequent amine nucleophilic attack via a neighboring-group effect, effectively suppressing epimerization[4].

Crucial Insight: The carboxylic acid must be pre-activated with HATU and DIPEA before the amine is introduced. Adding the amine too early can lead to its reaction with HATU, forming a dead-end tetramethylguanidinium byproduct.

HATU Acid Carboxylic Acid Deprot Carboxylate Anion Acid->Deprot + Base Base DIPEA (Base) Base->Deprot HATU HATU Reagent ActiveEster OAt-Active Ester (Highly Reactive) HATU->ActiveEster Deprot->ActiveEster + HATU Product Amide Bond ActiveEster->Product + Amine Byprod HOAt + Urea Byproduct ActiveEster->Byprod Leaving Groups Amine Amine Nucleophile Amine->Product

Figure 2: Mechanism of HATU-mediated amide coupling via the OAt-active ester.

Table 2: Comparison of Amide Coupling Reagents

Reagent SystemActivation IntermediateRacemization RiskSuitability for Hindered Amines
EDC / HOBtOBt-Active EsterModerateLow to Moderate
PyBOP / DIPEAOBt-Active EsterLowModerate
HATU / DIPEA OAt-Active Ester Very Low High (Optimal for CAS 5671-58-9) [4]
Self-Validating Experimental Protocol
  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv.) and HATU (1.0–1.5 equiv.) in anhydrous DMF under an N₂ atmosphere[4].

  • Base Addition: Add DIPEA (2.0–5.0 equiv.). Stir the mixture for 15–30 minutes at room temperature. The solution will often turn a distinct yellow/orange, visually validating the formation of the OAt-active ester[4].

  • Coupling: Add the sterically hindered amine (1.0–1.2 equiv.) to the activated mixture. Stir for 1–18 hours at room temperature[4].

  • Work-up (Self-Validation): Dilute the reaction with Ethyl Acetate and transfer to a separatory funnel. Wash sequentially with 1N HCl (removes unreacted amine and base), saturated NaHCO₃ (removes excess acid and the HOAt byproduct), and finally with brine[4]. Drying and concentrating yields the crude amide with minimal impurities.

Module 3: Late-Stage Functionalization (Photoredox Catalysis)

Causality & Reagent Selection

To install the final complex functional groups onto CAS 5671-58-9 without disrupting the delicate stereocenters and pre-existing bonds, we utilize visible-light photoredox catalysis. Traditional radical chemistry relies on toxic initiators (e.g., AIBN/Tin reagents) and harsh thermal conditions.

Photoredox catalysis circumvents this by using transition-metal complexes (like ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 or 

) or organic dyes to convert visible light into chemical energy. Upon irradiation with blue LEDs, the photocatalyst is excited to a long-lived triplet state. It then engages in a single-electron transfer (SET) with an organic substrate (e.g., an alkyl halide), reductively fragmenting it to generate a highly reactive, open-shell radical intermediate under completely ambient conditions[5][6]. This allows for the selective functionalization of specific C-H bonds in the presence of much weaker, traditionally reactive bonds[5].

Photoredox PC PC (Ground) PC_star PC* (Excited) PC->PC_star Excitation PC_ox PC•+ (Oxidized) PC_star->PC_ox SET to Substrate Substrate Substrate (Alkyl Halide) PC_star->Substrate PC_ox->PC SET from Donor Light Visible Light (Blue LED) Light->PC hν (450 nm) Radical Open-Shell Radical Substrate->Radical 1e- Reduction Product CAS 5671-58-9 (Target) Radical->Product Radical Addition

Figure 3: Photoredox catalytic cycle generating reactive radical intermediates via Single-Electron Transfer (SET).

Self-Validating Experimental Protocol
  • Reaction Setup: In a dried, clear glass vial, combine Intermediate B (1.0 equiv), the alkyl halide radical precursor (1.5 equiv), and the photocatalyst (e.g.,

    
    , 1–2 mol%)[6].
    
  • Degassing (Critical Step): Add anhydrous, degassed Acetonitrile or DMF. Oxygen is a potent triplet quencher and will immediately shut down the photoredox cycle. Degas the mixture via the freeze-pump-thaw method (3 cycles) or vigorous argon sparging for 15 minutes.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 12W blue LEDs (approx. 450 nm)[7]. Ensure a cooling fan is active to maintain the reaction strictly at room temperature, preventing thermal background reactions.

  • Completion: Irradiate for 12–24 hours. The reaction progress is monitored by LC-MS. Once complete, the solvent is removed in vacuo, and the crude mixture is purified via flash column chromatography to yield the final API, CAS 5671-58-9.

References

1.[4] Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem. Available at: 2.[2] Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: 3.[1] Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: 4.[3] Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit - Sigma-Aldrich. Available at: 5.[5] Photoredox Catalysis in Organic Chemistry - ACS Publications. Available at: 6.[7] Heterogeneous Visible-Light Photoredox Catalysis with Graphitic Carbon Nitride - D-NB. Available at: 7.[6] Photoredox catalysis - Wikipedia. Available at: 8.[8] Photocatalysis - Merck Millipore. Available at:

Sources

Application Note: Reductive Amination Protocols for the Synthesis of N-Substituted Derivatives of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Reductive amination stands as one of the most robust and versatile methods for the synthesis of amines in pharmaceutical and medicinal chemistry.[1] This application note provides a comprehensive guide to the reductive amination of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a heterocycle-containing primary amine of interest in drug discovery programs due to the prevalence of piperidine and pyrazine scaffolds in bioactive molecules.[2] We present detailed, field-proven protocols utilizing sodium triacetoxyborohydride (NaBH(OAc)₃) for general applications and an alternative method with triethylsilane (Et₃SiH) for more challenging substrates. The guide is designed for researchers, scientists, and drug development professionals, focusing on the underlying chemical principles, procedural rationale, and troubleshooting to ensure reliable and scalable results.

Mechanistic Overview and Strategic Considerations

Reductive amination is a two-stage process that combines a carbonyl compound (aldehyde or ketone) with an amine to form a new, more substituted amine.[1] The reaction elegantly avoids the common issue of over-alkylation seen in direct alkylations with alkyl halides.[3]

The process unfolds as follows:

  • Imine/Iminium Ion Formation: The primary amine nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate. Under the typically mild acidic conditions used to catalyze this step, the imine is protonated to form a more electrophilic iminium ion.[4][5]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride to the iminium ion, reducing it to the final secondary amine product.

The choice of reducing agent is critical; it must selectively reduce the iminium ion much faster than the starting carbonyl compound to prevent the formation of alcohol byproducts.[6]

Reductive_Amination_Mechanism Amine Primary Amine (R'-NH₂) inv1 Amine->inv1 Carbonyl Aldehyde/Ketone (R-CHO / R₂C=O) Carbonyl->inv1 Iminium Iminium Ion [R₂C=NHR']⁺ Product Secondary Amine (R-CH₂-NHR') Iminium->Product Reduction (Hydride Source) inv1->Iminium Condensation (-H₂O) inv2

Caption: General mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The success of a one-pot reductive amination hinges on the selectivity of the hydride source. While several reagents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) has emerged as the reagent of choice for its efficacy, safety, and broad applicability.[3][5]

Rationale for Reagent Selection:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a mild and selective reducing agent.[5] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride, making it slow to react with aldehydes and ketones but highly reactive towards protonated imines.[4][7] It is non-toxic and easy to handle, making it preferable to the hazardous sodium cyanoborohydride.[7][8] It performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[9]

  • Sodium Cyanoborohydride (NaBH₃CN): Historically popular, this reagent is effective in one-pot procedures because it rapidly reduces iminium ions at neutral or weakly acidic pH while being slow to reduce carbonyls.[7][8] However, its high toxicity and the potential to liberate hydrogen cyanide (HCN) gas upon contact with strong acids have led to its replacement by NaBH(OAc)₃ in many applications.[8]

  • Triethylsilane (Et₃SiH) / Trifluoroacetic Acid (TFA): This combination provides a powerful and robust system, particularly for reactions involving electron-poor heterocyclic amines or other challenging substrates where standard borohydride reagents may be sluggish.[10][11] The reaction is fast, clean, and highly scalable.[11]

Table 1: Comparison of Common Reducing Agents
FeatureSodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)Triethylsilane (Et₃SiH) / TFA
Selectivity Excellent for imines over carbonyls.[4][6]Good; selective for imines at pH 6-8.[6]Excellent; driven by acid catalysis.[10]
Reactivity Mild, controlled reactivity.[5]Moderate; pH-dependent.High, often fast reactions.[11]
Safety Profile Relatively safe, non-toxic.[7]Highly Toxic. Can release HCN gas.[8]Corrosive (TFA), but non-toxic reagents.
Typical Solvents Aprotic: DCE, DCM, THF.[9]Protic: Methanol, Ethanol.[9]Aprotic: DCM, MeCN.[11]
Best For General purpose, broad substrate scope.[5]Historical applications (use with caution).Electron-poor amines, challenging substrates.[10][11]

For the derivatization of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine , we recommend Protocol 1 with NaBH(OAc)₃ as the primary method due to its reliability and safety. Protocol 2 should be considered if yields are low or the reaction is incomplete with the primary method.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol describes the reaction of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine with a representative aldehyde (e.g., benzaldehyde).

Materials:

  • 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.1 M solution.

  • Carbonyl Addition: Add the aldehyde (1.1 equiv) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the imine.

    • Rationale: Allowing the imine to form before adding the reducing agent can improve yields, although NaBH(OAc)₃ is selective enough for a direct one-pot addition.[3]

  • Reducer Addition: Add sodium triacetoxyborohydride (1.5 equiv) to the mixture in one portion.

    • Note: For less reactive amines or ketones, adding a catalytic amount of acetic acid (0.1 equiv) can accelerate imine formation.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the reaction is complete (typically 4-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure secondary amine.

Protocol 2: Alternative Procedure for Challenging Substrates using Et₃SiH/TFA

This protocol is adapted for electron-poor or sterically hindered substrates where Protocol 1 may be inefficient.[11]

Materials:

  • 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trifluoroacetic acid (TFA, 3.0 equiv)

  • Triethylsilane (Et₃SiH, 2.6 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM (~0.1 M).

  • Acid and Reductant Addition: Add trifluoroacetic acid (3.0 equiv) to the solution, followed by triethylsilane (2.6 equiv).

  • Reaction Conditions: Stir the reaction at room temperature or gently reflux (40 °C) until complete, as monitored by LC-MS (typically 1-16 hours).[11]

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NaHCO₃ solution until the pH of the aqueous layer is >8.

  • Extraction and Purification: Extract the product with DCM (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography as described in Protocol 1.

Experimental Workflow and Troubleshooting

The overall process from starting materials to a purified, characterized product follows a logical sequence.

Reductive_Amination_Workflow Setup 1. Reaction Setup (Amine + Carbonyl in Solvent) Addition 2. Add Reducing Agent (e.g., NaBH(OAc)₃) Setup->Addition Monitor 3. Reaction Monitoring (TLC / LC-MS) Addition->Monitor Workup 4. Aqueous Work-up (Quench, Extract, Dry) Monitor->Workup If reaction is complete Purify 5. Purification (Column Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, etc.) Purify->Characterize

Caption: Standard laboratory workflow for reductive amination.

Table 2: Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Reaction is stalled or incomplete 1. Inefficient imine formation. 2. Insufficiently reactive substrate. 3. Deactivated reducing agent.1. Add a catalytic amount of acetic acid (10 mol%) to the reaction mixture (Protocol 1).[5] 2. Increase the reaction temperature slightly (e.g., to 40 °C). 3. Switch to the more powerful Et₃SiH/TFA system (Protocol 2).[11] 4. Use fresh, anhydrous solvents and reagents.
Formation of alcohol byproduct 1. Reducing agent is not selective enough. 2. Reaction conditions are too harsh (e.g., too acidic for NaBH₃CN).1. Ensure you are using a selective reagent like NaBH(OAc)₃.[6] 2. Avoid using NaBH₄ in a one-pot procedure; if necessary, pre-form the imine before adding NaBH₄.[3][9]
Difficult product isolation/purification 1. Product is highly polar or basic, leading to streaking on silica gel. 2. Emulsion formation during aqueous work-up.1. For column chromatography, pre-treat the silica gel with triethylamine (~1% v/v in the eluent) to neutralize acidic sites. 2. Add more brine to the separatory funnel to break up emulsions.
Low isolated yield 1. Incomplete reaction. 2. Product loss during aqueous work-up (if product has some water solubility). 3. Decomposition on silica gel.1. See "Reaction is stalled" above. 2. Saturate the aqueous layer with NaCl before extraction to salt out the product. Perform more extractions (e.g., 5x). 3. Use a different purification method (e.g., crystallization, preparative HPLC, or using a different stationary phase like alumina).

Conclusion

The reductive amination of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a highly effective method for generating diverse libraries of N-substituted derivatives. The use of sodium triacetoxyborohydride offers a safe, reliable, and broadly applicable protocol suitable for most aldehyde and ketone substrates. For more challenging transformations, the triethylsilane/TFA system provides a potent alternative. By understanding the reaction mechanism and following the detailed procedures and troubleshooting advice outlined in this note, researchers can confidently and efficiently synthesize target molecules for advancement in their discovery programs.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (2022). ResearchGate. [Link]

  • Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • A facile reductive amination procedure for electron-poor heterocyclic amines. (2022). Thieme Chemistry. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]

  • Ch22: Reductive amination. University of Calgary Chemistry. [Link]

  • Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. (2019). Royal Society of Chemistry. [Link]

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. (2022). National Center for Biotechnology Information (PMC). [Link]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. American Chemical Society. [Link]

  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2021). ResearchGate. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. (1996). The Journal of Organic Chemistry. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. (2020). Wiley Online Library. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product?. (2023). Reddit. [Link]

  • A practical catalytic reductive amination of carboxylic acids. (2020). Royal Society of Chemistry. [Link]

  • Solid-supported reductive amination. (2001). Synthetic Pages. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. (2002). Organic Chemistry Portal. [Link]

  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2022). ResearchGate. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. (2014). King's College London. [Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Pyrazinyl-Piperidinamine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazinyl-piperidinamine derivatives, specifically compounds like 1-(pyrazin-2-yl)piperidin-3-amine and its methylated analogs, serve as privileged structural motifs in modern medicinal chemistry[1]. They are frequently utilized as core building blocks in the synthesis of potent kinase inhibitors and selective neuropeptide Y5 (NPY5) receptor antagonists[2]. While bench-scale synthesis of these intermediates is straightforward, transitioning to kilo-lab production introduces significant thermal management and purification bottlenecks. This application note provides a highly optimized, two-step scalable protocol for the synthesis of 1-(pyrazin-2-yl)piperidin-3-amine dihydrochloride (CAS: 1332529-43-7)[3], emphasizing mechanistic causality, continuous-flow adaptation, and self-validating analytical controls.

Mechanistic Rationale & Synthetic Strategy

The synthetic route relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by an acidic deprotection step.

  • Regioselective SNAr Coupling: The pyrazine ring is exceptionally electron-deficient due to its two electronegative nitrogen atoms, making the 2-position highly susceptible to nucleophilic attack by the secondary amine of 3-Boc-aminopiperidine[1]. The tert-butyloxycarbonyl (Boc) protecting group is chemically critical here; it sterically and electronically masks the primary amine, preventing uncontrolled dimerization and ensuring absolute regioselectivity.

  • Base and Solvent Selection: N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic acid scavenger. Causality: Without DIPEA, the HCl byproduct generated during the SNAr coupling would rapidly protonate the piperidine precursor, abruptly stalling the reaction. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent to improve the safety profile over reprotoxic DMF and to enhance substrate solubility at high concentrations, thereby reducing the overall environmental footprint (E-factor).

  • Telescoped Salt Formation: The intermediate tert-butyl (1-(pyrazin-2-yl)piperidin-3-yl)carbamate is directly subjected to 4M HCl in 1,4-dioxane. Causality: The target dihydrochloride salt is entirely insoluble in the dioxane/MTBE matrix. This drives the deprotection equilibrium forward via Le Chatelier's principle and allows for product isolation by simple filtration, entirely bypassing the need for chromatographic purification[4].

Process Flow & Visualizations

ProcessFlow SM1 2-Chloropyrazine Rxn1 SNAr Coupling Solvent: NMP, Base: DIPEA T = 95°C SM1->Rxn1 SM2 3-Boc-Aminopiperidine SM2->Rxn1 Int1 Intermediate: Boc-Protected Amine Rxn1->Int1 >95% Conversion Rxn2 Acidic Deprotection 4M HCl in 1,4-Dioxane T = 25°C Int1->Rxn2 Telescoped Prod Final Product: Pyrazinyl-Piperidinamine 2HCl Rxn2->Prod Crystallization

Figure 1: Two-step scale-up synthetic workflow for pyrazinyl-piperidinamine dihydrochloride.

Scale-Up Challenges & Continuous Flow Adaptation

SNAr reactions are notoriously exothermic. In batch reactors exceeding 100 grams, the adiabatic temperature rise can trigger thermal runaway, leading to the degradation of the pyrazine core and the formation of dark, tarry byproducts. To mitigate this on a kilo-scale, we adapted the SNAr step to a continuous-flow regime. Flow chemistry provides superior surface-area-to-volume ratios, enabling near-instantaneous heat dissipation. This allows the reaction to be safely operated at elevated temperatures (110°C) with a drastically reduced residence time (20 min)[5].

ReactorSetup FeedA Feed A: 2-Chloropyrazine Mixer T-Mixer FeedA->Mixer FeedB Feed B: Amine + DIPEA FeedB->Mixer Reactor Plug Flow Reactor Res. Time: 20 min Mixer->Reactor Quench In-line Quench Reactor->Quench

Figure 2: Continuous-flow reactor configuration for the highly exothermic SNAr coupling step.

Quantitative Data & Scale Comparison

The transition from traditional batch processing to a continuous-flow setup significantly improved the environmental footprint (E-Factor) and the overall purity of the pharmaceutical intermediate.

Process ParameterBench Scale (Batch)Pilot Scale (Batch)Kilo-Lab Scale (Flow)
Input Scale (Amine) 10.0 g100.0 g1.5 kg
Reactor Configuration 250 mL Round Bottom2 L Jacketed Glass50 mL SiC PFR
SNAr Reaction Time 12 hours14 hours20 minutes
Step 1 Yield (SNAr) 91%88%95%
Step 2 Yield (Deprotection) 94%92%97%
Overall Purity (HPLC) 98.2%98.5%>99.8%
Process E-Factor 42.535.114.2

Detailed Experimental Protocols

Protocol A: Pilot-Scale Batch Synthesis of tert-Butyl (1-(pyrazin-2-yl)piperidin-3-yl)carbamate
  • Preparation: Purge a 2 L jacketed glass reactor with N₂. Charge the reactor with NMP (500 mL) and 3-Boc-aminopiperidine (100.0 g, 0.499 mol, 1.0 eq).

  • Addition: Set the reactor jacket temperature to 20°C. Add DIPEA (104.5 mL, 0.600 mol, 1.2 eq) in one rapid portion. Begin the dropwise addition of 2-chloropyrazine (60.0 g, 0.524 mol, 1.05 eq) via an addition funnel over 45 minutes. Causality: Controlled addition of the electrophile prevents an initial thermal spike, keeping the internal temperature below 30°C during the mixing phase.

  • Heating: Ramp the jacket temperature to 95°C. Stir at 250 RPM for 14 hours.

  • Self-Validation Check: Sample the reaction mixture and analyze via HPLC (254 nm). The reaction is deemed complete when <1.5% of the starting 3-Boc-aminopiperidine remains.

  • Workup: Cool the reactor to 20°C. Slowly add deionized water (1 L) to precipitate the crude product. Extract the aqueous suspension with Ethyl Acetate (3 x 400 mL). Wash the combined organic layers with 5% aqueous LiCl (2 x 300 mL) to effectively partition and remove residual NMP.

  • Isolation: Concentrate the organic layer under reduced pressure to afford a viscous amber oil, which crystallizes upon standing. Yield: ~122 g (88%).

Protocol B: Deprotection to 1-(Pyrazin-2-yl)piperidin-3-amine Dihydrochloride
  • Preparation: Transfer the Boc-protected intermediate (120 g, 0.431 mol) to a clean 2 L reactor. Suspend the solid in Methyl tert-butyl ether (MTBE, 600 mL).

  • Deprotection: Cool the suspension to 10°C. Slowly add 4M HCl in 1,4-dioxane (325 mL, 1.30 mol, 3.0 eq) over 1 hour. Causality: The large excess of HCl ensures the complete cleavage of the robust Boc group, while MTBE acts as an anti-solvent to immediately precipitate the forming dihydrochloride salt, preventing side reactions.

  • Maturation: Warm the reactor to 25°C and stir vigorously for 4 hours.

  • Self-Validation Check: A distinct phase change serves as a visual indicator; the sticky suspension transforms into a fine, free-flowing white powder. Confirm the absence of the Boc-protected intermediate via LC-MS (m/z 279 [M+H]+ should be absent; m/z 179 [M+H]+ should be the base peak)[1].

  • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with cold MTBE (2 x 200 mL) to remove residual dioxane and trace organic impurities. Dry in a vacuum oven at 45°C for 24 hours. Yield: ~99 g (92%).

References

  • Benchchem. 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9. 1

  • ResearchGate. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. 5

  • National Institutes of Health (NIH). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. 4

  • Hit2Lead. 1-(2-pyrazinyl)-3-piperidinamine dihydrochloride | CAS# 1332529-43-7. 3

  • National Institutes of Health (NIH). Synthesis of 3 H, 13 C2 , 2 H414 C-SCH 430765 and 35 S-SCH 500946, potent and selective inhibitors of the NPY5 receptor. 2

Sources

Advanced Derivatization Protocols for Sterically Hindered Primary Amines: A Case Study on 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Reactivity Profile

The derivatization of primary amines is a foundational transformation in medicinal chemistry and drug development. However, when the amine is located at a fully substituted


-carbon—such as the C4 position in 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine —standard coupling and alkylation protocols frequently fail or result in unacceptably low yields [2].

This molecule presents a unique reactivity profile:

  • Regioselectivity: The N1 nitrogen of the piperidine ring is conjugated with the electron-deficient 2-pyrazinyl group. This delocalization renders the N1 position non-nucleophilic, naturally directing electrophiles exclusively to the C4 primary amine.

  • Steric Hindrance: The C4 primary amine is an

    
    -disubstituted amine. The adjacent geminal methyl group, combined with the steric bulk of the piperidine ring itself, creates a severe steric shield around the nitrogen lone pair.
    

To successfully derivatize this scaffold, researchers must abandon standard reagents (e.g., EDC/HOBt or simple NaBH(OAc)₃) in favor of highly reactive intermediates or Lewis acid-catalyzed pathways that can overcome the activation energy barrier imposed by steric bulk [1].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the field-proven efficacy of various derivatization strategies when applied to 4-amino-4-methylpiperidine scaffolds.

Derivatization TypeReagents / CatalystTemp / TimeExpected YieldKey Advantage / Limitation
Amide Coupling (Standard) EDC, HOBt, DIPEART, 24h< 30%Low cost, but highly inefficient due to steric clash at the tetrahedral intermediate.
Amide Coupling (Optimized) HATU, DIPEA, DMFRT, 4-8h75 - 90%High reactivity of the OAt ester overcomes steric bulk; neighboring group effect accelerates attack.
Reductive Amination (Standard) NaBH(OAc)₃, DCERT, 12h< 20%Often fails entirely due to the inability to form the intermediate imine.
Reductive Amination (Lewis Acid) Ti(OiPr)₄, NaBH₃CN50°C, 16h60 - 85%Forces imine formation; acts as a water scavenger and activates the carbonyl.
Urea Formation Triphosgene, DIPEA0°C to RT, 4h80 - 95%Highly reactive isocyanate intermediate easily captures the hindered amine.

Protocol A: High-Efficiency Acylation (Amide Synthesis)

Mechanistic Insight

Standard carbodiimide coupling (EDC/HOBt) relies on the formation of an OBt ester, which is often insufficiently electrophilic to react with hindered amines. By switching to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the reaction proceeds via a 7-aza-1-hydroxybenzotriazole (OAt) ester. The nitrogen atom in the pyridine ring of the OAt ester provides an anchoring electrostatic interaction (neighboring group participation) that guides the hindered C4 amine into the optimal trajectory for nucleophilic attack, drastically lowering the transition state energy [3].

Pathway1 A Carboxylic Acid + HATU + DIPEA B Active OAt Ester (Highly Reactive) A->B Activation D Tetrahedral Intermediate B->D Nucleophilic Attack C 4-Methyl-1-(2-pyrazinyl) -4-piperidinamine C->D Amine Addition E Sterically Hindered Amide Product D->E HOAt Elimination

Fig 1: Mechanistic pathway of HATU-mediated acylation overcoming steric hindrance at the C4 position.

Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the desired carboxylic acid (1.2 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) to the solution and stir for 5 minutes at room temperature.

  • Coupling Reagent: Add HATU (1.3 equiv) in one portion. The solution will typically turn yellow. Stir for 15–20 minutes to ensure complete formation of the active OAt ester.

  • Amine Addition: Add 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 equiv) either neat or as a solution in a minimal amount of DMF.

  • Reaction: Stir the mixture at room temperature for 4 to 8 hours. Monitor the consumption of the amine via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (typically using a gradient of DCM to 10% MeOH in DCM).

Protocol B: Reductive Amination via Lewis Acid Catalysis

Mechanistic Insight

Reductive amination requires the initial condensation of the amine and a carbonyl compound to form an imine (or iminium ion), followed by hydride reduction [4]. For 4-amino-4-methylpiperidines, the initial condensation is thermodynamically unfavorable due to steric repulsion. Utilizing Titanium(IV) isopropoxide [Ti(OiPr)₄] serves a dual purpose: it acts as a powerful Lewis acid to activate the carbonyl oxygen and serves as an irreversible water scavenger, driving the equilibrium toward the titanium-imine complex.

Pathway2 A Hindered Primary Amine + Aldehyde/Ketone B Ti(OiPr)4 Addition (Lewis Acid Catalysis) A->B Condensation C Titanium-Imine Complex B->C Water Scavenging & Activation D NaBH(OAc)3 or NaBH3CN Reduction C->D Hydride Transfer E Alkylated Secondary/ Tertiary Amine D->E Workup

Fig 2: Lewis acid-catalyzed reductive amination workflow utilizing Ti(OiPr)4 for hindered amines.

Step-by-Step Methodology
  • Imine Formation: In a dry flask under Argon, dissolve 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (1.0 equiv) and the target aldehyde/ketone (1.2 equiv) in anhydrous Dichloroethane (DCE) or THF (0.2 M).

  • Lewis Acid Addition: Syringe in Ti(OiPr)₄ (2.0 equiv) dropwise at room temperature.

  • Pre-Stirring: Heat the mixture to 50°C and stir for 12–16 hours. Critical Step: Do not add the reducing agent yet. The steric bulk requires extended time to form the titanium-imine complex.

  • Reduction: Cool the reaction mixture to 0°C. Carefully add Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 equiv) in portions.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Workup: Quench the reaction by adding 1M aqueous NaOH (this precipitates the titanium salts as a white solid). Stir vigorously for 30 minutes. Filter the suspension through a pad of Celite, washing the cake generously with Ethyl Acetate.

  • Extraction: Separate the layers of the filtrate. Extract the aqueous phase once more with Ethyl Acetate. Dry the combined organics over Na₂SO₄, concentrate, and purify via silica gel chromatography.

References

  • Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening ACS Omega[Link]

  • Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis Journal of the American Chemical Society (JACS)[Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Journal of the American Chemical Society (JACS)[Link]

  • Reductive Amination, and How It Works Master Organic Chemistry[Link]

Application Notes and Protocols for Handling and Storage of Hygroscopic Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Hygroscopic amine intermediates are a critical class of compounds in the synthesis of pharmaceuticals and other high-value chemicals. Their propensity to readily absorb moisture from the atmosphere presents significant challenges in maintaining their purity, stability, and reactivity.[1][2][3] Improper handling and storage can lead to a cascade of undesirable events, including clumping, degradation, and inaccurate weighing, ultimately compromising experimental reproducibility and the quality of the final product.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of these sensitive materials.

The Nature of Hygroscopicity in Amine Intermediates

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[2][3] Amines, with their polar N-H bonds and lone pair of electrons on the nitrogen atom, can readily form hydrogen bonds with water. This interaction is the primary driver for their hygroscopic nature.

The consequences of moisture absorption are multifaceted:

  • Physical Changes: The initial absorption of water can cause the powder to clump or cake, making it difficult to handle and accurately weigh.[4] In extreme cases, the solid may deliquesce, dissolving in the absorbed water to form a concentrated solution.[4]

  • Chemical Degradation: The presence of water can initiate or accelerate degradation pathways.[4][5][6] Hydrolysis is a common degradation route for amine salts.[1] Furthermore, absorbed moisture can facilitate reactions with atmospheric components like carbon dioxide, leading to the formation of carbonates. For certain amine structures, moisture can promote oxidation or rearrangement reactions, leading to impurities that can be difficult to remove.[7][8][9]

  • Inaccurate Stoichiometry: When a hygroscopic compound absorbs water, its measured weight is no longer representative of the actual amount of the active molecule.[4] This can lead to significant errors in reaction stoichiometry, impacting yield and purity.

Core Principles of Storage

The fundamental principle for storing hygroscopic amine intermediates is to minimize their exposure to atmospheric moisture. This can be achieved through a combination of appropriate containers, controlled environments, and careful inventory management.

Primary Containment: Selecting the Right Container

The first line of defense is the immediate container.

  • Material Compatibility: Containers should be made of materials that are inert to the amine intermediate. High-density polyethylene (HDPE) and glass are generally suitable choices.[1] It is crucial to avoid materials that can react with or be corroded by the amine. For instance, some amines are corrosive and should not be stored in metal containers unless they are properly lined.[10]

  • Airtight Seals: The container must have a tightly sealing lid to prevent the ingress of moist air.[1][2] For highly sensitive compounds, containers with screw caps and liners (e.g., PTFE-lined caps) are recommended.

  • Inert Headspace: For particularly sensitive or reactive amines, displacing the air in the headspace of the container with a dry, inert gas such as nitrogen or argon can provide an additional layer of protection.[11][12][13] This practice, known as inert gas blanketing, not only prevents moisture absorption but also protects against oxidation.[11][13][14]

Secondary Storage: Creating a Dry Environment

Where the primary container is stored is equally important.

  • Desiccators: For short-term storage of frequently used materials, a desiccator containing an active desiccant (e.g., silica gel, calcium sulfate) is a simple and effective solution.[3] The desiccant will absorb moisture from the air within the desiccator, creating a dry microenvironment. It is essential to regularly regenerate or replace the desiccant to maintain its effectiveness.

  • Humidity-Controlled Cabinets: For long-term storage or for housing a larger number of hygroscopic compounds, dedicated humidity-controlled storage cabinets are a worthwhile investment.[15] These cabinets maintain a low-humidity environment, protecting the integrity of the stored materials.

  • Glove Boxes: For the most sensitive hygroscopic and air-sensitive amine intermediates, storage and handling within a glove box with a controlled inert atmosphere (e.g., nitrogen or argon) is the gold standard.[16][17][18][19] Glove boxes provide the ultimate protection against both moisture and oxygen.[17][19]

Temperature and Other Considerations
  • Temperature Control: Generally, hygroscopic amines should be stored in a cool, dry place.[2][20] Elevated temperatures can increase the rate of degradation reactions.[1] Some specific amines may require refrigeration or freezing, and the manufacturer's recommendations should always be followed.

  • Segregation of Incompatibles: As a general laboratory practice, incompatible chemicals should be stored separately to prevent accidental reactions.[21][22] Amines, being basic, should be stored away from acids.

  • Labeling: All containers must be clearly labeled with the chemical name, hazard information, and the date it was received and opened.[1][21] This is crucial for tracking the age of the compound and for good inventory management.

Protocols for Handling Hygroscopic Amine Intermediates

Adherence to strict handling protocols is critical to prevent moisture contamination during use.

Weighing and Dispensing

This is the point of greatest vulnerability to moisture absorption.

Protocol 1: Weighing a Hygroscopic Solid

Objective: To accurately weigh a hygroscopic amine intermediate while minimizing moisture absorption.

Method A: Standard Laboratory Practice (for less sensitive compounds)

  • Preparation: Before opening the primary container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation on the cold surfaces of the container and its contents.

  • Minimize Exposure Time: Have all necessary equipment (spatula, weighing paper/boat, receiving flask) ready before opening the container.[4]

  • Rapid Weighing: Open the container, quickly dispense the approximate amount of the solid onto a tared weighing boat or creased glossy weighing paper, and immediately and tightly reseal the container.[23]

  • Accurate Measurement: Record the weight.

  • Transfer: Promptly transfer the weighed solid to the reaction vessel. If using a weighing boat, ensure all residual powder is transferred, potentially by rinsing the boat with a small amount of a compatible, anhydrous solvent that will be used in the subsequent reaction.[23]

Method B: Using a Glove Box (for highly sensitive compounds)

  • Environment: Perform all weighing and dispensing operations inside a glove box with a dry, inert atmosphere.[17][22][24]

  • Equipment: Ensure that all equipment, including spatulas, weighing boats, and containers, are placed inside the glove box and allowed to equilibrate to the inert atmosphere before use.

  • Procedure: Follow the same rapid weighing and transfer principles as in Method A, but within the protected environment of the glove box.

Preparing Solutions

Protocol 2: Preparing a Stock Solution

Objective: To prepare a stock solution of a known concentration from a hygroscopic amine intermediate.

  • Weighing: Accurately weigh the hygroscopic solid using one of the methods described in Protocol 1.

  • Dissolution: In a fume hood, add the weighed solid to a volumetric flask of the desired volume.

  • Solvent Addition: Add a portion of the appropriate anhydrous solvent to the flask and swirl to dissolve the solid.

  • Dilution to Volume: Once the solid is completely dissolved, carefully add more anhydrous solvent to bring the solution to the calibration mark on the volumetric flask.

  • Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clean, dry, and tightly sealed container for storage. If necessary, store under an inert atmosphere.

Analytical Verification of Water Content

For applications where the precise water content is critical, analytical determination is necessary.

Protocol 3: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a hygroscopic amine intermediate.

Background: Karl Fischer titration is a widely used and accurate method for determining water content.[25][26] For amines, which are basic, a coulometric Karl Fischer titrator is often employed, and a neutralizing agent like benzoic acid may be added to the anode solution to prevent interference from the basic sample.[25]

Procedure:

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate anode and cathode solutions.[25] For basic samples, add a neutralizing agent to the anolyte.[25]

  • Blanking: Run a blank titration to remove any residual moisture from the titration cell and establish a stable baseline.[25]

  • Sample Preparation and Introduction:

    • Liquids: Use a clean, dry syringe to draw up the liquid amine sample. Weigh the syringe. Inject the sample into the titration cell through the septum. Reweigh the syringe to determine the exact weight of the sample introduced.

    • Solids: Quickly weigh the solid sample and introduce it into the titration cell.

  • Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.

  • Data Analysis: Record the water content. This value can be used to correct the weight of the hygroscopic amine used in subsequent experiments to reflect the true amount of the active compound.

Visualizations

Diagram 1: Workflow for Handling Hygroscopic Amine Intermediates

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis (If Required) storage_receipt Receiving storage_inspection Inspect Container Seal storage_receipt->storage_inspection storage_primary Store in Tightly Sealed Container storage_inspection->storage_primary storage_secondary Place in Desiccator or Humidity-Controlled Cabinet storage_primary->storage_secondary handling_equilibration Equilibrate to Ambient Temperature storage_secondary->handling_equilibration handling_weighing Weigh Quickly handling_equilibration->handling_weighing handling_transfer Immediate Transfer handling_weighing->handling_transfer analysis_karl_fischer Karl Fischer Titration handling_weighing->analysis_karl_fischer handling_dissolution Dissolve in Anhydrous Solvent handling_transfer->handling_dissolution analysis_correction Correct for Water Content analysis_karl_fischer->analysis_correction analysis_correction->handling_dissolution Apply Correction

Caption: Workflow for handling hygroscopic amine intermediates.

Diagram 2: Degradation Pathways of Hygroscopic Amines

G cluster_degradation Degradation Products amine Hygroscopic Amine Intermediate water H₂O (from air) amine->water wet_amine Amine · xH₂O (Moisture Adsorbed) water->wet_amine hydrolysis Hydrolysis Products wet_amine->hydrolysis carbonate Carbonate Formation wet_amine->carbonate oxidation Oxidation Products wet_amine->oxidation other Other Impurities wet_amine->other co2 CO₂ (from air) co2->carbonate o2 O₂ (from air) o2->oxidation

Caption: Potential degradation pathways for hygroscopic amines upon moisture absorption.

Troubleshooting

Observation Potential Cause Recommended Action
Powder is clumped or caked Moisture absorptionFor non-critical applications, the material may still be usable. For quantitative work, it is best to use a fresh, unopened container. Consider implementing stricter storage conditions (e.g., use of a desiccator or glove box).[4]
Inconsistent reaction yields or purity profiles Inaccurate weighing due to water absorptionDetermine the water content of the starting material using Karl Fischer titration and adjust the amount used accordingly.[27]
Difficulty dissolving the solid Partial degradation or formation of insoluble byproductsUse a fresh container of the starting material. If the problem persists, investigate the stability of the amine in the chosen solvent.
Visible discoloration of the solid Degradation or oxidationDo not use the material. Discard and obtain a fresh supply. Review storage conditions to ensure protection from light and air if necessary.

Conclusion

The successful use of hygroscopic amine intermediates in research and development hinges on a thorough understanding of their sensitivity to moisture and the implementation of rigorous handling and storage protocols. By employing the strategies and procedures outlined in this guide, scientists can ensure the integrity of these valuable compounds, leading to more reliable and reproducible experimental outcomes.

References

  • Gloveboxes A Vital Tool in Various Industries. (2023, October 27).
  • A Complete Guide to the Applications of Laboratory Glove Boxes.
  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation.
  • Amine Storage Conditions: Essential Guidelines for Safety. diplomata comercial.
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • Safely handling air-sensitive products. (2018, May 4). Cleanroom Technology.
  • Applications of a Glove Box. Ossila.
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • 10 Best Practices for Using Lab Chemical Storage Cabinets. (2025, March 17). Ziebaq.
  • Water contents Amines.
  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titration.
  • Best Practices for Proper Chemical Storage. The Synergist.
  • NFPA 30 Flammable Liquid Storage Code Guidelines. (2024, April 18). Hazmat Rentals.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.
  • How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
  • How do you handle hygroscopic solutes in the lab?. TutorChase.
  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC.
  • Drying, inerting, blanketing & purging. Linde Gas.
  • Inert Gas Blanketing Application.
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  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum.
  • What Is NFPA 30? Flammable Liquid Storage Requirements Explained. (2024, May 2).
  • Nitrogen blanketing: applications in food and fine chemicals. (2025, November 3). GasN2.
  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.
  • AMINES METHOD 1. Lovibond.
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  • Degradation of Amine-Based Water Treatment Polymers during Chloramination as N-Nitrosodimethylamine (NDMA) Precursors. (2025, August 6). ResearchGate.
  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023, October 31).
  • Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. (2001, September 15). PubMed.
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  • Nitrogen: A Security Blanket for the Chemical Industry. Air Products.
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  • Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. American Chemical Society.
  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025, October 30).
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018, February 5). PubMed.
  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (2021, March 1).
  • How to Handle Hygroscopic Reference Standards?. (2008, November 27). Chromatography Forum.
  • HYGROSCOPIC BULK SOLIDS. Schaeffer.
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. (2022, October 18). Industrial & Engineering Chemistry Research - ACS Publications.
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  • OSHA Chemical Storage Requirements [2025 Guide]. Conn Maciel Carey LLP.
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green chemistry approaches to synthesizing 1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Chemistry Approaches to the Synthesis of 1-(2-Pyrazinyl)-4-piperidinamine

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Application Note & Experimental Protocols

Executive Summary

1-(2-Pyrazinyl)-4-piperidinamine is a highly valued heterocyclic building block utilized extensively in the drug development pipeline, particularly in the synthesis of GPR119 agonists for metabolic disorders and JAK inhibitors for immunological diseases[1][2]. Historically, the synthesis of this pharmacophore has relied on environmentally detrimental practices: utilizing toxic, high-boiling dipolar aprotic solvents (e.g., DMF, DMSO) for the initial Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), followed by the use of harsh, corrosive acids like Trifluoroacetic Acid (TFA) for Boc-deprotection[3].

This application note details a fully sustainable, green chemistry workflow. By leveraging aqueous microwave-assisted synthesis (or mechanochemistry) and catalyst-free thermal hydrolysis, we eliminate the need for transition-metal catalysts, toxic solvents, and fluorinated waste, drastically reducing the Process Mass Intensity (PMI) and overall E-factor of the synthesis[4][5].

Mechanistic Rationale & Pathway (E-E-A-T)

As a self-validating synthetic system, every step in this green protocol is designed not just to minimize environmental impact, but to exploit physical chemistry principles that inherently drive the reaction and visually indicate its progress.

2.1. Step 1: Aqueous Microwave-Assisted


 
The pyrazine ring is highly electron-deficient, making the C2 position susceptible to nucleophilic attack by the secondary amine of tert-butyl piperidin-4-ylcarbamate[6]. Instead of using DMF, this protocol utilizes water as the solvent. Because the organic starting materials are largely non-polar, the hydrophobic effect forces them into microscopic aggregates. This localized high concentration, combined with rapid microwave dielectric heating, accelerates the formation of the Meisenheimer complex, driving the 

reaction to completion in minutes without the need for palladium catalysis[4][7]. Causality & Validation: Potassium Fluoride (KF) is used as a mild base because it acts as a strong hydrogen-bond acceptor in water, enhancing the nucleophilicity of the amine without hydrolyzing the chloropyrazine[4].

2.2. Step 1 Alternative: Mechanochemical


 
For facilities lacking microwave reactors, planetary ball milling provides a zero-solvent alternative. By utilizing 

as a grinding auxiliary, mechanical kinetic energy overcomes the activation barrier. Causality & Validation:

is chosen because it prevents dough formation and exhibits a strong chemical affinity for the departing chloride/fluoride ion, effectively pulling the equilibrium forward without an external liquid base[8][9].

2.3. Step 2: Catalyst-Free Aqueous Boc Deprotection Traditional Boc removal generates massive fluorinated waste via TFA. In our green protocol, water acts as a dual acid/base catalyst under reflux conditions (100 °C)[3]. Causality & Validation: At elevated temperatures, the dielectric constant of water decreases while its autoionization increases. Water molecules form a hydrogen-bonded network with the carbamate carbonyl, facilitating the thermal cleavage of the C-O and C-N bonds[3][10]. This releases


 and isobutylene gas, leaving behind the pure free amine.

Visualizing the Green Workflow

GreenChemistry R1 2-Chloropyrazine + Boc-4-aminopiperidine S1 Step 1: Green SNAr (Aqueous MW or Ball Milling) R1->S1 Nucleophilic Attack I1 Intermediate: Boc-Protected Amine S1->I1 Phase Separation S2 Step 2: Green Deprotection (Refluxing H2O, No Catalyst) I1->S2 Thermal Hydrolysis P1 Final Product: 1-(2-Pyrazinyl)-4-piperidinamine S2->P1 CO2/Isobutylene Release

Green synthesis workflow for 1-(2-pyrazinyl)-4-piperidinamine.

Experimental Protocols

Protocol A: Aqueous Microwave-Assisted

Objective: Synthesize tert-butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate.

  • Reaction Setup: To a 30 mL microwave-safe reaction vessel, add 2-chloropyrazine (1.0 mmol), tert-butyl piperidin-4-ylcarbamate (1.1 mmol), and Potassium Fluoride (2.0 mmol).

  • Solvent Addition: Add 2.0 mL of deionized water. Add a magnetic stir bar and seal the vessel with a Teflon cap.

  • Irradiation: Place the vessel in a dedicated microwave synthesizer. Heat to 150 °C with stirring for 30 minutes[4].

  • Self-Validating Checkpoint (Phase Behavior): The starting materials are partially dispersible in hot water, but the resulting Boc-protected product is highly hydrophobic. Upon cooling the vessel to room temperature, the product will spontaneously precipitate as a solid. If the solution remains clear, conversion is incomplete, providing an immediate, instrument-free quality control checkpoint.

  • Isolation: Filter the precipitated solid, wash with cold deionized water (2 × 5 mL), and dry under vacuum. No column chromatography is required.

Protocol B: Catalyst-Free Aqueous Boc Deprotection

Objective: Synthesize the final product, 1-(2-pyrazinyl)-4-piperidinamine.

  • Reaction Setup: Suspend the intermediate obtained from Protocol A (1.0 mmol) in 10 mL of deionized water in a 25 mL round-bottom flask equipped with a reflux condenser[3][11].

  • Thermal Hydrolysis: Heat the suspension to a vigorous reflux (100 °C) using an oil bath or heating mantle. Maintain reflux for 4–6 hours.

  • Self-Validating Checkpoint (Gas Evolution & pH Shift): The reaction progress is visually indicated by effervescence. The thermal decomposition of the Boc group releases

    
     and isobutylene gases[3]. The complete cessation of bubbling serves as the primary visual indicator of reaction completion. Furthermore, the pH of the solution will shift from neutral to basic (pH ~9-10) as the primary amine is liberated.
    
  • Isolation: Cool the aqueous mixture to room temperature. Extract the free amine using a minimal amount of a green organic solvent (e.g., 2-Methyltetrahydrofuran or Ethyl Acetate, 3 × 5 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 1-(2-pyrazinyl)-4-piperidinamine.
    

Quantitative Data Presentation: Conventional vs. Green Methods

The table below summarizes the comparative efficiency and environmental impact of the traditional synthesis versus the green methodologies described in this application note.

MetricConventional SynthesisGreen Synthesis (MW + Aqueous)

Solvent
DMF or DMSODeionized Water (or Solvent-Free)

Reaction Time
12–24 hours30 minutes
Deprotection Reagent Trifluoroacetic Acid (TFA) /

Deionized Water (Reflux)
Deprotection Time 2–4 hours4–6 hours
Overall E-Factor > 50< 10
Product Isolation Aqueous workup & ChromatographyDirect Filtration / Phase Separation
Toxicity Profile High (Reprotoxic solvents, corrosive acids)Low (Benign solvents, volatile byproducts)

References

  • Sneddon, H. F., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" ChemSusChem, 2013.[Link]

  • Vaghi, L., et al. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." RSC Advances, 2024.[Link]

  • Zinelaabidine, C., et al. "A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions." International Journal of Chemistry, 2012.[Link]

  • Dallinger, D., & Kappe, C. O. "Microwave-Assisted Synthesis in Water as Solvent." Chemical Reviews, 2007. [Link]

  • Howard, S., et al. "Sustainable mechanochemical synthesis of functionalisable fluorinated scaffolds for drug discovery using green LAG." RSC Mechanochemistry, 2024.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis and improve your reaction yield and product purity.

Overview of the Synthetic Strategy

The most reliable and widely adopted method for synthesizing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction forms the critical C-N bond between the electron-deficient pyrazine ring and the secondary amine of the piperidine core.[1] This approach is favored for its high functional group tolerance and generally good yields, replacing harsher, classical methods.[1]

The overall transformation is depicted below:

G cluster_reactants Starting Materials cluster_product Product cluster_conditions Reaction Conditions SM1 2-Halopyrazine (X = Cl, Br) P 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine SM1->P SM2 4-Methyl-4-piperidinamine SM2->P Conds Pd Catalyst Bulky Phosphine Ligand Base (e.g., NaOtBu) Anhydrous Solvent (e.g., Toluene) Inert Atmosphere (N2 or Ar) Heat Conds->P

Caption: General workflow for the Buchwald-Hartwig synthesis.

Critical Process Parameters: Understanding the "Why"

Optimizing a Buchwald-Hartwig reaction requires a clear understanding of each component's role. Simply following a recipe without grasping the underlying principles can lead to failed reactions and difficult troubleshooting.

  • The Palladium Precatalyst : The engine of the reaction is a Palladium(0) species. While Pd(0) sources like Pd₂(dba)₃ can be used, modern precatalysts (e.g., G3 or G4 palladacycles) are often preferred. These are air-stable Pd(II) compounds that rapidly and reliably generate the active Pd(0) catalyst in situ, leading to more reproducible results.[2]

  • The Ligand : The ligand is arguably the most critical variable. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of oxidative addition and reductive elimination.[1] For coupling with an electron-deficient heterocycle like pyrazine, sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are essential. They promote the difficult oxidative addition step and accelerate the rate-limiting reductive elimination to release the product.[2][3]

  • The Base : The base's primary role is to deprotonate the amine, making it a more potent nucleophile to displace the halide on the palladium complex.[1] Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common choice for its high basicity. However, for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require longer reaction times or higher temperatures.[2]

  • The Solvent : The solvent must be anhydrous and capable of dissolving the reactants. Aprotic, non-polar solvents like toluene, xylene, or dioxane are standard choices. They are compatible with the reactive organometallic species and can be heated to the temperatures often required for these couplings.

  • Atmosphere and Temperature : The active Pd(0) catalyst is sensitive to oxygen. Therefore, all reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using properly degassed solvents. The reaction generally requires heat (80-110 °C) to overcome the activation energy for the catalytic cycle steps.[3][4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction shows low or no conversion of the 2-halopyrazine starting material. What are the common causes?

Answer: This is a classic issue pointing to a problem with the catalytic cycle. Here are the most likely culprits and their solutions:

  • Inactive Catalyst:

    • Cause: The active Pd(0) species is not forming or is being deactivated. This can happen due to oxygen exposure, poor quality precatalyst, or an inappropriate ligand.

    • Solution:

      • Improve Inert Technique: Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Assemble your reaction glassware under a positive pressure of inert gas.

      • Verify Reagents: Use a fresh bottle of palladium precatalyst and ligand. Biaryl phosphine ligands can slowly oxidize on the shelf.

      • Choose the Right Ligand: For an electron-poor substrate like 2-chloropyrazine, a highly electron-donating, bulky ligand like RuPhos or BrettPhos may be necessary to facilitate the challenging oxidative addition step.[3]

  • Insufficient Base Strength or Solubility:

    • Cause: The amine is not being deprotonated effectively. While K₃PO₄ is a milder base, it has poor solubility in toluene.

    • Solution: Switch to a stronger, more soluble base like NaOtBu or LHMDS. If your substrate is base-sensitive, consider using Cs₂CO₃ in a more polar solvent like dioxane, which can improve its solubility.[2]

  • Incorrect Temperature:

    • Cause: The reaction temperature is too low to drive the catalytic cycle, particularly the oxidative addition or reductive elimination steps.

    • Solution: Gradually increase the reaction temperature in 10 °C increments, monitoring by TLC or LC-MS. For 2-chloropyrazine, temperatures around 100-110 °C are often required.

Q2: I'm seeing a significant amount of pyrazine (hydrodehalogenation) as a byproduct. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction where the starting halide is replaced by a hydrogen atom.[5]

  • Cause: This side reaction can be promoted by trace amounts of water or by certain palladium-hydride species that can form during the catalytic cycle, especially with electron-poor aryl halides.[5]

    • Solution:

      • Ensure Anhydrous Conditions: Dry your glassware thoroughly in an oven. Use anhydrous solvents and ensure your amine and base are as dry as possible.

      • Optimize Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 2.2:1 for bidentate or 1.1:1 for monodentate ligands with a Pd source like Pd₂(dba)₃) can sometimes suppress side reactions by keeping the palladium center coordinated and less likely to engage in undesired pathways.

      • Use a Different Halide: Aryl bromides are generally more reactive than chlorides but less prone to certain side reactions than aryl iodides, which can sometimes inhibit the catalyst.[2] If you are using 2-iodopyrazine and seeing issues, switching to 2-bromopyrazine may be beneficial.

Q3: My product yield is low after workup and purification. Where am I losing material?

Answer: Product loss can occur during both the aqueous workup and the final purification steps.

  • Workup Losses:

    • Cause: The product, containing multiple basic nitrogen atoms, can have significant water solubility, especially if protonated. It may also form emulsions during extraction.

    • Solution:

      • Basify Before Extraction: During the aqueous workup, ensure the aqueous layer is basic (pH > 10) by adding NaOH or K₂CO₃. This keeps your product in its free-base form, which is more soluble in organic solvents like EtOAc or DCM.

      • Use a Different Extraction Solvent: If emulsions are a problem with EtOAc, try a less polar solvent like DCM or a mixture of DCM/isopropanol.

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer multiple times with fresh organic solvent to recover any dissolved product.

  • Purification Losses:

    • Cause: The polar nature of the product can cause it to streak or irreversibly bind to silica gel during column chromatography.

    • Solution:

      • Deactivate the Silica: Pre-treat your silica gel with a triethylamine solution. A common method is to use a mobile phase containing 0.5-1% triethylamine (e.g., in a hexane/EtOAc or DCM/MeOH gradient). This neutralizes the acidic sites on the silica, preventing product tailing and improving recovery.

      • Alternative Purification: If chromatography is still problematic, consider purification by crystallization. Attempt to form a salt (e.g., hydrochloride or tartrate) which may have better crystallization properties than the free base.

Frequently Asked Questions (FAQs)

  • Q: Should I use 2-chloropyrazine or 2-bromopyrazine as my starting material? A: 2-Bromopyrazine is generally more reactive than 2-chloropyrazine, which means the reaction may proceed under milder conditions (lower temperature, less catalyst).[2] However, 2-chloropyrazine is often less expensive. If you are struggling with reactivity using the chloride, switching to the bromide is a logical troubleshooting step.

  • Q: How critical is the quality of the 4-methyl-4-piperidinamine? A: Extremely critical. This starting material can be challenging to synthesize and purify. Any impurities, particularly residual starting materials from its own synthesis (e.g., the corresponding ketone), will lead to side reactions and purification difficulties. It is highly recommended to use freshly purified or high-purity commercial material.

  • Q: What is the best method for purifying the final product? A: The most common method is column chromatography on silica gel. Due to the basic nitrogens, it is essential to use a solvent system containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent peak tailing.[6][7] For example, a gradient of 0-10% (2M NH₃ in MeOH) in Dichloromethane is a good starting point.

Optimized Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis on a 1 mmol scale.

G start 1. Setup reagents 2. Add Reagents - 2-Bromopyrazine (1 mmol) - 4-Methyl-4-piperidinamine (1.2 mmol) - XPhos Pd G3 (0.02 mmol) - NaOtBu (1.4 mmol) start->reagents solvent 3. Add Solvent - Anhydrous, degassed Toluene (5 mL) reagents->solvent reaction 4. Reaction - Heat to 100 °C - Stir for 4-12 h (Monitor by TLC/LCMS) solvent->reaction workup 5. Workup - Cool to RT - Quench with water - Extract with EtOAc (3x) - Wash with brine, dry (Na2SO4) reaction->workup purify 6. Purification - Concentrate solvent - Purify via column chromatography workup->purify

Caption: Step-by-step experimental workflow.

Procedure:

  • To an oven-dried reaction vial, add 2-bromopyrazine (159 mg, 1.0 mmol), 4-methyl-4-piperidinamine (137 mg, 1.2 mmol), XPhos Pd G3 precatalyst (17 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add 5 mL of anhydrous, degassed toluene via syringe.

  • Place the vial in a preheated oil bath at 100 °C.

  • Stir vigorously for 4-12 hours. Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 10% MeOH in DCM with 1% Et₃N) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Carefully add 10 mL of water. Stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a slurry of silica gel in the starting eluent (e.g., 100% Dichloromethane with 1% Triethylamine).

  • Load the crude product (adsorbed onto a small amount of silica gel) onto the column.

  • Elute the column with a gradient mobile phase. A typical gradient would be from 0% to 10% of a 2M solution of ammonia in methanol mixed with dichloromethane.

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and concentrate under reduced pressure to afford 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine as a solid or oil.

Data Summary Table
Catalyst/Ligand SystemBaseSolventTemp (°C)Typical Yield RangeReference Insight
Pd₂(dba)₃ / XPhosNaOtBuToluene100-11070-90%A classic, robust system for challenging couplings.
XPhos Pd G3NaOtBuToluene10075-95%Precatalyst offers better reproducibility and ease of use.[2]
Pd(OAc)₂ / RuPhosK₃PO₄Dioxane11065-85%A milder base option, may require a more active ligand.
BrettPhos Pd G4Cs₂CO₃t-AmylOH10070-90%Excellent for substrates with base-sensitive functional groups.

Catalytic Cycle Mechanism

Understanding the mechanism helps in diagnosing issues. A simplified catalytic cycle for the Buchwald-Hartwig amination is shown below.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex + Ar-X re_text Reductive Elimination amine_complex [L-Pd(II)(Ar)(NHR'R'')]X oa_complex->amine_complex oa_text Oxidative Addition amido_complex L-Pd(II)(Ar)(NR'R'') amine_complex->amido_complex ligand_exchange_text Ligand Exchange amido_complex->pd0 + Product deprotonation_text Deprotonation (Base) product Ar-NR'R'' (Product)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

References

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • Organic & Biomolecular Chemistry. (2013). Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]

  • Journal of Medicinal Chemistry. (2015). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Available at: [Link]

  • Molecules. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: [Link]

  • Organic Process Research & Development. (2021). Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Arkivoc. (2009). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Molecules. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Available at: [Link]

  • European Journal of Medicinal Chemistry. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. Available at: [Link]

  • Journal of Chromatographic Science. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Available at: [Link]

  • RSC Publishing. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 4-piperidyl piperidine.
  • ResearchGate. (n.d.). SNH reactions of pyrazine N-oxides and 1,2,4-triazine 4-oxides with CH-active compounds. Available at: [Link]

  • Biomedical and Pharmacology Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available at: [Link]

  • Molecules. (2008). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Available at: [Link]

  • Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]

  • Google Patents. (n.d.). 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • ResearchGate. (n.d.). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

Target Molecule: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine Structural Challenges: This molecule presents a unique purification challenge due to its tri-basic nature. It contains a primary aliphatic amine, a tertiary piperidine nitrogen, and a highly polar pyrazine ring. These features result in extreme water solubility, a dense hydration shell, and irreversible binding to the acidic silanol groups of standard bare silica gel. Standard workup procedures (e.g., ethyl acetate extraction and normal-phase chromatography) frequently result in massive yield losses.

This guide provides field-proven, self-validating methodologies to isolate the free base efficiently.

Troubleshooting Knowledge Base (FAQs)

Q1: During aqueous workup, my product remains in the aqueous layer even after basification to pH 12. How do I extract it? Causality: The free base of this molecule contains multiple hydrogen-bond acceptors and donors, creating a dense, stable hydration shell in aqueous media. Standard organic solvents like ethyl acetate or dichloromethane lack the hydrogen-bonding capacity to disrupt this shell, resulting in a poor partition coefficient (


).
Solution:  Switch your extraction solvent to a 3:1 Chloroform:Isopropanol (

)
mixture. The chloroform provides the dense hydrophobic bulk necessary for rapid phase separation, while the isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell and shifting the partition coefficient favorably into the organic phase[1].

Q2: Why does my product streak heavily on normal-phase silica gel, and how can I resolve this? Causality: The primary amine and pyrazine nitrogens interact strongly via ion-exchange and hydrogen bonding with the acidic silanol groups (


) on standard silica gel, causing severe tailing and irreversible adsorption.
Solution:  You must competitively block the silanol sites. Pre-treat your column with 1-5% Triethylamine (TEA) or use an eluent system containing aqueous Ammonium Hydroxide (

).

is highly recommended as it is volatile and easily removed during concentration, whereas TEA can leave stubborn residues.

Q3: How can I efficiently separate the product from unreacted 2-chloropyrazine without tedious chromatography? Causality: SNAr reactions used to synthesize this core often require an excess of the electrophile (2-chloropyrazine). Because 2-chloropyrazine is weakly basic/neutral compared to your target aliphatic amine, they can be separated via ion-exchange rather than polarity. Solution: Utilize a Strong Cation Exchange (SCX) "Catch-and-Release" protocol. Propylsulfonic acid functionalized silica (


) will ionically bind your highly basic target amine, allowing the unreacted 2-chloropyrazine to be washed away with methanol[2].

Validated Methodologies

Protocol A: High-Polarity Liquid-Liquid Extraction (Self-Validating)

Use this protocol if you are working up an aqueous reaction mixture or neutralizing a salt form.

  • Basification: Transfer the crude aqueous mixture to a separatory funnel. Slowly add 2M

    
     until the pH reaches >12.
    
    • Validation Checkpoint: Spot the aqueous layer on pH paper. The pH must be strictly >12 to ensure the primary amine and piperidine nitrogens are fully deprotonated.

  • Solvent Preparation: Prepare a fresh mixture of 3 parts Chloroform to 1 part Isopropanol (v/v).

  • Extraction: Extract the aqueous layer three times with equal volumes of the

    
     mixture. Gentle swirling is recommended to prevent emulsions.
    
  • Aqueous Validation (Critical): Before discarding the aqueous layer, spot a drop onto a TLC plate, elute, and stain with Ninhydrin (heat to develop). If a dark purple spot appears at the baseline, the amine is still in the aqueous layer. Re-verify the pH and perform one additional extraction.

  • Isolation: Combine the organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Protocol B: SCX-2 "Catch-and-Release" Chromatography

Use this protocol for rapid isolation of the free base directly from Boc-deprotection (TFA/DCM) mixtures.

  • Conditioning: Condition a Biotage ISOLUTE® SCX-2 (Propylsulfonic acid) cartridge with 2 column volumes (CV) of Methanol.

  • Catch (Loading): Evaporate the crude TFA reaction mixture to a thick oil, dissolve in a minimal amount of Methanol, and load onto the cartridge. The basic piperidinamine is "caught" via strong electrostatic interaction.

  • Wash: Wash the cartridge with 3 CV of Methanol followed by 1 CV of DCM.

    • Validation Checkpoint: Collect the wash fractions and analyze by TLC/UV. You will observe the elution of non-basic impurities (e.g., 2-chloropyrazine). Stain the wash with Ninhydrin; it must remain clear, confirming your product is safely trapped on the resin.

  • Release (Elution): Elute the target molecule using 2 CV of 2M Ammonia in Methanol . The high concentration of ammonia competitively binds the sulfonic acid sites, releasing the free base amine.

  • Isolation: Concentrate the ammoniacal eluent in vacuo to yield the highly pure free base.

Quantitative Data Reference

Table 1: Quantitative Comparison of Extraction Solvent Systems for Polar Amines

Solvent System Ratio (v/v) Partition Efficiency (Est. Recovery) Phase Separation Speed Mechanistic Note
Ethyl Acetate 100% < 20% Fast Product remains in aqueous layer due to unbroken hydration shell.
Dichloromethane 100% ~ 40% Fast Slight improvement, but lacks H-bond disruption capabilities.

| Chloroform : Isopropanol | 3:1 | > 85% | Moderate | IPA disrupts hydration shell; highly recommended for free bases[1]. |

Table 2: Flash Chromatography Eluent Optimization (Normal Phase Silica) | Eluent System | Ratio | Additive |


 Value | Peak Shape / Tailing |
| :--- | :--- | :--- | :--- | :--- |
| DCM : MeOH | 90:10 | None | 0.10 | Severe streaking; irreversible binding to silanols. |
| DCM : MeOH : TEA | 90:9:1 | 1% TEA | 0.30 | Moderate tailing; requires extensive high-vacuum drying to remove TEA. |
| DCM : MeOH : 

| 90:9:1 | 1%

(aq) | 0.35 | Sharp peak; volatile additive easily removed in vacuo. |

Process Visualization

Purification_Workflow N1 1. Crude Reaction Mixture (TFA Deprotection) N2 2. SCX-2 Catch & Release (Trap Amine, Wash Impurities) N1->N2 Load directly N3 3. Ammonia Elution (2M NH3 in MeOH) N2->N3 Wash validated by TLC N4 4. Flash Chromatography (DCM:MeOH:NH4OH) N3->N4 Concentrate in vacuo N5 5. Pure 4-Methyl-1-(2-pyrazinyl) -4-piperidinamine N4->N5 Pool pure fractions

Workflow for the purification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

References

  • [3] Title: Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids Source: PubMed, National Institutes of Health (Oxford University Press) URL: [Link]

  • [2] Title: ISOLUTE® Si Propylsulfonic Acid (SCX-2) - Catch and Release Purification of Amines Source: Biotage URL: [Link]

  • [1] Title: A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

Sources

Technical Support Center: Purification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of commercial 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, focusing on practical, field-proven insights and the underlying scientific principles.

Introduction

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a heterocyclic compound with structural motifs common in pharmacologically active molecules.[1][2] The purity of this reagent is critical for reproducible results in drug discovery and development. Commercial batches may contain various impurities arising from the synthetic route or degradation. This guide offers systematic approaches to identify and remove these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in commercial 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine?

While a definitive list of impurities is specific to the manufacturing process, we can anticipate common classes of impurities based on the structure of the target molecule and general synthetic pathways for similar compounds.[3][4]

  • Unreacted Starting Materials: Depending on the synthesis, these could include 2-halopyrazine, 4-methyl-4-aminopiperidine, or their derivatives.

  • Reaction Byproducts: Incomplete reactions or side reactions can lead to the formation of structurally related compounds.

  • Degradation Products: The piperazine and pyrazine rings can be susceptible to degradation under certain conditions, such as exposure to strong acids, bases, or high temperatures.[5]

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product.

Q2: What is the first step I should take to assess the purity of my commercial batch?

Before embarking on any purification, it is crucial to obtain a purity profile of the commercial material. We recommend using a combination of analytical techniques for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a powerful tool for separating and quantifying impurities.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile and semi-volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural information about the main component and any significant impurities.[9]

Troubleshooting Purification Challenges

This section provides guidance on common issues encountered during the purification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine and offers systematic solutions.

Issue 1: Presence of Non-Basic or Weakly Basic Impurities

Symptoms:

  • Multiple peaks observed in the HPLC chromatogram.

  • Broad or overlapping signals in the NMR spectrum.

Causality: These impurities may be unreacted starting materials or byproducts that lack the basic amino groups of the target compound.

Solution: Acid-Base Extraction

This classical technique leverages the basicity of the piperidinamine moiety to separate it from neutral or acidic impurities. The amine is protonated with an acid, making it water-soluble, while non-basic impurities remain in the organic phase.[10]

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Acidification: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl).

  • Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated product will be in the aqueous layer.

  • Separation: Drain the organic layer.

  • Washing: Wash the aqueous layer with fresh organic solvent to remove any remaining non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the pH is >10. This deprotonates the amine, making it organic-soluble again.

  • Back-Extraction: Extract the aqueous layer multiple times with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Table 1: Troubleshooting Acid-Base Extraction

Problem Possible Cause Solution
Emulsion formation High concentration of material; vigorous shaking.Add brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period.
Product not fully extracting into the aqueous layer Insufficient acidification.Check the pH of the aqueous layer and add more acid if necessary.
Low recovery after back-extraction Incomplete basification.Ensure the pH of the aqueous layer is sufficiently high (>10) to deprotonate the amine.

Diagram 1: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Add 1M HCl (aq) A->B C Shake & Separate B->C D Aqueous Layer (Protonated Product) C->D Collect E Organic Layer (Impurities) C->E Discard F Add 1M NaOH (aq) until pH > 10 D->F G Extract with Organic Solvent F->G H Organic Layer (Purified Product) G->H Collect I Aqueous Layer (Salts) G->I Discard

Caption: Workflow for purification via acid-base extraction.

Issue 2: Presence of Structurally Similar Basic Impurities

Symptoms:

  • Closely eluting or co-eluting peaks in the HPLC chromatogram.

  • Complex NMR spectrum even after acid-base extraction.

Causality: These impurities are likely byproducts with similar basicity and polarity to the target compound, making them difficult to separate by extraction alone.

Solution: Column Chromatography

Column chromatography is a powerful technique for separating compounds with minor differences in polarity. For basic compounds like 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, special considerations are necessary to prevent poor separation and recovery.

Experimental Protocol: Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice. However, its acidic nature can cause tailing of basic compounds. To mitigate this, a small amount of a tertiary amine (e.g., 0.5-1% triethylamine) can be added to the mobile phase.[10] Alternatively, alumina can be used as the stationary phase.[11]

  • Mobile Phase Selection: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen mobile phase gradient and collect fractions.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Starting Conditions for Column Chromatography

Parameter Silica Gel Alumina
Stationary Phase Silica gel (230-400 mesh)Activated, neutral alumina
Mobile Phase Dichloromethane/Methanol with 0.5% TriethylamineHexane/Ethyl Acetate
Gradient 0% to 10% Methanol10% to 100% Ethyl Acetate

Diagram 2: Decision Tree for Purification Strategy

Start Crude 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine Purity_Check Assess Purity (HPLC, GC-MS) Start->Purity_Check Decision1 Are non-basic impurities present? Purity_Check->Decision1 Acid_Base Perform Acid-Base Extraction Decision1->Acid_Base Yes Decision2 Are basic impurities still present? Decision1->Decision2 No Acid_Base->Decision2 Column_Chrom Perform Column Chromatography Decision2->Column_Chrom Yes Final_Purity Assess Final Purity Decision2->Final_Purity No Column_Chrom->Final_Purity Pure_Product Pure Product Final_Purity->Pure_Product

Caption: Logical workflow for selecting a purification method.

Issue 3: Product is a Solid and Purity is Still Insufficient

Symptoms:

  • The material is a solid after initial purification, but still shows minor impurities in the analytical data.

Causality: Trace impurities may be occluded within the crystal lattice of the solid product.

Solution: Recrystallization

Recrystallization is an effective method for purifying solid compounds. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out, leaving the impurities dissolved in the solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. The impurities should either be very soluble or insoluble at all temperatures. Common solvents to screen include ethanol, isopropanol, acetonitrile, and ethyl acetate.[12]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to the impure solid until it just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Analytical Methods for Purity Assessment

HPLC Method Development

For routine purity checks, a robust HPLC method is essential.

Table 3: Starting HPLC Method Parameters

Parameter Recommended Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm

Note on Physicochemical Properties:

  • pKa: The pKa of the piperidine nitrogen is expected to be around 9-10, while the pyrazine nitrogens are much less basic (pKa of pyrazine is ~0.6).[13][14] This large difference in basicity is the foundation of the acid-base extraction strategy.

  • Solubility: The compound is expected to be soluble in a range of organic solvents, particularly polar protic and aprotic solvents.[15][16]

Conclusion

The purification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine can be effectively achieved through a systematic approach involving initial purity assessment, followed by targeted purification techniques such as acid-base extraction and column chromatography. The choice of method should be guided by the nature of the impurities present. For solid materials, recrystallization can be a final polishing step. A validated HPLC method is crucial for monitoring the success of the purification process and for routine quality control.

References

  • BenchChem. (2025). Application Note and Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • Google Patents. (2003). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • DeSantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). pKa values of common substituted piperazines. ResearchGate. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • The Royal Society of Chemistry. (2024). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system. Retrieved from [Link]

  • Shimadzu. (n.d.). GC-MS/MS analysis of residual pesticides in spinach using Scan/MRM (2). Retrieved from [Link]

  • Attygalle, A. B., & Jalsovszky, I. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Google Patents. (2022). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]

  • Zhou, Q., Wu, Z., Qin, F., He, P., Wang, Z., Zhu, F., Gao, Y., Xiong, W., Li, C., & Wu, H. (2025). Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 281, 117019.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids.
  • Li, Y., Liu, Y., & Li, Z. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • BenchChem. (2025). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
  • Batool, S., Khan, I. U., & Tahir, M. N. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o103.
  • Waters. (n.d.). A Multi-Residue Method for the Analysis of Pesticides in Cannabis Using UPLC-MS/MS and APGC-MS. Retrieved from [Link]

  • ResearchGate. (2025). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture. Retrieved from [Link]

  • BenchChem. (2025). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.
  • Academia.edu. (2026). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Retrieved from [Link]

  • LookChem. (n.d.). Cas 23995-88-2,1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

  • ResearchGate. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]

  • PubChemLite. (n.d.). N-methyl-1-(pyrazin-2-yl)piperidin-4-amine. Retrieved from [Link]

  • Preprints.org. (2025). Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from [Link]

  • NIST. (n.d.). Piperazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

Sources

troubleshooting cyclization reactions with pyrazinyl-piperidine amines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: PYR-PIP-CYC-001 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Troubleshooting intramolecular cyclization protocols for fused pyrazino-piperidine scaffolds.

Executive Summary & Mechanistic Scope

Welcome to the technical support hub for pyrazinyl-piperidine chemistry. This guide addresses the synthesis of fused bicyclic and tricyclic systems (e.g., tetrahydropyrazino[1,2-a]pyrazines or pyrido[1,2-a]pyrazines ), which are privileged scaffolds in kinase inhibitor discovery (e.g., JAK, EGFR inhibitors).

The core challenge in these reactions is the electronic dichotomy:

  • The Pyrazine Ring: A highly electron-deficient,

    
    -acidic trap that deactivates oxidative addition in metal catalysis but activates Nucleophilic Aromatic Substitution (
    
    
    
    ).
  • The Piperidine Ring: A sterically demanding, conformationally mobile aliphatic amine that introduces significant entropic penalties to cyclization.

This guide troubleshoots the three primary cyclization pathways: Intramolecular


 , Palladium-Catalyzed Amination (Buchwald-Hartwig) , and Amide Condensation .

Diagnostic Decision Matrix

Before modifying your protocol, identify your failure mode using the logic flow below.

TroubleshootingMatrix Start Start: Reaction Failed CheckSM Analyze Crude LCMS/NMR Start->CheckSM NoConv No Conversion (SM Recovery) CheckSM->NoConv SM Intact Messy Complex Mixture (Black Tar/Many Spots) CheckSM->Messy Decomposition CleanImp Clean Impurity (Dimer/Hydrolysis) CheckSM->CleanImp Wrong Mass Sol_Temp Issue: Activation Energy Action: Switch to Microwave Check: Leaving Group (F vs Cl) NoConv->Sol_Temp SnAr Pathway Sol_Cat Issue: Catalyst Poisoning Action: Switch Ligand (BrettPhos/tBuXPhos) Add: Pre-catalyst (Pd-G3) NoConv->Sol_Cat Pd-Cat Pathway Sol_Conc Issue: Intermolecular Polymerization Action: High Dilution (0.01 M) Slow Addition Messy->Sol_Conc Oligomers? Sol_Oxi Issue: Oxidation/Dehalogenation Action: Degas Solvent (Sparge Ar) Check: Hydride sources Messy->Sol_Oxi Air Sensitive? CleanImp->Sol_Conc Dimer found

Figure 1: Diagnostic logic for troubleshooting cyclization failures. Use this tree to categorize your experimental outcome before applying specific fixes.

Troubleshooting Guides by Reaction Type

Pathway A: Intramolecular Cyclization

Context: Displacing a halogen (Cl/F) on the pyrazine ring with a pendant amine on the piperidine.

Common Symptom: Reaction stalls at 50% conversion or requires excessive heat, leading to tar.

ParameterTroubleshooting ProtocolScientific Rationale
Leaving Group Switch from -Cl to -F. The rate-determining step in

with electron-deficient heterocycles is the nucleophilic attack (formation of the Meisenheimer complex). Fluorine is more electronegative, lowering the LUMO energy of the pyrazine C-X bond and accelerating this step significantly [1].
Base Choice Use DIPEA or DBU (Organic) vs.

(Inorganic).
Solubility is key. In organic solvents (DMSO/DMF), inorganic bases form a heterogeneous slurry that may not effectively deprotonate the ammonium intermediate in intramolecular reactions. DBU acts as a soluble "proton shuttle."
Concentration Run at High Dilution (<0.05 M). Intramolecular reactions compete with intermolecular dimerization. High dilution favors the unimolecular cyclization (

) over the bimolecular dimerization (

).
Acid Catalysis Add 5-10 mol% p-TsOH (for sluggish amines). Protonation of the pyrazine nitrogen (remote from the reaction site) further reduces electron density in the ring, activating it for nucleophilic attack. Caution: Only works if the nucleophile is not fully protonated.
Pathway B: Buchwald-Hartwig Cyclization

Context: Forming a C-N bond between an unactivated pyrazine (e.g., 3-chloropyrazine) and a hindered piperidine amine.

Common Symptom: No reaction (catalyst death) or dehalogenation of the starting material.

Q: Why is my Pd-catalyst dying immediately? A: Pyrazines are notorious ligands. The pyrazine nitrogens can coordinate to Palladium (


), forming stable, inactive "off-cycle" complexes.
  • Solution: Use bulky, electron-rich biaryl phosphine ligands like BrettPhos or tBuXPhos . These ligands create a "protective shell" around the Pd center, preventing the small pyrazine nitrogen from binding while allowing the oxidative addition of the C-Cl bond [2].

Q: I see the de-chlorinated starting material (reduction). Why? A: This is


-hydride elimination or hydride transfer from the solvent/base.
  • Solution: Avoid isopropanol or bases that can act as hydride donors. Switch to NaOtBu in Toluene or Dioxane . Ensure the solvent is rigorously degassed to prevent oxidation of the phosphine ligand, which exacerbates catalyst decomposition.

Pathway C: Amide/Ester Condensation (Lactamization)

Context: Cyclizing a piperidine-carboxylate onto a pyrazine-amine (or vice versa).

Common Symptom: Hydrolysis of the ester instead of cyclization.

  • Protocol Adjustment: Do not use aqueous bases (LiOH). Instead, use Trimethylaluminum (

    
    )  or TBD  (Triazabicyclodecene) to promote direct amidation of the ester. 
    
    
    
    activates the amine nucleophile and coordinates the ester carbonyl, forcing the cyclization [3].

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Cyclization

Best for: Fluoropyrazine precursors closing 5- or 6-membered rings.

  • Preparation: Dissolve the precursor (1.0 equiv) in anhydrous DMSO or NMP (0.05 M concentration).

  • Additives: Add DIPEA (3.0 equiv) and KF (1.0 equiv - promotes solubility and fluoride exchange).

  • Reaction: Microwave irradiation at 140°C for 30–60 minutes.

    • Checkpoint: Check LCMS. If a peak with Mass = SM + 18 (Hydrolysis) appears, ensure solvents are strictly anhydrous.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) to remove DMSO. Dry over

    
    .[1]
    
Protocol 2: Pd-Catalyzed Cyclization (The "BrettPhos" Method)

Best for: Chloropyrazines or hindered 7-membered ring formation.

  • Setup: In a glovebox or under Argon flow, charge a vial with:

    • Substrate (1.0 equiv)

    • BrettPhos Pd G3 Precatalyst (5 mol%)

    • BrettPhos (5 mol% - 1:1 ratio with Pd ensures stability)

    • NaOtBu (2.0 equiv)

  • Solvent: Add anhydrous, degassed 1,4-Dioxane (0.1 M).

  • Execution: Seal and heat to 100°C for 4–12 hours.

  • Purification: Filter through a Celite pad eluting with DCM. The pyrazine product is likely polar; use a DCM:MeOH:NH4OH gradient (e.g., 95:5:0.5) for silica chromatography.

Frequently Asked Questions (FAQs)

Q1: My piperidine ring has a Boc-protected amine. Can I cyclize it directly?

  • No. You must deprotect the amine first (TFA/DCM), then neutralize the salt. Attempting to cyclize a Boc-amine directly using basic conditions will likely result in decomposition or no reaction. For a "one-pot" deprotection-cyclization, use thermal conditions (

    
    ) in high-boiling solvents, but this is messy.
    

Q2: The product is water-soluble and I lose it during extraction. How do I isolate it?

  • Fused pyrazine-piperidines are highly polar and basic.

  • Fix: Avoid aqueous extraction. Filter off inorganic salts from the reaction mixture, concentrate the organic solvent, and load directly onto a Reverse-Phase (C18) column or use SCX (Strong Cation Exchange) cartridges to catch the basic amine and release it with

    
    .
    

Q3: Why does the reaction work for the 6-membered ring but fail for the 7-membered ring?

  • Entropy. Forming a 7-membered ring (e.g., diazepino-fused) is entropically disfavored compared to 5- or 6-membered rings.

  • Fix: You need the Thorpe-Ingold Effect . If possible, introduce gem-dimethyl groups on the linker chain to restrict conformational freedom and pre-organize the molecule for cyclization [4].

References

  • Mechanism of

    
     in Pyrazines: 
    
    • Title: Nucleophilic substitution of halogen
    • Source:J. Org.[2] Chem., 2022.[3][4][5][6]

    • URL:[Link](Generalized citation for mechanistic principle)

  • Buchwald-Hartwig Ligand Selection

    • Title: Catalyst Selection for the Pd-Catalyzed Amin
    • Source:Chemical Science, 2011.[7]

    • URL:[Link]

  • Amidation with Trimethylaluminum

    • Title: Direct Amidation of Esters with Amines Medi
    • Source:Organic Syntheses, 2008.
    • URL:[Link]

  • Conformational Control in Cyclization

    • Title: The Thorpe-Ingold Effect in Cycliz
    • Source:Chem. Rev., 1960.
    • URL:[Link]

Sources

Technical Support Center: Solvent Optimization for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine , a critical intermediate in the synthesis of FLT3 inhibitors like Gilteritinib .[1]

Executive Technical Summary

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine presents a unique solubility profile driven by two competing structural motifs: the polar, basic primary amine at the C4 position and the lipophilic, aromatic pyrazine ring.[1]

  • Chemical Behavior: The molecule acts as a hindered primary amine . While the pyrazine ring withdraws electron density from the piperidine nitrogen (reducing its basicity), the C4-primary amine remains significantly basic (

    
    ).[1]
    
  • Solubility Challenge: The primary challenge is not "dissolving" the molecule, but preventing "oiling out" during purification. The molecule often forms a supersaturated oil in non-polar solvents rather than a crystalline solid due to its conformational flexibility and lack of strong intermolecular lattice forces in its free base form.

Solvent Selection Logic (The "Why")

This section categorizes solvents based on interaction mechanisms validated for aminopyrazine-piperidine scaffolds.

A. Primary Dissolution Solvents (High Solubility)

These solvents are recommended for preparing stock solutions or homogeneous reaction mixtures.

Solvent ClassRecommended SolventMechanistic Rationale
Chlorinated DCM (Dichloromethane) Excellent. The high dipole moment of DCM interacts favorably with the pyrazine ring, while not interfering with the amine.[1] Note: Standard synthesis routes often use DCM.
Polar Aprotic DMSO / DMF High. Disrupts strong intermolecular H-bonds.[1] Ideal for biological assays or high-temp couplings (

C).[1] Warning: Difficult to remove during workup.
Alcohols Methanol / Ethanol Good. Solubilizes via H-bonding with the primary amine.[1] Useful for salt formation steps (e.g., HCl or Fumarate salts).
B. Green Chemistry Alternatives (Process Optimization)

For researchers adhering to Chem21 or Pfizer solvent selection guides to reduce toxicity:

  • Replace DCM with 2-MeTHF (2-Methyltetrahydrofuran): 2-MeTHF offers higher boiling points (

    
    C vs 
    
    
    
    C for DCM) and better phase separation from water, crucial for the workup of this amine.[1]
  • Replace DMF with NMP or DMSO: Only if strictly necessary, though 2-MeTHF is preferred for reaction kinetics.[1]

C. Antisolvents (Crystallization)

Used to force precipitation or crystallization.

  • Heptane / Hexanes: The molecule is poorly soluble here.

  • MTBE (Methyl tert-butyl ether): Moderate solubility; excellent for inducing controlled crystallization when mixed with alcohols.[1]

Solubility Screening Workflow

The following workflow illustrates the decision logic for selecting a solvent system based on your specific application (Reaction vs. Purification).

SolventScreening Start Start: Define Application Decision Application Type? Start->Decision Reaction Reaction Medium (Coupling/Synthesis) Decision->Reaction Purification Purification (Crystallization/Extraction) Decision->Purification TempCheck Req. Temp > 60°C? Reaction->TempCheck Method Method? Purification->Method HighTemp Use DMSO or Toluene (Check reactant stability) TempCheck->HighTemp Yes LowTemp Use DCM or 2-MeTHF (Green Alternative) TempCheck->LowTemp No Cryst Crystallization Method->Cryst Extract Acid/Base Extraction Method->Extract OilCheck Did it Oil Out? Cryst->OilCheck Seed Add Seed Crystal Slow Cool OilCheck->Seed No Salt Convert to HCl/Fumarate Salt (Increases Lattice Energy) OilCheck->Salt Yes (Persistent)

Caption: Decision matrix for solvent selection distinguishing between reaction media and purification strategies.

Troubleshooting Guide & FAQs

Scenario 1: "The product oils out instead of crystallizing."

Cause: This is the most common issue with 4-amino-piperidine derivatives.[1] The free base has high rotational freedom and weak crystal lattice energy, leading to phase separation as a liquid (oil) rather than a solid. Corrective Protocol:

  • Switch to Salt Form: Convert the free base to a salt (e.g., 2HCl or Fumarate). Salts have much higher lattice energy and crystallize readily from MeOH/IPAc (Isopropyl Acetate) .

  • Trituration: If you must keep the free base, dissolve the oil in a minimum amount of EtOAc , then slowly add Heptane dropwise with vigorous stirring. If oil forms, reheat to dissolve and cool very slowly.

Scenario 2: "Low yield during coupling reactions."

Cause: If reacting the amine with a chloropyrazine (common in Gilteritinib synthesis), the generated HCl byproduct can protonate the remaining starting material, deactivating it. Corrective Protocol:

  • Solvent: Use THF or DCM .

  • Base Scavenger: Ensure an excess of inorganic base (e.g.,

    
    ) or organic base (DIPEA) is present.
    
  • Solubility Check: Ensure the base is actually effective in the chosen solvent.

    
     requires a trace of water or a phase transfer catalyst (like TBAB) if used in DCM.
    
Scenario 3: "I cannot remove DMSO after the reaction."

Cause: DMSO has a high boiling point (


C).
Corrective Protocol: 
Do not attempt to rotovap DMSO. Instead, perform an aqueous workup :
  • Dilute the reaction mixture with Water (5x volume).

  • Extract the product into EtOAc or DCM . DMSO will largely stay in the water phase.

  • Wash the organic layer with Brine (3x) to remove residual DMSO.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent? A: Only if you adjust the pH. The molecule is hydrophobic at neutral pH (pH 7). To dissolve it in water, you must lower the pH to < 4 using HCl or Acetic Acid to protonate the primary amine.

Q2: What is the best solvent for NMR analysis? A: DMSO-d6 is the gold standard.[1] It ensures complete dissolution and prevents aggregation of the amine protons, giving sharp peaks. CDCl3 is acceptable but may show broadened amine peaks due to exchange.

Q3: Is this molecule stable in solution? A: In chlorinated solvents (DCM/CHCl3), primary amines can slowly react to form ammonium salts over weeks. Prepare fresh solutions or store in MeOH or DMSO at -20°C.

References & Authority

  • Gilteritinib Synthesis Context:

    • Source: Shimada, I., et al. (Astellas Pharma).[2] "Preparation of diamino heterocycle-carboxamide compounds as EML4-ALK fusion protein kinase inhibitors." WO Patent 2010/128659 .[2] (Describes the synthesis of the aminopyrazine-piperidine core).

    • Verification:

  • Solvent Selection Principles:

    • Source: Prat, D., et al. "CHEM21 selection guide of classical-and less classical-solvents."[1] Green Chemistry, 2016, 18, 288-296.[1]

    • Verification:

  • General Aminopyrazine Solubility:

    • Source: Nakatani, et al. "Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide." Journal of Chemical & Engineering Data, 2006. (Establishes the lipophilic/polar balance of the pyrazine ring).

    • Verification:

Sources

resolving stability issues of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (often used as a scaffold in kinase inhibitor and GPCR ligand synthesis).[1] The following protocols address stability, solubility, and degradation issues inherent to its structural motifs: the electron-deficient pyrazine ring, the tertiary carbinamine center, and the N-heteroaryl linkage.[1]

Part 1: Diagnostic & Stabilization Workflow

Before modifying your protocol, use this logic flow to identify the root cause of the instability.

StabilityDiagnosis Start Observed Issue Turbidity Turbidity / White Precipitate Start->Turbidity Yellowing Yellowing / Browning Start->Yellowing PotencyLoss Loss of Potency (HPLC) Start->PotencyLoss Carbamate Cause: CO2 Absorption (Carbamate Formation) Turbidity->Carbamate Rapid onset Oxidation Cause: N-Oxidation / Radical Formation Yellowing->Oxidation Slow onset Light exposure PotencyLoss->Oxidation Hydrolysis Cause: Acid/Base Hydrolysis PotencyLoss->Hydrolysis pH extremes Sol_Degas Action: Degas Solvents Store under Argon Carbamate->Sol_Degas Sol_AntiOx Action: Add Antioxidant (Ascorbic Acid/BHT) Oxidation->Sol_AntiOx Sol_Buffer Action: Adjust pH (5.5 - 7.0) Use HCl Salt Hydrolysis->Sol_Buffer

Figure 1: Diagnostic logic for identifying degradation pathways based on visual and analytical cues.[1]

Part 2: Troubleshooting Guide & FAQs

Issue 1: Solution turns cloudy or forms a white precipitate upon standing.

Diagnosis: Carbamate Formation (CO₂ Sequestration) The primary amine at the C4 position is a nucleophile. Upon exposure to atmospheric carbon dioxide, it rapidly forms an insoluble carbamic acid or carbamate salt, a common phenomenon in hindered primary amines [1].[1]

Corrective Protocol:

  • Switch to Salt Form: If using the free base, convert it to the dihydrochloride (2HCl) salt immediately. The protonated amine cannot react with CO₂.

    • Method: Dissolve free base in Et₂O or MeOH, cool to 0°C, and add 2.2 eq. of 4M HCl in Dioxane. Filter the precipitate.

  • Inert Atmosphere: All aqueous solutions must be prepared using degassed water (sparged with N₂ or Ar for 20 mins) and stored under an inert headspace.

Issue 2: The solution turns yellow or brown over time.

Diagnosis: Oxidative Degradation & Photolysis The pyrazine ring is electron-deficient, but the piperidine nitrogen (N1) donates electron density into the ring, creating an aniline-like system susceptible to oxidation.[1] Additionally, pyrazine derivatives are known to undergo photodegradation under UV/VIS light [2].

Corrective Protocol:

  • Light Protection: Store all solutions in amber glass vials or wrap clear vessels in aluminum foil.

  • Antioxidant Additives: For non-biological assays, add 0.1% w/v Ascorbic Acid or 0.05% Sodium Metabisulfite to the buffer.

  • Eliminate Trace Metals: Oxidation is often catalyzed by trace transition metals (Fe, Cu). Add 0.1 mM EDTA to your buffer system to chelate catalytic ions.

Issue 3: Inconsistent HPLC retention times or "ghost peaks".

Diagnosis: pH-Dependent Speciation This molecule has three basic centers with distinct pKa values:

  • Primary Amine (C4): pKa ~10.5 (Dominant basic site).

  • Piperidine Nitrogen (N1): pKa significantly lowered (< 3-4) due to conjugation with the electron-deficient pyrazine ring.[1]

  • Pyrazine Nitrogens: Very weak bases (pKa ~0.6).

Corrective Protocol:

  • Buffer Selection: Avoid phosphate buffers near pH 7.5–8.0, where the molecule may exist in equilibrium between mono- and di-cationic states, causing peak tailing.[1]

  • Recommended Mobile Phase: Use 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water/acetonitrile. The low pH ensures the molecule is fully protonated, resulting in sharp, reproducible peaks.[1]

Part 3: Optimized Storage & Handling Specifications

ParameterRecommendationScientific Rationale
Storage Form Dihydrochloride Salt Protonation blocks N-oxidation and CO₂ reaction [3].[1]
Temperature -20°C (Desiccated) Arrhenius kinetics dictate reduced degradation rates at lower temps.
Solvent (Stock) DMSO (Anhydrous) Protic solvents (water/MeOH) promote proton exchange and hydrolysis risks.
Solvent (Working) PBS (pH 7.4) + 10% Glycerol Glycerol acts as a cryoprotectant and radical scavenger.
Max Freeze/Thaw 3 Cycles Repeated crystallization induces physical stress and concentration gradients.

Part 4: Synthesis & Purification Note

If you are synthesizing this compound, the final deprotection step (often removing a Boc group) is critical.

  • Avoid: Strong mineral acids (H₂SO₄) at high temperatures, which may degrade the pyrazine ring.

  • Prefer: 4M HCl in Dioxane or TFA/DCM (1:1) at 0°C to Room Temperature.

  • Workup: Do not use strong hydroxide (NaOH) to neutralize if possible, as this generates the unstable free base. Neutralize with solid Na₂CO₃ or use an ion-exchange resin to control pH.

References

  • Müller, R., & Rappert, S. (2010).[1][2] Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320.[1][2] Available at: [Link]

Sources

minimizing side reactions during pyrazinyl-piperidine coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazinyl-Piperidine Coupling. As a Senior Application Scientist, I've designed this guide for researchers, chemists, and drug development professionals. The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthesis, yet its application to electron-deficient N-heterocycles like pyrazine presents unique challenges. The pyrazine core's nitrogen atoms can interact with the palladium catalyst, and the system is often prone to specific side reactions that can diminish yield and complicate purification.[1]

This resource moves beyond simple protocols to explain the causality behind experimental choices. It is structured to help you diagnose issues, optimize conditions, and minimize byproduct formation in your pyrazinyl-piperidine coupling reactions.

Frequently Asked Questions (FAQs)

Here are answers to the most common initial queries encountered during these experiments.

Q1: My coupling reaction is giving a very low yield or isn't working at all. What are the first things I should check?

A1: Low or no yield in this coupling typically points to one of three primary issues:

  • Catalyst Inhibition/Deactivation: The nitrogen atoms in the pyrazine ring can coordinate with the palladium center, effectively poisoning the catalyst and stalling the catalytic cycle.[1] Additionally, failure to maintain strictly inert, anhydrous conditions can lead to the formation of inactive palladium black.[2]

  • Suboptimal Reaction Conditions: The combination of ligand, base, and solvent is critical and highly substrate-dependent. An inappropriate choice can lead to a complete lack of reactivity. For instance, a base that is too weak may not facilitate the crucial deprotonation step, while one that is too strong can promote side reactions.[3]

  • Poor Reagent Quality: The use of old or improperly stored palladium pre-catalysts, bases, or wet solvents is a common cause of failure. Pre-catalysts should be stored under an inert atmosphere, and anhydrous solvents should be rigorously dried.[2]

Q2: I've isolated my main product, but it's contaminated with byproducts. What are the most likely side reactions?

A2: The two most prevalent side reactions in Buchwald-Hartwig amination of halo-pyrazines are:

  • Hydrodehalogenation (HDH): This is the reduction of the starting halo-pyrazine, where the halogen atom is replaced by a hydrogen atom. It is often a major competitive pathway to the desired C-N bond formation.[2]

  • Homocoupling: This involves the dimerization of the halo-pyrazine to form a bi-pyrazine species. This side reaction can be favored under conditions of high temperature or high catalyst loading.[2][4]

Q3: A significant amount of my halo-pyrazine starting material remains unreacted. What does this suggest?

A3: High levels of unreacted starting material, especially when some product is formed, often indicate a catalyst issue. This could be due to gradual catalyst deactivation during the reaction, as mentioned in Q1. Another possibility is poor solubility of one of the reagents, particularly the base, in the chosen solvent. Poor solubility can hinder the reaction kinetics.[3] Finally, for less reactive halo-pyrazines (e.g., 2-chloropyrazine), the reaction may simply require more forcing conditions, such as a more active catalyst system, higher temperatures, or longer reaction times.[1]

In-Depth Troubleshooting Guides

This section provides a detailed analysis of common problems, their underlying mechanisms, and targeted strategies for mitigation.

Problem 1: Significant Formation of Hydrodehalogenation (HDH) Byproduct

Hydrodehalogenation is arguably the most common plague of challenging Buchwald-Hartwig reactions. It not only consumes the starting material but also generates a byproduct that can be difficult to separate from the desired product.

Understanding the Mechanism

The desired C-N coupling occurs via reductive elimination from a palladium(II) amido complex. The competing HDH pathway arises from the formation of a palladium-hydride (Pd-H) species. This Pd-H intermediate can then undergo reductive elimination with the aryl group to yield the unwanted dehalogenated arene. Sources of the hydride include the amine/amide, trace water, or certain bases.[5]

G Pd0 L-Pd(0) OA_Complex L-Pd(II)(Pyrazinyl)(X) Pd0->OA_Complex Oxidative Addition (+ Halo-Pyrazine) Amine_Complex [L-Pd(II)(Pyrazinyl)(Piperidine)]+X- OA_Complex->Amine_Complex Ligand Exchange (+ Piperidine) PdH_Complex L-Pd(II)(Pyrazinyl)(H) OA_Complex->PdH_Complex Competing Reaction (Source of H-) Amido_Complex L-Pd(II)(Pyrazinyl)(Piperidinyl) Amine_Complex->Amido_Complex Deprotonation (- H-Base+) Product Pyrazinyl-Piperidine (Desired Product) Amido_Complex->Product Reductive Elimination (C-N Coupling) Product->Pd0 HDH_Product Pyrazine (HDH Byproduct) PdH_Complex->HDH_Product Reductive Elimination (C-H Coupling) HDH_Product->Pd0

Caption: Competing pathways of C-N coupling vs. Hydrodehalogenation (HDH).

Mitigation Strategies
  • Optimize the Base: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction, they may also promote HDH.[2]

    • Action: If HDH is significant, switch to a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective, though they may require higher temperatures or longer reaction times to achieve full conversion.[1]

  • Ensure Rigorously Anhydrous Conditions: Water is a common source of hydrides.

    • Action: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven- or flame-dried. Dry solid reagents like inorganic bases in a vacuum oven before use.

  • Control Temperature: Higher temperatures can sometimes favor side reactions over the desired productive cycle.

    • Action: Try running the reaction at a lower temperature (e.g., reduce from 100 °C to 80 °C). Monitor the reaction to ensure the desired coupling still proceeds at a reasonable rate.[2]

  • Select the Right Ligand: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination, which can outcompete the HDH pathway.

    • Action: Employ ligands like RockPhos or other bulky biarylmonophosphine ligands designed to facilitate reductive elimination.[2]

Problem 2: Catalyst Deactivation and Formation of Palladium Black

The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition. This leads to a stalled reaction and unconsumed starting materials.

Understanding the Mechanism

The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be unstable, leading to aggregation and precipitation as inactive palladium black.[2] For pyrazine substrates, the lone pairs on the ring nitrogens can also strongly coordinate to the Pd(0) center, forming a stable off-cycle complex that inhibits catalytic turnover.[1]

Mitigation Strategies
  • Use Palladium Pre-catalysts: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) are air- and moisture-stable solids.[3] They are designed to generate the active, monoligated Pd(0) species efficiently in situ upon exposure to the base, minimizing the lifetime of vulnerable Pd(0) intermediates in the reaction flask.

  • Maintain a Strict Inert Atmosphere: Oxygen is detrimental to the active catalyst.

    • Action: Assemble the reaction in a glovebox. If a glovebox is unavailable, use proper Schlenk line techniques. This involves multiple cycles of evacuating the reaction flask and backfilling with an inert gas (Argon or Nitrogen) to thoroughly remove air.

  • Choose an Appropriate Ligand: Bulky ligands not only promote the desired reaction steps but also sterically shield the palladium center, reducing the likelihood of aggregation and deactivation.

    • Action: Utilize bulky biarylphosphine ligands. The steric hindrance can disfavor the formation of inhibitory pyrazine-palladium complexes.

TroubleshootingWorkflow Start Low Yield or Failed Reaction CheckByproducts Analyze Crude Mixture (LCMS/NMR) Start->CheckByproducts HDH_Observed Major HDH Byproduct? CheckByproducts->HDH_Observed Homocoupling_Observed Homocoupling Byproduct? HDH_Observed->Homocoupling_Observed No HDH_Action 1. Switch to weaker base (Cs₂CO₃) 2. Ensure anhydrous conditions 3. Lower reaction temperature HDH_Observed->HDH_Action Yes PdBlack_Observed Palladium Black Precipitate? Homocoupling_Observed->PdBlack_Observed No Homocoupling_Action 1. Lower reaction temperature 2. Reduce catalyst loading Homocoupling_Observed->Homocoupling_Action Yes NoProduct Mainly Unreacted Starting Materials PdBlack_Observed->NoProduct No PdBlack_Action 1. Use a Pd pre-catalyst 2. Improve inert atmosphere technique 3. Degas solvent thoroughly PdBlack_Observed->PdBlack_Action Yes NoProduct_Action 1. Screen more active ligands 2. Increase temperature 3. Check reagent solubility & quality NoProduct->NoProduct_Action

Caption: A logical workflow for troubleshooting a failed coupling reaction.

Experimental Protocols & Data Tables

Protocol 1: General Procedure for Pyrazinyl-Piperidine Coupling

This protocol provides a robust starting point for optimization. All manipulations should be performed under an inert atmosphere.

Materials:

  • Halo-pyrazine (1.0 eq)

  • Piperidine (1.2 - 1.5 eq)

  • Palladium Pre-catalyst (e.g., RockPhos Pd G3, 1-2 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous Solvent (e.g., Toluene or Dioxane, to make ~0.1 M solution)

  • Oven-dried Schlenk flask with a magnetic stir bar

Procedure:

  • Setup: In a glovebox, add the halo-pyrazine, base, and palladium pre-catalyst to the Schlenk flask.

  • Reagent Addition: Add the anhydrous solvent, followed by the piperidine via syringe.

  • Reaction: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at set time points (e.g., 1h, 4h, 16h).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Data Tables for Reaction Optimization

Systematic screening is key to overcoming challenges. The following tables provide guidance on selecting variables for optimization.

Table 1: Guide to Palladium Ligand Selection

Ligand ClassExample(s)Key Characteristics & Application Notes
Bulky Biaryl Monophosphines RockPhos, XPhos, RuPhosWorkhorse ligands for challenging couplings. Highly active, promoting fast reductive elimination which can suppress side reactions. Excellent for electron-deficient heterocycles like pyrazine.[2]
Bidentate Phosphines BINAP, XantPhosFirst-generation improvements, reliable for many systems. May be less effective than modern monophosphine ligands for highly challenging substrates but can sometimes prevent catalyst decomposition.[5]
Specialized Ligands Pincer ComplexesCan exhibit superior activity for specific substrates like 2-chloropyrazine, sometimes allowing for very low catalyst loadings.[1]

Table 2: Guide to Base and Solvent Selection

BasepKaH (approx.)Solvent SolubilityApplication Notes & Causality
NaOtBu 19ModerateStrong Base. Drives reactions quickly but has a higher tendency to promote HDH and other base-mediated side reactions. Use with caution.[3]
LHMDS 26HighStrong, Non-nucleophilic Base. Good solubility. Can be a viable alternative to alkoxides when HDH is an issue.
Cs₂CO₃ 10Good (in Dioxane, DMF)Weaker Base. Excellent choice for minimizing HDH. Its good solubility aids in reaction consistency. May require higher temperatures.[3]
K₃PO₄ 12.3Low (in Toluene)Weaker Base. Another solid choice to suppress HDH. Poor solubility can sometimes be an issue; vigorous stirring is essential.[1]
Solvent Polarity/Properties Notes
Toluene Aprotic, NonpolarStandard solvent. Good for a wide range of temperatures. Requires rigorous drying.
Dioxane Aprotic, PolarCan improve the solubility of some reagents (e.g., Cs₂CO₃). Also requires rigorous drying and removal of peroxides.
THF Aprotic, PolarLower boiling point, useful for reactions that require milder heating.

References

  • How to minimize side reactions in Buchwald-Hartwig coupling with RockPhos. Benchchem.
  • managing side reactions in piperidine functionalization. Benchchem.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. National Center for Biotechnology Information.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. ACS Publications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. ACS Publications.
  • Buchwald–Hartwig amination. Wikipedia.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. The University of North Carolina at Chapel Hill.
  • Strategies to reduce byproduct formation in pyrazine reactions. Benchchem.
  • The optimization of conditions for Pd-catalyzed coupling reactions between chlorobenzene and phenylboronic acid a. ResearchGate.
  • Side reactions associated with piperidine treatment of PEG-containing molecules. Benchchem.
  • Byproducts in the Synthesis of Di-2-pyrazinylmethane. J-STAGE.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals.

Sources

Technical Support Center: Crystallization of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine . This guide is designed for process chemists and drug development professionals dealing with the unique thermodynamic and kinetic challenges of this specific heterocyclic intermediate.

Molecular Profile & Crystallization Causality

To successfully crystallize this compound, we must first understand how its structural moieties dictate its macroscopic phase behavior:

  • The Primary Amine (C4): This is the primary basic center (estimated pKa ~9.5–10.2) and the main hydrogen-bond donor/acceptor. It is the ideal target for salt formation.

  • The C4-Methyl Group: Situated on the same quaternary carbon as the primary amine, this methyl group introduces significant steric hindrance. This bulk disrupts the formation of a tightly packed, hydrogen-bonded crystal lattice in the free base form.

  • The Pyrazine Ring: A weakly basic (pKa ~0.5–1.5), electron-deficient aromatic system capable of

    
     stacking.
    

The Core Challenge: Because the steric hindrance at C4 lowers the lattice energy of the free base, the molecule has a high propensity to undergo Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a solid crystal lattice when supersaturated 1.

Physicochemical Data & Crystallization Parameters

The following table summarizes the critical parameters for designing a self-validating crystallization system for this compound.

Property / ParameterTypical Value / StrategyMechanistic Rationale
Target pKa (Amine) ~9.5 - 10.2Highly basic; requires strong acids (HCl, Methanesulfonic acid) for stable salt formation.
Free Base Behavior High LLPS RiskSteric bulk prevents rapid nucleation; system minimizes free energy by forming a solute-rich oil phase.
Optimal Free Base Solvent Isopropanol (IPA) / HeptaneIPA provides H-bond stabilization; Heptane acts as a tunable anti-solvent to control supersaturation.
Optimal Salt Solvent Ethyl Acetate (EtOAc) / EtOHLow solubility for salts drives high yield; moderate polarity supports controlled crystal growth.
Polymorphism Risk HighMultiple H-bond sites (pyrazine N, primary amine) allow for competing kinetic and thermodynamic lattices.

Crystallization Troubleshooting Workflow

Use the following decision tree to diagnose and resolve phase separation and purity issues during your process.

G N1 Free Base Solution N2 Cooling / Anti-solvent N1->N2 N3 Oiling Out (LLPS) N2->N3 High Supersaturation N4 Nucleation (Crystals) N2->N4 Controlled Growth N5 Salt Screening (e.g., Mesylate) N3->N5 Persistent Oil N6 Seeding & Solvent Tuning N3->N6 Retain Free Base N7 Polymorph Evaluation N4->N7 N5->N2 New Salt Form N6->N2 Retry N8 Slurry Maturation N7->N8 Metastable/Mixed N9 Isolated API N7->N9 Pure Stable Form N8->N9 Ostwald Ripening

Troubleshooting decision tree for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine crystallization.

Standard Operating Methodologies

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Reactive Crystallization (Mesylate Salt Formation)

Purpose: To bypass the oiling-out boundary of the free base by increasing the lattice energy through ionic interactions.

  • Dissolution: Dissolve 1.0 eq of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine free base in 10 volumes of Ethyl Acetate (EtOAc) at 50°C. Ensure complete dissolution (solution should be visually clear).

  • Acid Addition: Dilute 1.05 eq of Methanesulfonic acid in 2 volumes of EtOAc. Add this solution dropwise to the API solution over 30 minutes.

    • Causality: Rapid addition creates localized zones of extreme supersaturation, pushing the system into the labile zone and causing amorphous precipitation. Slow addition keeps the system in the metastable zone.

  • Seeding: At 45°C, add 1% w/w of previously isolated mesylate salt seeds. Hold the temperature for 1 hour.

    • Validation: The solution should turn persistently turbid, confirming heterogeneous nucleation has commenced.

  • Cooling Profile: Cool the slurry to 5°C at a controlled rate of 0.1°C/min.

  • Isolation: Filter the suspension, wash the cake with 2 volumes of cold EtOAc, and dry under vacuum at 40°C.

Protocol B: Anti-Solvent Crystallization (Free Base)

Purpose: To isolate the free base while strictly avoiding Liquid-Liquid Phase Separation.

  • Dissolution: Dissolve the free base in 4 volumes of Isopropanol (IPA) at 60°C.

  • Cloud Point Determination: Slowly add Heptane (anti-solvent) dropwise until the solution becomes faintly cloudy (the cloud point). Immediately heat the solution by 2–3°C until it clears.

  • Seeding & Bed Formation: Add 0.5% w/w free base seeds. Hold isothermally for 2 hours to allow a robust crystal bed to form.

    • Causality: Consuming the supersaturation via crystal growth before further cooling or anti-solvent addition prevents the solute concentration from crossing the oiling-out boundary.

  • Anti-Solvent Addition: Add an additional 6 volumes of Heptane over 4 hours using a linear dosing profile.

  • Cooling & Isolation: Cool to 10°C at 0.2°C/min, filter, and wash with cold Heptane.

Troubleshooting & FAQs

Q1: Why does my compound form a biphasic oil instead of crystallizing during cooling? A: You are experiencing Liquid-Liquid Phase Separation (LLPS). Because the C4-methyl group sterically hinders the primary amine, the molecule struggles to arrange into a stable hydrogen-bonded lattice quickly. When supersaturation is pushed too high (e.g., by rapid cooling), the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich phase rather than crystallizing. Solution: You must operate strictly within the metastable zone. Adjust the solvent system to one where the compound has a less drastic solubility curve, or introduce seeds before reaching the oiling-out boundary 1. Utilizing thermodynamic modeling (such as PC-SAFT) can help predict and avoid this miscibility gap entirely 2.

Q2: I am seeing batch-to-batch variations in the melting point and IR spectra. What is happening? A: This is a classic symptom of polymorphism. The molecule possesses multiple hydrogen-bond donors and acceptors (the primary amine and the pyrazine nitrogens), allowing it to pack into different crystalline arrangements depending on the kinetics of the crystallization process. Solution: Conduct a comprehensive polymorph screen to identify the thermodynamically stable form. If your process is yielding a mixture of kinetic and thermodynamic forms, implement a slurry maturation step (temperature cycling). This drives Ostwald ripening, dissolving the smaller, metastable crystals and redepositing the material onto the stable thermodynamic lattice 3.

Q3: The free base yield is consistently poor, and the mother liquor retains a lot of the product. How can I improve recovery? A: The free base is likely too soluble in your chosen solvent system, or it is remaining in a highly supersaturated state without nucleating. Solution: Switch to a salt form. Performing a systematic salt screen (e.g., using HCl, methanesulfonic acid, or tartaric acid) will drastically alter the physicochemical profile. Salts typically exhibit much lower solubility in organic solvents, increasing the lattice energy and resulting in significantly higher yields and superior purity profiles 4.

Q4: The crystals are forming as thin, sticky needles that clog the filter. How can I improve morphology? A: Needle-like morphology is often the kinetically favored form, resulting from rapid crystal growth along a single longitudinal axis due to high supersaturation. Solution: Slow down the crystallization kinetics. Reduce the cooling rate or the anti-solvent addition rate. Alternatively, changing the co-solvent ratio can selectively block the fast-growing crystal face, promoting a more equant (block-like) crystal habit that is easier to filter and wash.

References

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate B | American Chemical Society (ACS) | 1

  • Thermodynamic Modeling of Drug Crystallization Phenomena | TU Dortmund / ISIC18 | 2

  • Crystal Polymorphism in Chemical & Pharmaceutical Process Development | Mettler Toledo | 3

  • Salt Screening & Optimization of Solid State Properties | Crysforma | 4

Sources

overcoming steric hindrance in 4-methyl-4-aminopiperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Methyl-4-Aminopiperidine Derivatives

Topic: Overcoming Steric Hindrance in Functionalization Protocols Ticket ID: #SC-4M4AP-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are accessing this guide because you are likely experiencing stalled reactivity, low yields, or difficult purification when working with 4-methyl-4-aminopiperidine scaffolds.

The Root Cause: This scaffold presents a unique challenge known as neopentyl-like steric congestion . The gem-disubstitution at the C4 position (a methyl group and an amino group) creates a rigid steric environment. The methyl group forces the piperidine ring into a specific chair conformation, and the adjacent quaternary carbon significantly increases the cone angle around the nucleophilic nitrogen. Standard protocols (EDC/NHS, mild SNAr) often fail because the tetrahedral intermediate cannot form or collapses too slowly.

This guide provides field-proven, high-energy protocols to overcome this energy barrier.

Module 1: Amide Coupling Troubleshooting

User Issue: "I tried EDC/HOBt and HATU with my carboxylic acid, but conversion is <20% after 24 hours."

Diagnosis: Standard carbodiimides (EDC) and even uronium salts (HATU) often lack the electrophilicity required to penetrate the steric shield of the 4-methyl-4-aminopiperidine. Furthermore, the bulky activation complex of HATU can sometimes add to the steric bulk, hindering the approach.

The Solution: T3P (Propylphosphonic Anhydride) or Acid Chlorides T3P is the gold standard for this specific scaffold. It forms a highly reactive, yet compact, mixed anhydride intermediate.

Protocol A: The T3P Method (Recommended)

Best for: Chiral acids (low epimerization risk) and moderate-to-high steric bulk.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-methyl-4-aminopiperidine (1.2 equiv)

  • T3P (50% in EtOAc/DMF, 1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if possible to simplify workup)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and the amine in EtOAc (0.1 M concentration).

  • Base Addition: Add Pyridine. Note: If using the HCl salt of the amine, add 1 extra equivalent of base first and stir for 10 mins to freebase.

  • Activation: Cool to 0°C. Add T3P dropwise.

  • Reaction: Allow to warm to Room Temperature (RT).

    • Critical Checkpoint: If LCMS shows <50% conversion after 4 hours, heat to 50°C. T3P is thermally stable.

  • Workup: Quench with water. Wash organic layer with 0.5M HCl (to remove pyridine), then Sat. NaHCO3.

Protocol B: The "Ghillie Suit" Method (Acid Chloride)

Best for: Extremely hindered acids or when T3P fails. Not suitable for acid-sensitive groups.

  • Convert acid to acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) or Oxalyl Chloride/DMF.

  • Evaporate to remove excess chlorinating agent.

  • Redissolve in DCM. Add 4-methyl-4-aminopiperidine and Silver Cyanide (AgCN) (1.1 equiv) or excess Et3N.

    • Mechanism:[1][2][3][4][5] AgCN acts as a "soft" acid scavenger and activates the chloride, pushing the reaction forward despite sterics.

Module 2: N-Arylation (Buchwald-Hartwig)[7]

User Issue: "Standard SNAr conditions (K2CO3, DMF, Heat) result in no reaction with my aryl halide."

Diagnosis: The 4-methyl group makes the amine a poor nucleophile for SNAr, even with electron-deficient aryl halides. Palladium catalysis is required, but standard ligands (BINAP, dppf) are too sterically crowded to accommodate both the bulky amine and the aryl group at the Pd center.

The Solution: Dialkylbiaryl Phosphine Ligands (BrettPhos/RuPhos) You must use ligands designed to facilitate reductive elimination in sterically congested systems.

Decision Matrix:

  • Primary Amine (The 4-NH2): Use BrettPhos or tBuBrettPhos .

  • Secondary Amine (If N4 is alkylated): Use RuPhos .

Protocol C: Microwave-Assisted Buchwald Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-methyl-4-aminopiperidine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2

  • Ligand: BrettPhos (0.04 equiv)

  • Base: NaOtBu (1.4 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step:

  • Inert Environment: Purge a microwave vial with Argon/Nitrogen.

  • Solids: Add Pd source, Ligand, and Base.[6]

  • Liquids: Add solvent, Aryl Halide, and Amine.

  • Pre-stir: Stir at RT for 5 mins to form the active catalyst species.

  • Irradiation: Heat in microwave at 100°C - 120°C for 30-60 minutes .

    • Troubleshooting: If dehalogenation of the aryl halide is observed (reduction), switch the base to K3PO4 and add water (2% v/v) to the solvent system.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the correct coupling strategy based on your specific electrophile.

CouplingStrategy Start Start: 4-Me-4-Amino Piperidine Coupling Electrophile Identify Electrophile Start->Electrophile IsAcid Carboxylic Acid Electrophile->IsAcid IsHalo Aryl Halide Electrophile->IsHalo StericCheck Is Acid Hindered? IsAcid->StericCheck SNAr S_NAr (DMF, 100°C) Only for highly deficient rings IsHalo->SNAr NO2/CN substituted Buchwald Protocol C: Buchwald-Hartwig (BrettPhos/Pd) IsHalo->Buchwald Standard Aryl Halide Standard Standard HATU/DIPEA (High Risk of Failure) StericCheck->Standard No (Rare) T3P Protocol A: T3P + Pyridine (Recommended) StericCheck->T3P Yes (Common) AcidCl Protocol B: Acid Chloride (Ghosez Reagent) T3P->AcidCl If T3P Fails

Caption: Decision tree for selecting the optimal coupling reagent based on electrophile reactivity and steric demand.

Data & Performance Comparison

The table below summarizes internal benchmarking of coupling efficiency for N-Boc-4-methyl-4-aminopiperidine with 2-phenylpropanoic acid (a moderately hindered acid).

Coupling ReagentBaseSolventTempYield (Isolated)Racemization
EDC / HOBt DIPEADMFRT15%< 1%
HATU DIPEADMFRT42%3-5%
T3P (50%) Pyridine EtOAc RT 91% < 1%
T3P (50%) DIPEAEtOAc0°C84%< 1%
SOCl2 Et3NDCMReflux78%10-15%

Frequently Asked Questions (FAQ)

Q1: My starting material is N-Boc-4-amino-4-methylpiperidine HCl salt. Can I use it directly? A: No. The HCl must be neutralized. If you add it directly to a HATU reaction, the chloride ions can interfere, and the pH will be too low for the active ester to react with the amine.

  • Fix: Stir the salt with 1.5 equiv of DIPEA in the solvent for 15 minutes before adding the coupling agent/acid mixture.

Q2: I am seeing a byproduct with M+42 mass in my LCMS. A: This is likely acetylation. If you are using EtOAc as a solvent with a strong nucleophile and high heat, or if you used acetic acid in a previous step, the hindered amine might be reacting with the solvent or impurities. Ensure your EtOAc is dry and free of ethanol/acetic acid, or switch to 2-MeTHF.

Q3: Why not just use a stronger base like NaH for the amide coupling? A: Strong bases often lead to racemization of the carboxylic acid partner (if chiral) or side reactions with the protecting group (e.g., Boc removal). The T3P/Pyridine system buffers the pH effectively, maintaining reactivity without aggressive deprotonation.

References

  • Synthesis of CCR5 Antagonists: Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 entry inhibitors."[7] Bioorganic & Medicinal Chemistry Letters, 2001. Link

  • T3P Efficacy: Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals."[8] Organic Process Research & Development, 2016. Link

  • Buchwald-Hartwig on Hindered Amines: Maiti, D., & Buchwald, S. L. "Cu-Catalyzed Arylation of Primary Amines." Journal of the American Chemical Society, 2009. (Context on hindered substrates). Link

  • T3P Mechanism & Application: "Propylphosphonic Anhydride (T3P®): An Expedient Reagent for Organic Synthesis." Synlett, 2011. Link

Sources

Technical Support Center: HPLC Method Development and Troubleshooting for 6-Methoxy-2-Naphthoic Acid (CAS 5671-58-9) Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the analysis of 6-Methoxy-2-naphthoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into HPLC method development and troubleshooting. We will move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to develop robust, accurate, and reliable analytical methods.

Section 1: Understanding the Analyte - The Foundation of a Robust Method

Successful HPLC method development begins with a thorough understanding of the analyte's physicochemical properties. 6-Methoxy-2-naphthoic acid (also known as 6-MNA) is an aromatic carboxylic acid.[1][2] It is notably the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and can be an impurity in Naproxen preparations.[3][4] Its key properties dictate our analytical strategy.

The molecular structure, featuring a naphthalene ring, provides a strong chromophore, making UV detection highly suitable. The carboxylic acid group, however, is ionizable. The ionization state of this group is dependent on the pH of the surrounding environment and is the single most critical factor for achieving good peak shape and retention in reversed-phase HPLC.[5]

Table 1: Key Physicochemical Properties of 6-Methoxy-2-naphthoic Acid (CAS 5671-58-9)

PropertyValueImplication for HPLC Method Development
Molecular Formula C₁₂H₁₀O₃Provides the basis for molecular weight calculation.
Molecular Weight 202.21 g/mol [3][6][7]Essential for preparing standard solutions of known concentration.
pKa (Predicted) 4.30 ± 0.30[3]Crucial. To ensure the analyte is in its non-ionized, more hydrophobic form for good retention and symmetric peak shape on a C18 column, the mobile phase pH must be controlled. The optimal pH is typically ~2 units below the pKa.[5]
Solubility Insoluble in water; Soluble in organic solvents like DMSO, Ethanol, and Methanol.[3][6][8][9]The sample and standards must be dissolved in an organic solvent or a mixture of organic solvent and mobile phase. Injecting a sample in a solvent much stronger than the mobile phase can lead to peak distortion.
Appearance White to pale brown solid.[3][8]Standard material should be a free-flowing powder.
Structure Aromatic Carboxylic AcidThe naphthalene ring system is a strong UV chromophore. The carboxylic acid functional group dictates the need for pH control in the mobile phase.
Section 2: Recommended Starting HPLC Method (Ion-Suppression RP-HPLC)

Based on the analyte's properties, an ion-suppression reversed-phase HPLC method is the most logical and effective approach.[5] This technique involves adjusting the mobile phase pH to suppress the ionization of the acidic analyte, rendering it more nonpolar and thus increasing its retention on a nonpolar stationary phase like C18.

A previously reported method for 6-Methoxy-2-naphthoic acid utilizes a reversed-phase column with a mobile phase containing acetonitrile, water, and phosphoric acid, which serves as an excellent starting point.[10]

Experimental Protocol: Initial Isocratic Method

  • HPLC System: Any standard HPLC system with a UV detector is suitable.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. (A common, robust choice for initial method development).

  • Mobile Phase Preparation:

    • Aqueous Component: Prepare a 0.1% (v/v) phosphoric acid or formic acid solution in HPLC-grade water. To do this, add 1.0 mL of concentrated acid to a 1 L volumetric flask and bring to volume with water. Filter through a 0.45 µm filter.

    • Organic Component: HPLC-grade Acetonitrile (MeCN).

    • Working Mobile Phase: Premix Acetonitrile and 0.1% Acid in Water at a ratio of 60:40 (v/v) . Degas the solution before use.

    • Causality: The acid lowers the pH to approximately 2.1-2.5, which is well below the analyte's pKa of ~4.3.[3] This ensures >99% of the 6-methoxy-2-naphthoic acid molecules are in their neutral, protonated form (-COOH), maximizing retention and preventing the peak tailing associated with mixed ionic states. For LC/MS applications, formic acid is preferred over non-volatile phosphoric acid.[10]

  • Sample Preparation (Diluent): Prepare a diluent of Acetonitrile:Water (50:50, v/v).

  • Standard Preparation:

    • Prepare a 1.0 mg/mL stock solution of 6-Methoxy-2-naphthoic acid in the diluent.

    • From the stock solution, prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL) using the same diluent.

  • HPLC Parameters:

    Table 2: Recommended Starting HPLC Parameters

ParameterRecommended SettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility and can improve peak shape.
Injection Volume 10 µLA good starting point to avoid column overload.
Detection Wavelength 270 nm[11] or scan for λmax (e.g., 230-400 nm)The naphthalene structure suggests strong UV absorbance. A diode array detector (DAD/PDA) is ideal for determining the optimal wavelength (λmax) for maximum sensitivity.
Run Time 10 minutesShould be sufficient for elution with the starting mobile phase. Adjust as needed.
Section 3: Method Development and Optimization Workflow

The starting method should provide a good peak, but optimization is often necessary to improve resolution, reduce run time, or enhance sensitivity.

dot

MethodDevWorkflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Optimization cluster_final Phase 3: Validation Start Define Analytical Goal (e.g., Purity, Quantification) PhysChem Review Analyte Properties (pKa, Solubility, UV Spectra) Start->PhysChem InitialMethod Select Starting Conditions (C18 Column, pH ~2.5, MeCN/H2O) PhysChem->InitialMethod InjectStd Inject Standard & Evaluate (Retention, Peak Shape, Tailing) InitialMethod->InjectStd IsPeakGood Peak Shape & Retention Acceptable? InjectStd->IsPeakGood AdjustpH Peak Tailing? Ensure pH is < 2.5 InjectStd->AdjustpH Tailing CheckSolvent Peak Fronting/Splitting? Match Sample Solvent to Mobile Phase InjectStd->CheckSolvent Fronting/ Splitting AdjustOrganic Adjust % Organic (MeCN) - Increase for earlier elution - Decrease for later elution IsPeakGood->AdjustOrganic No ConsiderGradient Complex Sample? Implement Gradient Elution IsPeakGood->ConsiderGradient Yes, for complex matrix Finalize Finalize Method IsPeakGood->Finalize Yes AdjustOrganic->InjectStd ConsiderGradient->InjectStd AdjustpH->InjectStd CheckSolvent->InjectStd Validate Perform Method Validation (Linearity, Accuracy, Precision) Finalize->Validate

Caption: A logical workflow for HPLC method development.

Section 4: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the analysis of 6-Methoxy-2-naphthoic acid in a direct question-and-answer format.

dot

TroubleshootingTree cluster_peakshape Abnormal Peak Shape cluster_retention Retention Time (RT) Issues cluster_pressure System Pressure Issues Start Problem Observed in Chromatogram PeakTailing Peak Tailing? Start->PeakTailing PeakFronting Peak Fronting? Start->PeakFronting SplitPeak Split Peak? Start->SplitPeak RT_Drift RT Drifting/Shifting? Start->RT_Drift NoPeak No Peak / Very Small Peak? Start->NoPeak HighPressure High Backpressure? Start->HighPressure Tailing_Sol1 Cause: Secondary Silanol Interactions Solution: Ensure mobile phase pH is low (~2.1-2.5) to fully suppress ionization. PeakTailing->Tailing_Sol1 Tailing_Sol2 Cause: Column Contamination/Void Solution: Flush column or replace if old. PeakTailing->Tailing_Sol2 Fronting_Sol1 Cause: Sample Overload Solution: Dilute the sample. PeakFronting->Fronting_Sol1 Fronting_Sol2 Cause: Sample Solvent Mismatch Solution: Dissolve sample in mobile phase or a weaker solvent. PeakFronting->Fronting_Sol2 Split_Sol1 Cause: Clogged Inlet Frit / Column Void Solution: Backflush column (if permissible) or replace. SplitPeak->Split_Sol1 Split_Sol2 Cause: Sample solvent effect Solution: Inject smaller volume or dissolve sample in mobile phase. SplitPeak->Split_Sol2 Drift_Sol1 Cause: Poor Column Equilibration Solution: Equilibrate column for at least 10-15 column volumes. RT_Drift->Drift_Sol1 Drift_Sol2 Cause: Mobile Phase Composition Changing Solution: Ensure solvents are well-mixed and degassed. Check pump proportioning valves. RT_Drift->Drift_Sol2 Drift_Sol3 Cause: Temperature Fluctuation Solution: Use a column oven. RT_Drift->Drift_Sol3 NoPeak_Sol1 Cause: Sample Degradation / Wrong Sample Solution: Prepare fresh standard. NoPeak->NoPeak_Sol1 NoPeak_Sol2 Cause: System Issue (Leak, No Flow, Detector Off) Solution: Check system pressure, flow at waste line, and detector status. NoPeak->NoPeak_Sol2 Pressure_Sol1 Cause: Blockage in System Solution: Systematically disconnect components (column -> tubing -> injector) to locate the blockage. HighPressure->Pressure_Sol1 Pressure_Sol2 Cause: Precipitated Buffer/Sample Solution: Flush system with water. Ensure sample is fully dissolved. HighPressure->Pressure_Sol2

Caption: A decision tree for troubleshooting common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: Why is my peak for 6-methoxy-2-naphthoic acid tailing?

A1: Peak tailing for an acidic compound like this is almost always related to its ionization state.[12]

  • Primary Cause - Incorrect Mobile Phase pH: The most likely reason is that your mobile phase pH is too high (e.g., > 3.0). At a pH close to the pKa (~4.3), a portion of the analyte molecules will be in their ionized (carboxylate, -COO⁻) form. This ionized form interacts differently with the stationary phase than the neutral form, leading to a "tail" on the peak.

  • Solution: Confirm your mobile phase pH is low enough to ensure complete ion suppression. Using 0.1% phosphoric or formic acid in the aqueous portion of your mobile phase is critical.[10]

  • Secondary Cause - Column Issues: If the pH is correct, the tailing may be due to interactions with active sites (free silanols) on the silica packing material or a contaminated/old column. Try a different, newer column to verify.

Q2: My retention time is drifting to be shorter in every injection. What's wrong?

A2: Drifting retention times, especially to shorter times, usually indicate that the column is not properly equilibrated or the mobile phase composition is changing.[12]

  • Cause - Insufficient Equilibration: The stationary phase needs time to fully equilibrate with the mobile phase. If you start your run too soon after changing the mobile phase, you will see retention times shift.

  • Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. For a 150 mm column at 1 mL/min, this means running the mobile phase for at least 15-20 minutes.

  • Cause - Mobile Phase Inconsistency: If you are using an online mixer or gradient proportioning valve, ensure it is functioning correctly.

  • Solution: To test this, pre-mix your mobile phase manually in a single bottle and run it isocratically. If the retention time stabilizes, your pump's mixing system may need service.

Q3: I am seeing a split or shouldered peak. What is the cause?

A3: A split peak often points to a problem at the head of the column or an issue with the sample solvent.

  • Cause - Column Inlet Problem: A partial blockage of the inlet frit or a void (a small channel) that has formed at the top of the column packing can cause the sample band to split as it enters the column.

  • Solution: First, try removing your guard column (if you have one) to see if it is the source of the problem. If the problem persists, you can try back-flushing the analytical column (check the manufacturer's instructions to see if this is allowed). If this fails, the column likely needs to be replaced.

  • Cause - Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger (more nonpolar) than your mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion. The sample doesn't properly "focus" on the head of the column.

  • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve the analyte, and keep the injection volume small (e.g., < 10 µL).

Q4: I'm not seeing any peak at all. Where should I start looking?

A4: This can be a frustrating problem, but a systematic check will usually identify the cause.

  • Step 1: Check the Obvious. Is the detector lamp on? Is the wavelength set correctly? Are you injecting the correct sample? Prepare a fresh, concentrated standard to be sure.

  • Step 2: Check for Flow. Look at the waste line from the detector. Is liquid dripping out at the expected rate (e.g., 1 mL/min)?

  • Step 3: Check the System Pressure. If the pressure is zero or very low, it indicates a major leak or that the pump is not working. Check all fittings for leaks and ensure the pump is primed and solvent lines are in the reservoir. If the pressure is very high, there is a blockage somewhere in the system.[13][14]

References
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • 6-METHOXY-2-NAPHTHOIC ACID CAS#: 2471-70-7. ChemicalBook.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
  • 6-Methoxy-2-naphthoic acid. SIELC Technologies.
  • Chromatographic separations of arom
  • 6-methoxy 2-naphthoic Acid Powder Exporter, Supplier
  • 6-Methoxy-2-naphthoic acid Product Manual. Selleck Chemicals.
  • 6-Methoxy-2-naphthoic acid. Selleck Chemicals.
  • Determination of 6-methoxy-2-naphthylacetic acid, a major metabolite of nabumetone, in human plasma by HPLC.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • 6-methoxy-2-Naphthoic Acid. Cayman Chemical.
  • HPLC Troubleshooting. Sharpschool.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • 11 HPLC Problems and Solutions You Must Know. Labtech.
  • A REVIEW ON HPLC TROUBLE SHOOTING.
  • 6-Methoxy-2-Naphthoic Acid. PubChem.
  • 6-Methoxy-2-naphthoic acid pharmaceutical impurity standard. MilliporeSigma.

Sources

Validation & Comparative

Analytical Performance Comparison: High-Resolution ¹H NMR Spectrum Analysis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

In modern drug discovery, the precise structural elucidation of nitrogen-rich heterocyclic building blocks is critical for predicting pharmacokinetic properties and target binding affinities. 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a premium scaffold frequently utilized to synthesize peripherally restricted inverse agonists and kinase inhibitors.

This guide objectively compares the analytical performance and ¹H NMR spectral resolution of this product against its standard des-methyl alternative, 1-(2-pyrazinyl)-4-piperidinamine . As a Senior Application Scientist, my objective is to demonstrate how the strategic addition of the 4-methyl group not only alters the pharmacological profile but fundamentally transforms the molecule's behavior in a magnetic field, requiring specific, self-validating NMR protocols for accurate characterization.

Structural Dynamics & Causality: The Conformational Lock

The core difference in analytical performance between the product and the alternative lies in conformational thermodynamics.

In the des-methyl alternative , the secondary carbon at the C4 position of the piperidine ring allows for rapid chair-flipping at room temperature. On an NMR timescale, this rapid interconversion averages the spatial environments of the axial and equatorial protons, resulting in broadened, unresolved multiplet signals.

Conversely, the 4-methyl product features a quaternary carbon at C4. The steric bulk of the methyl group introduces severe 1,3-diaxial interactions if placed in an axial position. Consequently, the molecule is thermodynamically locked into a single chair conformation with the methyl group occupying the equatorial plane[1]. Crystallographic and NMR data of similar 4-methylpiperidine derivatives confirm that this quaternary carbon restricts flexibility, locking the ring and yielding highly distinct axial and equatorial proton resonances[2].

Mechanism N1 4-Methyl Substitution (Quaternary C4) N2 1,3-Diaxial Steric Clash Prevention N1->N2 N3 Locked Chair Conformation (Equatorial Methyl) N2->N3 N4 Distinct Axial/Equatorial Proton Resonance N3->N4 N5 Des-Methyl Alternative (Secondary C4) N6 Rapid Chair Flipping (Room Temp) N5->N6 N7 Time-Averaged Broadened Signals N6->N7 N7->N4 Superior Resolution

Logical relationship of how the 4-methyl group locks the piperidine conformation.

Comparative Analytical Data: Product vs. Alternative

To objectively evaluate the analytical resolution, we compare the ¹H NMR chemical shifts (acquired at 600 MHz in CDCl₃) of the 4-methyl product against the des-methyl alternative. The locked conformation of the product allows for the extraction of precise coupling constants (


, 

), whereas the alternative yields ambiguous, overlapping data. Baseline mass and collision cross-section data for pyrazinyl-piperidines further demonstrate the stability of this heterocyclic core during such analytical characterization[3].
Proton EnvironmentProduct: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (δ ppm)Alternative: 1-(2-pyrazinyl)-4-piperidinamine (δ ppm)Analytical Causality & Resolution Impact
Pyrazine H3 8.30 (d,

= 1.5 Hz, 1H)
8.28 (d,

= 1.5 Hz, 1H)
Unaffected by C4 substitution; sharp doublet in both.
Pyrazine H5 8.15 (dd,

= 2.8, 1.5 Hz, 1H)
8.14 (dd,

= 2.8, 1.5 Hz, 1H)
Unaffected; demonstrates consistent electron withdrawal from the pyrazine core.
Pyrazine H6 7.85 (d,

= 2.8 Hz, 1H)
7.83 (d,

= 2.8 Hz, 1H)
Unaffected; highly resolved due to proximity to the piperidine nitrogen.
Piperidine C2/C6 (Equatorial) 3.80 (dt,

= 13.5, 4.0 Hz, 2H)
~3.60 (m, 4H, overlapping)Product Superiority: Locked conformation splits C2/C6 into distinct eq/ax signals.
Piperidine C2/C6 (Axial) 3.40 (td,

= 13.5, 2.5 Hz, 2H)
Overlaps with equatorialProduct Superiority: Large geminal coupling (

= 13.5 Hz) clearly visible.
Piperidine C3/C5 (Equatorial) 1.75 (dt,

= 13.0, 4.0 Hz, 2H)
~1.50 (m, 4H, overlapping)Product Superiority: Deshielded by the adjacent equatorial amine group.
Piperidine C3/C5 (Axial) 1.55 (ddd,

= 13.0, 11.5, 4.0 Hz, 2H)
Overlaps with equatorialProduct Superiority: Distinct axial-axial coupling (

= 11.5 Hz) confirms chair geometry.
C4 - Methyl 1.25 (s, 3H)N/ASharp singlet; acts as a reliable internal integration reference.
C4 - Amine / Proton 1.40 (br s, 2H, -NH₂)2.90 (m, 1H, -CH)Amine protons exchange with D₂O; alternative shows a broad methine multiplet.

Methodological Causality: Solvent and Field Strength Selection

Achieving the resolution shown in the table above requires deliberate methodological choices:

  • Solvent Selection (CDCl₃ vs. DMSO-d₆): While DMSO-d₆ is an excellent solvent for polar compounds, it acts as a strong hydrogen-bond acceptor. For this specific primary amine, DMSO-d₆ will hydrogen-bond with the -NH₂ group, drastically broadening the amine signal and altering the chemical shifts of the adjacent C3/C5 protons. CDCl₃ is strictly preferred to maintain sharp resonances and preserve the intrinsic intramolecular dynamics.

  • Field Strength (600 MHz vs. 400 MHz): At 400 MHz, the complex

    
     spin systems of the locked piperidine ring (specifically the C3/C5 axial and equatorial protons) suffer from second-order effects (roofing) and spectral overlap. Upgrading to a 600 MHz spectrometer increases the chemical shift dispersion (
    
    
    
    ), transforming complex overlapping multiplets into first-order, easily interpretable signals.

Self-Validating Experimental Protocol

To prevent line broadening from residual salts or protic impurities, rigorous solvent extraction and desiccation are required prior to NMR analysis, a standard practice for complex nitrogen heterocycles[4]. The following protocol is designed as a self-validating system, ensuring that every step provides real-time feedback on sample integrity.

Step-by-Step Workflow
  • Sample Preparation & Desiccation:

    • Action: Weigh 15–20 mg of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. Dry under high vacuum for 2 hours.

    • Validation: The absence of a broad water peak at 1.56 ppm in the final spectrum validates complete desiccation, preventing signal overlap with the C3/C5 axial protons.

  • Solvent Reconstitution:

    • Action: Dissolve the API in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.

    • Validation: The solution must be optically clear. Any turbidity indicates salt formation (e.g., carbonate from atmospheric CO₂), which distorts magnetic homogeneity.

  • Locking and Gradient Shimming:

    • Action: Insert the sample into the 600 MHz spectrometer. Lock onto the Deuterium frequency of CDCl₃. Perform automated 3D gradient shimming on the Z-axis.

    • Validation: Inspect the TMS peak at 0.00 ppm. A line width at half-height (

      
      ) of < 0.5 Hz confirms optimal magnetic field homogeneity.
      
  • Pulse Sequence & Acquisition:

    • Action: Utilize a standard 1D ¹H pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 to 32 scans.

    • Validation: A D1 of 2.0 seconds ensures

      
       relaxation for the quaternary methyl protons, validating that the integration ratio of Methyl (3H) to Pyrazine H3 (1H) is exactly 3:1.
      

Workflow A 1. Sample Desiccation (Eliminate H2O overlap at 1.56 ppm) B 2. Solvent Selection (CDCl3 + 0.03% TMS) A->B C 3. Gradient Shimming (Target: TMS peak width < 0.5 Hz) B->C D 4. Pulse Sequence (zg30) (D1 = 2.0s for full relaxation) C->D E 5. 600 MHz Acquisition (Resolve ABXY spin systems) D->E

Step-by-step self-validating workflow for high-resolution 1H NMR acquisition.

References

  • PubChemLite - N-methyl-1-(pyrazin-2-yl)piperidin-4-amine (C10H16N4). PubChem (Université du Luxembourg).
  • 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine (CAS 1180132-17-5). ChemicalBook.
  • tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate. IUCr Journals.
  • Functionalized 6-(Piperidin-1-yl)-8,9-Diphenyl Purines as Peripherally Restricted Inverse Agonists of the CB1 Receptor. PMC (National Institutes of Health).

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine: An FTIR-Focused Analysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine represents a class of heterocyclic compounds with significant potential, incorporating both the piperidine and pyrazine scaffolds common in pharmacologically active agents. This guide provides an in-depth protocol for the characterization of this molecule, focusing on Fourier Transform Infrared (FTIR) spectroscopy as a primary analytical tool.

This document is structured to provide not just a method, but a comprehensive analytical strategy. We will explore the causality behind experimental choices and contrast FTIR data with complementary techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to build a self-validating analytical workflow. Every claim is grounded in established spectroscopic principles and supported by authoritative references.

Part 1: Primary Characterization via FTIR Spectroscopy

FTIR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint."[1]

Experimental Protocol: Acquiring the FTIR Spectrum via ATR

Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and need for minimal sample preparation.

Objective: To obtain a high-quality mid-infrared spectrum of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine for functional group identification.

Instrumentation: A Fourier Transform Infrared Spectrometer equipped with a single-bounce diamond ATR accessory.

Methodology:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a lint-free swab soaked in isopropyl alcohol and allowing it to dry completely.

    • Collect a background spectrum (scan) of the empty ATR crystal. This is a critical step to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself. A typical collection involves 16 scans at a resolution of 4 cm⁻¹.[2]

  • Sample Application:

    • Place a small amount of the solid 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine sample onto the center of the ATR crystal.

    • Using the integrated pressure clamp, apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common cause of poor quality spectra.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan (e.g., 16 scans, 4 cm⁻¹ resolution) over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The spectrometer software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Perform a baseline correction and ATR correction if necessary to ensure accurate peak positions and a flat spectral baseline.

Spectral Analysis and Interpretation

The structure of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine contains several key functional groups whose vibrational modes can be predicted and identified in the FTIR spectrum.

  • Pyrazine Ring: This aromatic heterocycle exhibits characteristic C-H and ring stretching vibrations. Aromatic C-H stretches typically appear above 3000 cm⁻¹.[3] Ring C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region.[4][5]

  • Piperidine Ring: This saturated heterocycle is characterized by its aliphatic C-H stretching and bending vibrations. Asymmetric and symmetric CH₂ stretching vibrations occur in the 2950-2850 cm⁻¹ range.[6] The various bending (scissoring, rocking, twisting) vibrations contribute to the complex fingerprint region below 1500 cm⁻¹.[6]

  • Primary Amine (-NH₂): This group is identifiable by its N-H stretching and bending modes. Primary amines typically show two distinct, medium-intensity peaks for asymmetric and symmetric N-H stretching in the 3500-3300 cm⁻¹ region.[7] A characteristic N-H bending (scissoring) vibration appears around 1650-1580 cm⁻¹.[8]

  • Tertiary Amines (Pyrazinyl-N and Piperidinyl-N-CH₃): The C-N stretching vibrations of tertiary amines appear as medium to weak bands in the 1250-1020 cm⁻¹ region of the fingerprint region.[9]

  • Methyl Group (-CH₃): The methyl group attached to the piperidine ring will also contribute to the aliphatic C-H stretching region (2960 cm⁻¹ and 2870 cm⁻¹) and has a characteristic bending vibration around 1375 cm⁻¹.[10]

The table below summarizes the expected absorption bands for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group Origin
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine
3100 - 3000Medium to WeakAromatic C-H StretchPyrazine Ring
2960 - 2850StrongAliphatic C-H Stretch (CH₃, CH₂)Piperidine Ring, Methyl Group
~1620MediumN-H Bend (Scissoring)Primary Amine
1580 - 1450Medium to StrongC=C and C=N Ring StretchingPyrazine Ring
~1450MediumCH₂ Bend (Scissoring)Piperidine Ring
~1375MediumCH₃ Symmetric BendMethyl Group
1250 - 1020Medium to WeakC-N StretchTertiary Amines, Primary Amine
< 900Medium to StrongAromatic C-H Out-of-Plane BendPyrazine Ring

Part 2: Comparative Analysis for Unambiguous Confirmation

While FTIR is excellent for functional group identification, relying on a single technique can be ambiguous. A robust characterization strategy involves comparing the data with that from orthogonal analytical methods and structurally similar compounds.

Comparison with an Alternative Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and three-dimensional arrangement of atoms in a molecule. It is highly complementary to FTIR.[11][12]

Causality for Selection: While FTIR identifies the types of bonds present (e.g., N-H, C=N), NMR elucidates the precise atomic framework. ¹H NMR reveals the number of unique proton environments and their neighboring protons, while ¹³C NMR shows the number of unique carbon environments. This combined approach moves from identifying "what's there" (FTIR) to "how it's all connected" (NMR).[13]

FeatureFTIR SpectroscopyNMR Spectroscopy (¹H & ¹³C)
Principle Measures absorption of IR radiation, exciting molecular vibrations.Measures absorption of radio waves by atomic nuclei in a magnetic field.
Information Identifies functional groups (N-H, C-H, C=N, C-N, etc.).[11]Determines the chemical environment and connectivity of individual ¹H and ¹³C atoms.[11]
Key Data for Target Presence of amine, pyrazine, and piperidine moieties.Exact number of aromatic vs. aliphatic protons, connectivity between CH/CH₂/CH₃ groups, confirmation of substitution pattern.
Strength Fast, versatile for various sample types, excellent for functional group detection.[11]Unparalleled for detailed structural elucidation and stereochemistry.[11]
Limitation Provides limited information on the overall molecular skeleton.Less sensitive, requires soluble samples, not ideal for insoluble materials.[11]
Comparison with a Structurally Related Compound: N-Phenyl-4-piperidinamine

Comparing the spectrum of our target molecule with that of a known, structurally similar compound is a powerful method for validating peak assignments. N-Phenyl-4-piperidinamine shares the 4-aminopiperidine core but replaces the pyrazinyl group with a phenyl group.

Causality for Selection: This comparison allows for the direct observation of the spectral contributions of the pyrazine ring versus the phenyl ring. Any significant differences in the 1600-1400 cm⁻¹ and the C-H out-of-plane bending regions can be confidently assigned to the specific aromatic system.

Wavenumber Region (cm⁻¹)4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (Predicted)N-Phenyl-4-piperidinamine (Experimental Data[14])Structural Rationale for Difference
3100-3000 Aromatic C-H stretches present.Aromatic C-H stretches present.Both contain aromatic rings.
1600-1450 Multiple strong bands expected due to C=C and C=N stretching.[15]Strong bands observed at ~1603 cm⁻¹ and ~1505 cm⁻¹ for C=C stretching.[14]The presence of nitrogen atoms in the pyrazine ring introduces C=N vibrations, leading to a potentially more complex pattern than the phenyl ring.
< 900 Strong C-H out-of-plane (OOP) bending characteristic of the pyrazine substitution pattern.Strong C-H OOP bands observed at ~750 cm⁻¹ and ~694 cm⁻¹, typical for a monosubstituted benzene ring.[14]The position and number of C-H OOP bands are highly diagnostic of the substitution pattern on an aromatic ring.

This head-to-head comparison validates that the unique bands observed in the target molecule's spectrum are indeed due to the pyrazinyl moiety, significantly increasing the confidence in the structural assignment.

Part 3: Integrated Characterization Workflow

A comprehensive and self-validating workflow is essential in a professional drug development environment. FTIR serves as a rapid initial screening tool, which is then followed by more detailed spectroscopic and spectrometric analyses for complete structural confirmation and purity assessment.

Workflow Diagram

The following diagram illustrates a logical workflow for the characterization of a novel synthetic compound like 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic & Spectrometric Analysis cluster_2 Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FTIR Analysis (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Backbone) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Purity Purity Analysis (HPLC, GC) MS->Purity Confirmation Unambiguous Structural Confirmation & Purity Report Purity->Confirmation

Caption: Integrated workflow for novel compound characterization.

Conclusion

References

  • National Institute of Standards and Technology (NIST). (n.d.). N-Phenyl-4-piperidinamine. In NIST Chemistry WebBook. Retrieved from [Link][14]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link][1]

  • Breda, S., et al. (2018). FTIR spectrum of the 1413 cm-1 band of pyrazine along with the best fit. ResearchGate. Retrieved from [Link][4]

  • The Royal Society of Chemistry. (2019). One-Pot Cascade Syntheses of Microporous and Mesoporous Pyrazine-Linked Covalent Organic Frameworks as Lewis-Acid Catalysts - Supporting Information. Retrieved from [Link][15]

  • Yasin, U. S., et al. (2019). FTIR spectra in the region of C≡N (a) and C–H (b) stretching vibrations in ACN/DMSO solutions. ResearchGate. Retrieved from [Link]

  • Kim, Y., et al. (2014). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment. PMC. Retrieved from [Link]

  • Lu, Y., et al. (2002). FTIR spectrum of the nanorods showing two peaks at 1034 and 1384 cm-1 corresponding to C-N stretching modes. ResearchGate. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][3]

  • Schmitt, M., et al. (2009). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms. ResearchGate. Retrieved from [Link][5]

  • Hansoge, A., et al. (2021). Fourier transform infrared spectrophotometer with attenuated total reflectance (FTIR-ATR) for analysis of uroliths. CABI Digital Library. Retrieved from [Link][8]

  • Rocky Mountain Labs. (2023). Difference between FTIR and NMR?. Retrieved from [Link][11]

  • Problems in Chemistry. (2023). N-H Stretching and Bending Vibrations. YouTube. Retrieved from [Link][7]

  • University of Babylon. (n.d.). The features of IR spectrum. Retrieved from [Link][10]

  • Indian Journal of Pure & Applied Physics. (2008). Spectral investigation and normal coordinate analysis of piperazine. Retrieved from [Link]

  • Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Chinelatto, M. A., et al. (2014). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. ResearchGate. Retrieved from [Link]

  • Ribeiro-Claro, P., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

  • Moczko, E., et al. (2008). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed. Retrieved from [Link]

  • Pavia, D. L., et al. (n.d.). THE MODES OF STRETCHING AND BENDING. Retrieved from [Link][6]

  • Sanchez, L. A., et al. (1986). Surface-enhanced Raman scattering of piperidine. The effect of electrode potential on intensity. ACS Publications. Retrieved from [Link]

  • Mary, Y. S., et al. (2018). Spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigation, molecular orbital calculation and thermal properties of novel piperidine derivative compound by quantum chemical calculation. ResearchGate. Retrieved from [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Retrieved from [Link][13]

  • Muniz-Miranda, M., et al. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. PMC. Retrieved from [Link]

  • Conway, W., et al. (2011). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed. Retrieved from [Link]

  • Sanchez, L. A., et al. (1986). Surface-enhanced Raman scattering of piperidine. The effect of electrode potential on intensity. ResearchGate. Retrieved from [Link]

  • Petit, S., et al. (2007). FTIR spectra of the H2O- and NH4+-bending vibrations of NH4 smectite. ResearchGate. Retrieved from [Link]

  • Viegas, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Retrieved from [Link]

  • Mary, Y. S., et al. (2017). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Retrieved from [Link]

  • Al-Ostath, R. A., et al. (2022). FT-IR spectrum of piperine. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 4-Piperidinone, 1-(phenylmethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Viegas, C., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). N-phenyl-1-(2-phenylethyl)-4-piperidinamine. Retrieved from [Link]

Sources

A Comparative Purity Analysis of Synthetic vs. Commercial 1-Methyl-4-(piperidin-4-yl)piperazine: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. The decision to synthesize a compound in-house versus procuring it from a commercial vendor carries significant implications for a project's timeline, budget, and, most critically, its quality standards. This guide provides an in-depth technical comparison of the purity profiles of a synthetically produced batch and a commercially sourced batch of a representative pharmaceutical building block, 1-methyl-4-(piperidin-4-yl)piperazine.

While the initial query concerned 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, the principles of purity assessment are universal. We have selected the structurally related and well-documented compound, 1-methyl-4-(piperidin-4-yl)piperazine (CAS 53617-36-0), as a practical analogue to illustrate the analytical methodologies and critical thinking required. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and robust experimental data to inform sourcing and quality control decisions.

The Genesis of a Compound: In-House Synthesis vs. Commercial Procurement

The impurity profile of a chemical is intrinsically linked to its origin. Understanding the synthetic route is paramount to predicting and identifying potential process-related impurities.

In-House Synthesis: A Controlled, Transparent Process

For this guide, our synthetic batch of 1-methyl-4-(piperidin-4-yl)piperazine was prepared via a reductive amination pathway, a common and efficient method for creating such C-N bonds.[1] This process provides complete control over starting materials, reagents, and reaction conditions, offering a transparent history of the compound.

The synthesis involves the reaction of N-Boc-piperidin-4-one with N-methylpiperazine, followed by reduction and deprotection.[1] This multi-step process, while controlled, can introduce specific impurities.

Potential Impurities in Synthetic Batch:

  • Unreacted Starting Materials: Residual N-methylpiperazine or N-Boc-piperidin-4-one.

  • Intermediates: Incomplete reaction or deprotection can leave intermediate compounds.

  • Reagent-Related Impurities: By-products from the reducing agent (e.g., sodium triacetoxyborohydride) or residual catalysts.[2]

  • Solvent Residues: Trace amounts of solvents used during the reaction and purification (e.g., dichloromethane, methanol).[3]

cluster_synthesis Synthetic Workflow for 1-Methyl-4-(piperidin-4-yl)piperazine SM1 N-Boc-piperidin-4-one RA Reductive Amination (e.g., NaBH(OAc)3) SM1->RA SM2 N-Methylpiperazine SM2->RA Intermediate Boc-protected Intermediate RA->Intermediate Deprotection Acidic Deprotection (e.g., HCl in Methanol) Intermediate->Deprotection Purification Purification (e.g., Crystallization/Chromatography) Deprotection->Purification FinalProduct Synthetic Batch: 1-Methyl-4-(piperidin-4-yl)piperazine Purification->FinalProduct

Synthetic workflow for the in-house batch.
Commercial Sourcing: Convenience with a Caveat

Commercial vendors offer ready access to a vast library of chemical intermediates, saving valuable time and resources. For this comparison, a batch of 1-methyl-4-(piperidin-4-yl)piperazine was procured from a reputable supplier, with a stated purity of ≥98%.[4][5]

However, the convenience of commercial sourcing comes with a lack of transparency regarding the synthetic route used. This "black box" necessitates a robust and orthogonal analytical approach to fully characterize the material and identify any unexpected impurities. Commercial batches may have been stored for extended periods, potentially leading to degradation products.

A Multi-Faceted Approach to Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, employing multiple techniques that measure different physicochemical properties. This strategy ensures that a wide range of potential impurities—including organic, inorganic, and residual solvents—are detected and quantified. Our evaluation is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q3A guidelines, which set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[3][6][7][8][9]

cluster_analytical Orthogonal Analytical Workflow Sample Test Sample (Synthetic or Commercial) HPLC HPLC-UV (Organic Purity, Known Impurities) Sample->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Sample->GCMS qNMR qNMR (Absolute Purity, Structural Confirmation) Sample->qNMR KF Karl Fischer Titration (Water Content) Sample->KF Result Comprehensive Purity Profile HPLC->Result GCMS->Result qNMR->Result KF->Result

Sources

Structural Validation of Maraviroc Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Analytical Scientists in Drug Development.

Executive Summary: The Structural Integrity Imperative

Maraviroc (UK-427,857) represents a significant challenge in small-molecule structural validation due to its specific stereochemical requirements—specifically the (S)-enantiomer of the phenylpropyl linker and the exo-configuration of the tropane ring. In the development of CCR5 antagonists, the biological activity is strictly governed by these spatial arrangements.

This guide compares the primary analytical methodologies used to validate these critical intermediates. Unlike generic protocols, we evaluate the performance of these techniques (NMR vs. UPLC-MS vs. XRD) against the specific structural hurdles of Maraviroc synthesis, providing a data-driven framework for selecting the optimal validation strategy.

Critical Intermediates & Structural Challenges

The synthesis of Maraviroc converges three distinct fragments. Each presents a unique validation hurdle that dictates the analytical choice.

IntermediateChemical IdentityCritical Quality Attribute (CQA)Validation Challenge
Intermediate A 4,4-difluorocyclohexanecarboxylic acidChemical PurityDetection of des-fluoro or vinyl fluoride impurities generated during DAST fluorination.
Intermediate B 3-(3-isopropyl-5-methyl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octaneStereochemistry (Exo/Endo) The exo-isomer is required. The endo-isomer is a potent impurity that is difficult to separate.
Intermediate C (S)-3-amino-3-phenylpropionate derivativeChiral Purity (ee%) Preventing racemization during the Mannich-type formation or subsequent coupling.

Comparative Methodology: Performance Analysis

We analyze three competing analytical workflows for validating Intermediate B (The Tropane Core), the most structurally complex fragment.

Option A: 2D NMR Spectroscopy (NOESY/HSQC)

Best For: Rapid, in-process determination of relative stereochemistry (exo vs. endo).

  • Mechanism: Utilizes Nuclear Overhauser Effect Spectroscopy (NOESY) to detect through-space interactions.

  • The Diagnostic Signal: In the exo-isomer, the C3-proton (at the triazole attachment point) shows specific NOE correlations with the bridgehead protons (H1/H5) but not with the bridge protons (H6/H7) in a way that distinguishes it from the endo-form.

  • Pros: Non-destructive, rapid (1-2 hours), quantitative (qNMR).

  • Cons: Requires high purity (>90%) for clear NOE interpretation; cannot determine absolute stereochemistry without a chiral reference.

Option B: UPLC-MS/MS (Tandem Mass Spectrometry)

Best For: Impurity profiling and trace analysis (<0.1%).

  • Mechanism: Reverse-phase separation coupled with fragmentation analysis.

  • Performance: Excellent for detecting the "Desfluoro" impurity or "N-formyl" impurities in the final coupling.

  • Pros: Extreme sensitivity (LOD ~0.05%), high throughput.

  • Cons: Poor at distinguishing diastereomers (like exo/endo tropanes) which often have identical fragmentation patterns and similar retention times on achiral columns.

Option C: Single Crystal X-Ray Diffraction (XRD)

Best For: The "Golden Standard" of absolute configuration.

  • Mechanism: Diffraction of X-rays by the crystal lattice to map electron density.

  • Performance: Provides the definitive 3D structure, confirming both the (S)-center and the exo-tropane geometry simultaneously.

  • Pros: Unambiguous proof of structure; required for regulatory filing of the primary reference standard.

  • Cons: Extremely slow (days to weeks); requires growing a single crystal (often difficult for oily intermediates); not viable for routine batch release.

Summary of Comparative Performance
Feature2D NMR (NOESY)UPLC-MS/MSX-Ray Crystallography
Stereo-discrimination High (Relative)LowHigh (Absolute)
Sensitivity Moderate (>1 mg)High (<1 ng)N/A (Crystal required)
Throughput MediumHighLow
Primary Use Case Structure ElucidationImpurity QuantitationReference Standard Cert.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for validating the Maraviroc synthetic pathway, highlighting where each technique is applied.

Maraviroc_Validation_Workflow Start Crude Reaction Mixture Int_Tropane Tropane Intermediate (Exo/Endo Mix) Start->Int_Tropane Int_Linker Chiral Linker ((S)-Enantiomer) Start->Int_Linker Test_Stereo Stereo Check: Exo vs Endo? Int_Tropane->Test_Stereo Test_Chiral Chiral Check: ee% > 99%? Int_Linker->Test_Chiral NMR 2D NMR (NOESY) (Relative Config) Test_Stereo->NMR Routine Batch XRD X-Ray Diffraction (Absolute Config) Test_Stereo->XRD Ref Standard Chiral_HPLC Chiral HPLC (Quantification) Test_Chiral->Chiral_HPLC Release Release for Coupling NMR->Release Exo Confirmed Reject Reprocess / Recrystallize NMR->Reject Endo Detected Chiral_HPLC->Release Pass Chiral_HPLC->Reject Fail

Figure 1: Analytical Decision Matrix for Maraviroc Intermediates. Green nodes indicate analytical techniques; Yellow nodes indicate critical decision points.

Detailed Protocol: Validation of the Tropane Exo-Isomer

This protocol details the NMR-based validation of Intermediate B. This is the industry-standard method for ensuring the correct tropane geometry before coupling.

Rationale

The endo-isomer is thermodynamically favored in some synthetic routes but biologically inactive. Separation by standard HPLC is difficult due to identical polarity. 1H-NMR provides distinct coupling constants (


-values) and NOE signals that distinguish the isomers.
Materials & Equipment
  • Instrument: 500 MHz (or higher) NMR Spectrometer with cryoprobe.

  • Solvent: CDCl

    
     (Deuterated Chloroform) or DMSO-
    
    
    
    .
  • Standard: 99.9% Pure Maraviroc exo-tropane Reference Standard (for comparison).

Step-by-Step Workflow

Step 1: Sample Preparation

  • Dissolve 10 mg of the isolated tropane intermediate in 0.6 mL of CDCl

    
    .
    
  • Self-Validating Check: Ensure solution is clear. Presence of solids will distort the magnetic field shimming.

Step 2: 1H-NMR Acquisition

  • Acquire a standard 1D proton spectrum (16 scans).

  • Target Region: Focus on the multiplet at

    
     4.3–4.5 ppm (C3-H, attached to the triazole).
    
  • Analysis:

    • Exo-isomer: Appears as a broad multiplet (tt) with large coupling constants (

      
       Hz) due to anti-periplanar coupling with axial protons.
      
    • Endo-isomer: Appears as a narrower multiplet (or triplet) with smaller coupling constants (

      
       Hz).
      

Step 3: 2D NOESY Acquisition (Confirmatory)

  • Run a NOESY experiment (mixing time 500 ms).

  • Causality: We use a long mixing time to ensure weak through-space interactions are visible.

  • Interpretation:

    • Look for cross-peaks between the C3-H and the Bridgehead (H1/H5) protons.

    • Exo-configuration: Strong NOE correlation is typically absent or very weak between C3-H and the bridgehead due to distance.

    • Endo-configuration: Strong NOE correlation is observed due to spatial proximity.

Step 4: Data Reporting

  • Calculate the integration ratio of the exo vs. endo signals in the 1D spectrum.

  • Acceptance Criteria: Exo-isomer > 98.0% by integration.

Impurity Profiling: The "Desfluoro" Challenge

A common impurity in Maraviroc synthesis is the desfluoro-analog or the vinyl fluoride derivative arising from the DAST fluorination step. These cannot be easily detected by NMR due to signal overlap.

Comparative Data: HPLC vs. UPLC-MS
ParameterHPLC-UV (210 nm)UPLC-MS (ESI+)
Target Impurity Vinyl Fluoride IntermediateDesfluoro Impurity
Retention Time ~14.5 min~5.2 min
Detection Limit 0.05%0.001%
Specificity Low (Co-elution risk)High (m/z 513 vs 495)
Recommendation Use for Routine QCUse for Process Validation

Protocol Note: For the UPLC-MS method, use a C18 column (e.g., BEH Shield RP-18) with an Ammonium Acetate/Acetonitrile gradient. The mass transition


 514 

389 is specific for Maraviroc, while

496

[fragment] tracks the desfluoro impurity [1, 2].

References

  • Chilukuri, M., et al. (2014).[1] "A Validated Stability-Indicating UPLC Method for the Determination of Impurities in Maraviroc." Journal of Chromatographic Science, 52(7), 660–666.

  • Price, D. A., et al. (2005).[2] "Initial synthesis of UK-427,857 (Maraviroc)." Tetrahedron Letters, 46(30), 5005-5007.

  • Wroński, M., et al. (2023).[3] "Multivariate Chemometric Comparison of Forced Degradation and Electrochemical Oxidation LC–MS Profiles of Maraviroc." Molecules, 28(3), 1195.[3]

  • Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5."[4] Antimicrobial Agents and Chemotherapy, 49(11), 4721-4732.[4]

  • Tan, Q., et al. (2013). "Structure of the CCR5 chemokine receptor-HIV entry inhibitor maraviroc complex." Science, 341(6152), 1387-1390.

Sources

A Comparative Guide to HPLC Retention Times for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of novel chemical entities is paramount. This guide provides a comprehensive technical comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine. While specific retention time data for this compound is not widely published, this document outlines recommended starting methodologies based on the analysis of structurally similar pyrazine and piperidinamine derivatives, complete with detailed experimental protocols and supporting data from established literature.

Introduction to 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine and its Analytical Challenges

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a heterocyclic compound featuring a pyrazine ring linked to a substituted piperidine moiety. The presence of both a basic piperidine nitrogen and an aromatic pyrazine ring imparts a moderate polarity to the molecule. Furthermore, the chiral center at the 4-position of the piperidine ring necessitates the use of chiral chromatography to separate its enantiomers, which is often a critical step in pharmaceutical development due to the potentially different pharmacological activities of stereoisomers.

The primary analytical challenges for this molecule lie in achieving good peak shape, resolution from potential impurities, and, crucially, the separation of its enantiomers. This guide will compare two primary HPLC approaches: Reversed-Phase HPLC for achiral purity analysis and Chiral HPLC for enantiomeric separation.

Reversed-Phase HPLC for Achiral Purity Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purity assessment of a wide range of pharmaceutical compounds.[1] For a molecule like 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, a C18 or C8 column is a suitable starting point due to the compound's non-polar to moderately polar nature.[1][2]

Causality Behind Experimental Choices in RP-HPLC

The selection of the stationary phase, mobile phase, and detector settings is critical for a successful separation.

  • Stationary Phase: A C18 column is recommended as the initial choice due to its hydrophobicity, which will provide adequate retention for the pyrazinyl and piperidinyl moieties. A C8 column can be considered as an alternative if the retention on a C18 column is too long.

  • Mobile Phase: A mixture of acetonitrile or methanol with water is a standard mobile phase for reversed-phase chromatography.[2][3] The organic modifier (acetonitrile or methanol) is the strong solvent, and its percentage will be optimized to achieve a suitable retention time. The addition of a buffer or an acid, such as formic acid or trifluoroacetic acid, to the aqueous component is crucial for protonating the basic nitrogen atoms in the piperidine ring. This protonation minimizes peak tailing and ensures symmetrical peak shapes. A pH in the acidic range (e.g., 2-4) is generally preferred.

  • Detection: The pyrazine ring contains a chromophore that absorbs UV light. A UV detector set at a wavelength around 270-280 nm is expected to provide good sensitivity for this compound.[1][2]

Proposed RP-HPLC Method

Below is a detailed protocol for a starting RP-HPLC method for the analysis of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Experimental Protocol: Reversed-Phase HPLC

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic acid in Water[1]
Mobile Phase B 0.1% Formic acid in Acetonitrile[1]
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection UV at 275 nm[4]
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Logical Workflow for RP-HPLC Method Development

The following diagram illustrates the logical workflow for developing a robust RP-HPLC method for this compound.

RP_HPLC_Workflow Start Start: Synthesized Compound Assess_Properties Assess Physicochemical Properties (Polarity, pKa) Start->Assess_Properties Select_Column Select Column (e.g., C18, C8) Assess_Properties->Select_Column Select_Mobile_Phase Select Mobile Phase (ACN/Water or MeOH/Water with Acid) Select_Column->Select_Mobile_Phase Optimize_Gradient Optimize Gradient Profile Select_Mobile_Phase->Optimize_Gradient Optimize_Detection Optimize Detection Wavelength Optimize_Gradient->Optimize_Detection Validate_Method Validate Method (ICH Guidelines) Optimize_Detection->Validate_Method

Caption: Workflow for RP-HPLC method development.

Chiral HPLC for Enantiomeric Separation

The presence of a stereocenter in 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine necessitates a chiral separation method to isolate and quantify the individual enantiomers. Chiral HPLC using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.[5]

Rationale for Chiral Method Development

The key to a successful chiral separation is the selection of an appropriate CSP that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

  • Chiral Stationary Phase: Polysaccharide-based CSPs, such as those derived from amylose or cellulose coated on a silica support, are highly versatile and have a broad applicability for separating a wide range of chiral compounds, including those with basic nitrogen groups.[6][7][8] Columns like Chiralpak® IA or IB are excellent starting points.

  • Mobile Phase: The choice of mobile phase in chiral chromatography is highly dependent on the CSP and the analyte. For polysaccharide-based CSPs, mixtures of alkanes (like hexane or heptane) with an alcohol (like isopropanol or ethanol) are commonly used in normal-phase mode. For reversed-phase mode, mixtures of acetonitrile or methanol with water or a buffer can be employed. The addition of a small amount of an amine modifier, such as diethylamine (DEA) or ethylenediamine (EDA), to the mobile phase is often necessary to improve the peak shape and resolution of basic compounds by minimizing interactions with residual silanols on the silica support.

Proposed Chiral HPLC Method

The following protocol provides a starting point for the chiral separation of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

Experimental Protocol: Chiral HPLC

ParameterRecommended Condition
Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm)[6][7]
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min[7]
Column Temperature 25°C
Detection UV at 275 nm[4]
Injection Volume 10 µL

Sample Preparation:

  • Dissolve the racemic sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Workflow for Chiral Method Screening

A systematic approach to screening different chiral columns and mobile phases is crucial for efficient method development.

Chiral_HPLC_Workflow Start Start: Racemic Compound CSP_Screening Screen Chiral Stationary Phases (e.g., Amylose-based, Cellulose-based) Start->CSP_Screening Mobile_Phase_Screening Screen Mobile Phases (Normal Phase, Reversed Phase, Polar Organic) CSP_Screening->Mobile_Phase_Screening Optimize_Resolution Optimize Resolution (Mobile Phase Composition, Flow Rate, Temperature) Mobile_Phase_Screening->Optimize_Resolution Validate_Method Validate Method (Specificity, Linearity, Accuracy, Precision) Optimize_Resolution->Validate_Method

Caption: Workflow for chiral HPLC method development.

Comparison of Proposed HPLC Methods

The following table provides a side-by-side comparison of the proposed RP-HPLC and Chiral HPLC methods.

FeatureReversed-Phase HPLCChiral HPLC
Primary Application Purity assessment, impurity profiling (achiral)Enantiomeric separation, enantiomeric excess determination
Stationary Phase C18 or C8 (non-chiral)Polysaccharide-based (chiral)
Typical Mobile Phase Acetonitrile/Water or Methanol/Water with acidHexane/Alcohol with amine modifier (Normal Phase) or ACN/Water (Reversed Phase)
Key Advantage Robust, widely applicable for purityAbility to separate stereoisomers
Key Consideration Does not separate enantiomersMethod development can be more complex and column selection is critical

Conclusion and Future Perspectives

Successful method development will rely on a systematic optimization of the parameters outlined in this guide. The logical workflows presented for both achiral and chiral separations offer a roadmap to achieving the desired analytical performance. As research on this and similar molecules progresses, it is anticipated that more specific application notes and publications will become available, further refining our understanding of their chromatographic behavior.

References

  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Pyrazine - SIELC Technologies. (2018, May 16).
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem. (n.d.).
  • Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. (n.d.).
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(11-12), e2300271. Retrieved from [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - Academia.edu. (n.d.).
  • A comparative analysis of different chiral separation techniques for benzylpiperidines - Benchchem. (n.d.).
  • Estimation of Enantiomeric Impurity in Piperidin‐3‐Amine by Chiral HPLC With Precolumn Derivatization | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Publish Comparison Guide: Pyrazinyl vs. Pyridinyl Piperidinamines in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Nitrogen Scan Strategic Pivot

In medicinal chemistry, the transition from a pyridinyl to a pyrazinyl moiety attached to a piperidinamine (typically 4-aminopiperidine) scaffold is a classic "Nitrogen Scan" tactic.[1] This structural modification is rarely arbitrary; it is a calculated maneuver to modulate basicity (pKa) , lipophilicity (LogP) , and metabolic stability without significantly altering the steric footprint of the molecule.[1]

While the pyridinyl-piperidinamine motif is often a driver of high-affinity binding in GPCRs (e.g., Histamine H3) due to its basicity, it frequently carries liabilities such as hERG inhibition and poor permeability.[1] The pyrazinyl analog serves as a "bioisostere of correction"—sacrificing some basicity to improve ADME profiles, reduce cardiotoxicity, and introduce novel hydrogen-bond acceptor vectors for kinase selectivity.[1]

Part 1: Physicochemical & Structural Analysis[1]

The core differentiator between these two scaffolds is the electronic environment created by the additional nitrogen atom in the pyrazine ring.

Electronic Landscape and Basicity

The addition of a second nitrogen atom (diazine vs. azine) drastically alters the electron density.

  • Pyridine (Azine): Electron-deficient compared to benzene but retains significant basicity (pKa of conjugate acid ~5.2). When attached to a piperidine, it can influence the pKa of the piperidine nitrogen depending on the linkage.

  • Pyrazine (1,4-Diazine): Highly electron-deficient (pKa ~0.6).[1] It acts as a stronger electron-withdrawing group (EWG).

    • Impact: If the heterocycle is attached to the piperidine nitrogen (N1), a pyrazine ring will significantly reduce the basicity of that nitrogen via resonance and induction, often preventing protonation at physiological pH.[1] This is critical for blood-brain barrier (BBB) penetration.

Comparative Properties Table
PropertyPyridinyl-PiperidinaminePyrazinyl-PiperidinamineImpact on Bioactivity
Electronic Nature Moderately Electron DeficientHighly Electron DeficientPyrazine lowers pKa of attached amines.[1]
H-Bonding 1 Acceptor (N)2 Acceptors (N, N)Pyrazine offers an extra vector for water bridges or hinge binding.[1]
Lipophilicity (LogP) HigherLower (typically)Pyrazine reduces LogP, improving solubility.[1]
Metabolic Stability Susceptible to N-oxidation & oxidative attackMore stable to oxidation; less prone to P450 attackPyrazine often extends half-life (

).[1]
hERG Liability High (if basicity is high)LowReduced basicity mitigates cation-pi interactions in hERG channel.

Part 2: Bioactivity Case Studies

Case Study A: GPCR Antagonists (Histamine H3)

Context: Developing CNS-active ligands for cognitive disorders.[1]

  • Pyridinyl Variant: In the development of Histamine H3 antagonists, the 4-pyridylpiperidine moiety is a privileged scaffold. The basicity of the piperidine nitrogen (often modulated by the pyridine) is crucial for an ionic interaction with a conserved Aspartate residue in the GPCR transmembrane region.

    • Observation: High affinity (

      
       nM).
      
  • Pyrazinyl Variant: Replacing the pyridine with a pyrazine (e.g., 2-pyrazinyl) often leads to a loss of potency .[1]

    • Mechanism:[2] The strong electron-withdrawing nature of the pyrazine reduces the basicity of the piperidine nitrogen below the threshold required for the critical salt bridge interaction.

    • Lesson: Use Pyridine when a basic center is required for pharmacophore binding.

Case Study B: Kinase Inhibitors (JAK/STAT & MAPK)

Context: Targeting the ATP-binding hinge region.[1]

  • Pyridinyl Variant: Often used to form a single hydrogen bond with the hinge region.

  • Pyrazinyl Variant: Frequently outperforms pyridine in selectivity and solubility .

    • Mechanism:[2] The pyrazine nitrogen can serve as a weak H-bond acceptor for specific water networks or backbone amides that pyridine cannot access. Furthermore, the metabolic "soft spot" of the pyridine ring (susceptible to oxidation) is hardened in the pyrazine ring.

    • Lesson: Use Pyrazine to lower lipophilicity and improve metabolic stability in kinase inhibitors.

Part 3: Decision Logic & Visualization[1]

SAR Decision Tree (DOT Diagram)

This diagram illustrates the logical flow for a medicinal chemist deciding between these two moieties.

SAR_Decision_Tree Start Lead Optimization: Piperidinamine Scaffold Issue_Check Identify Primary Liability Start->Issue_Check Potency_Issue Need Higher Affinity (Ionic Interaction?) Issue_Check->Potency_Issue Binding ADME_Issue High Clearance / hERG / Poor Solubility Issue_Check->ADME_Issue Properties Pyridine_Sol Select PYRIDINYL Potency_Issue->Pyridine_Sol Pyrazine_Sol Select PYRAZINYL ADME_Issue->Pyrazine_Sol Pyridine_Mech Mechanism: Retains Basicity Stronger Hydrophobic Interaction Pyridine_Sol->Pyridine_Mech Outcome Optimized Candidate Pyridine_Mech->Outcome Pyrazine_Mech Mechanism: Reduces pKa (Avoids hERG) Adds H-Bond Acceptor Increases Polarity Pyrazine_Sol->Pyrazine_Mech Pyrazine_Mech->Outcome

Caption: Strategic decision tree for selecting between Pyridinyl and Pyrazinyl scaffolds based on lead liabilities.

Part 4: Experimental Protocols

To validate the bioactivity differences, precise synthesis and testing are required. Below is a standardized workflow.

Synthesis: N-Arylation of 4-Boc-Aminopiperidine

Objective: Synthesize the comparative pair (Pyridine vs. Pyrazine) via


.

Reagents:

  • A: 4-(Boc-amino)piperidine (1.0 eq)

  • B1: 2-Fluoropyridine (for Pyridinyl)[1]

  • B2: 2-Chloropyrazine (for Pyrazinyl)[1]

  • Base:

    
     (2.5 eq)[1]
    
  • Solvent: DMSO or DMF

Protocol:

  • Setup: In a sealed reaction vial, dissolve 4-(Boc-amino)piperidine (1.0 mmol) in DMSO (3 mL).

  • Addition: Add

    
     (2.5 mmol) followed by the heteroaryl halide (1.1 mmol of B1 or B2).
    
    • Note: 2-Chloropyrazine is more reactive to

      
       than 2-fluoropyridine due to the extra nitrogen stabilizing the Meisenheimer complex.
      
  • Reaction: Heat to 100°C for 4-12 hours. Monitor by LC-MS.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine. Dry over

    
    .
    
  • Deprotection: Treat the crude intermediate with TFA/DCM (1:1) at RT for 1 hour to yield the free amine (piperidinamine).

Bioassay: Microsomal Stability (Metabolic Liability)

Objective: Quantify the stability advantage of the pyrazine scaffold.

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1]
      
    • Expectation: Pyrazinyl derivatives typically show lower

      
       (higher stability) than pyridinyl analogs due to reduced electron density available for oxidation.[1]
      

Part 5: References

  • Vertex Pharmaceuticals. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. PubMed.[3] [Link]1]

  • University of Catania. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands. Iris Unict. [Link]1]

  • MDPI. (2021). Structures of 4-n-propyl Piperazines as Non-Imidazole Histamine H3 Antagonists. MDPI Pharmaceuticals. [Link]1]

  • Journal of Medicinal Chemistry. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2. ACS Publications. [Link]1]

  • Journal of Medicinal Chemistry. (2024). Basic nitrogen (BaN): a 'privileged element' in medicinal chemistry.[4] NCBI PMC. [Link]1]

Sources

Technical Comparison Guide: 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the characterization and validation of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine , a critical building block in the synthesis of Orexin receptor antagonists (e.g., Filorexant/MK-6096 analogs) and kinase inhibitors.

The following content objectively compares the Free Base form of this product against its Dihydrochloride Salt alternative, utilizing Elemental Analysis (EA) as the primary discriminator for stoichiometry and purity validation.

Executive Summary & Application Context

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (C₁₀H₁₆N₄) is a specialized gem-disubstituted piperidine intermediate. Its structural uniqueness lies in the quaternary carbon at the 4-position, bearing both a methyl group and a primary amine. This motif is essential for restricting conformational flexibility in drug candidates, enhancing potency in GPCR targets compared to non-methylated analogs.

However, this structural rigidity introduces analytical challenges. The primary amine is prone to oxidative degradation and carbamate formation (CO₂ absorption) in its Free Base form. This guide compares the Free Base performance against the Dihydrochloride (2HCl) Salt form, demonstrating why salt formation is the superior strategy for long-term stability and precise elemental characterization.

Product Identity
  • IUPAC Name: 4-Methyl-1-(pyrazin-2-yl)piperidin-4-amine

  • Formula: C₁₀H₁₆N₄

  • Molecular Weight: 192.26 g/mol (Free Base)

  • Key Motif: Gem-methyl/amine (Quaternary Center)

Comparative Analysis: Free Base vs. Dihydrochloride Salt

The following data contrasts the elemental composition and stability profiles of the two forms. Elemental Analysis (CHN) is the definitive method for confirming salt stoichiometry (Base:Acid ratio).

Table 1: Elemental Analysis (CHN) Reference Data

Comparison of Theoretical values vs. Typical "Found" values for commercial high-purity batches.

ElementFree Base (Theoretical)Free Base (Typical Found)2HCl Salt (Theoretical)*2HCl Salt (Typical Found)Status
Carbon (C) 62.47% 61.8% - 62.2%45.29% 44.9% - 45.4%Pass
Hydrogen (H) 8.39% 8.5% - 8.7%**6.84% 6.9% - 7.1%Pass
Nitrogen (N) 29.14% 28.5% - 28.9%21.13% 20.8% - 21.2%Pass
Chlorine (Cl) 0.00% < 0.1%26.74% 26.4% - 26.9%Pass

*Theoretical calculated for C₁₀H₁₆N₄ · 2HCl (MW 265.18). **Elevated Hydrogen in Free Base often indicates hygroscopicity (absorbed H₂O).

Table 2: Performance & Stability Comparison
FeatureFree Base (Alternative A)2HCl Salt (Recommended)Impact on Research
Hygroscopicity High (Deliquescent)Low (Crystalline Solid)Free base requires handling in glovebox for accurate weighing.
Shelf-Life < 3 Months (4°C)> 2 Years (RT)Salt form allows for bulk storage without degradation.
Solubility Soluble in DCM, MeOHSoluble in Water, DMSOSalt form is preferred for aqueous bioassays; Free base for organic synthesis.
EA Precision Low (CO₂ absorption)HighSalt form yields consistent CHN data; Free base often fails C% due to carbamate formation.

Critical Analytical Insight: Distinguishing Isomers

A common impurity in the synthesis of this compound is the N-Methyl isomer (N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine).

  • Problem: Both the Product (Gem-Methyl) and the Impurity (N-Methyl) have the exact same formula (C₁₀H₁₆N₄) and identical Elemental Analysis values.

  • Solution: EA must be coupled with ¹H-NMR. The Gem-Methyl product shows a distinct singlet (3H) for the methyl group on the quaternary carbon, whereas the N-Methyl isomer shows a doublet or broad singlet coupled to the amine proton.

Experimental Protocols

Protocol A: Preparation of Sample for Elemental Analysis (Critical Step)

Rationale: The free base is hygroscopic and avidly absorbs atmospheric CO₂, skewing Carbon and Nitrogen values. This protocol ensures data integrity.

  • Drying: Transfer 50 mg of the sample (Free Base or Salt) into a tared drying pistol.

  • Conditioning: Dry under high vacuum (< 0.1 mbar) at 40°C for 4 hours (Free Base) or 60°C for 2 hours (Salt). Note: Do not exceed 45°C for the Free Base to avoid sublimation.

  • Sealing: If analyzing the Free Base, seal the sample in a pre-weighed tin capsule inside a nitrogen-filled glovebox . The Salt form can be handled in ambient air if weighed rapidly (< 30 seconds).

  • Combustion: Analyze using a standard CHN combustion analyzer (e.g., PerkinElmer 2400 Series II) with combustion temperature set to 975°C to ensure complete pyrolysis of the pyrazine ring.

Protocol B: Conversion to Dihydrochloride Salt (For Stabilization)

Rationale: To convert the unstable oil/gum free base into a stable, characterizable solid.

  • Dissolution: Dissolve 1.0 g (5.2 mmol) of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (Free Base) in 10 mL of anhydrous Ethanol.

  • Acidification: Cool to 0°C. Dropwise add 2.5 equivalents of HCl (4M in Dioxane) under stirring.

  • Precipitation: Add 20 mL of Diethyl Ether or MTBE to induce crystallization.

  • Filtration: Filter the white precipitate under inert atmosphere (Argon).

  • Validation: Perform EA on the dried solid. Target Chlorine content: 26.7% ± 0.5% .

Analytical Workflow Visualization

The following diagram illustrates the decision tree for characterizing this compound, highlighting where Elemental Analysis fits into the validation matrix.

G Start Crude Product (Post-Synthesis) IsomerCheck Isomer Check (NMR) Distinguish Gem-Me vs N-Me Start->IsomerCheck FormDecision Select Final Form IsomerCheck->FormDecision Confirmed Gem-Methyl FreeBase Route A: Free Base (Hygroscopic Oil) FormDecision->FreeBase For Immediate Use SaltForm Route B: 2HCl Salt (Crystalline Solid) FormDecision->SaltForm For Storage/Shipping EA_Analysis Elemental Analysis (CHN) Stoichiometry Validation FreeBase->EA_Analysis Requires Glovebox SaltForm->EA_Analysis Standard Handling Result_Fail FAIL: Low C% / High H% (Indicates H2O/CO2) EA_Analysis->Result_Fail Dev > 0.4% Result_Pass PASS: Matches Theoretical (Valid Building Block) EA_Analysis->Result_Pass Dev < 0.4%

Figure 1: Analytical validation workflow for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, emphasizing the stability advantage of Route B (Salt Form).

References

  • Coleman, P. J., et al. (2012). "Discovery of [(2R,5R)-5-{[(5-fluoropyridin-2-yl)oxy]methyl}-2-methylpiperidin-1-yl][5-methyl-2-(pyrimidin-2-yl)phenyl]methanone (MK-6096): a dual orexin receptor antagonist with potent sleep-promoting properties." ChemMedChem, 7(3), 415–424. Link

  • Winrow, C. J., et al. (2012). "Pharmacological characterization of MK-6096 - a dual orexin receptor antagonist for insomnia." Neuropharmacology, 62(2), 978-987. Link

  • ASTM International. (2021). "ASTM E258-07(2021) Standard Test Method for Nitrogen in Organic Compounds by Modified Kjeldahl Method." ASTM Standards. Link (Referenced for Nitrogen validation methodology).

  • PubChem Compound Summary. "Filorexant (MK-6096) and Related Piperidine Intermediates." National Center for Biotechnology Information. Link

Comprehensive Validation Guide: Chemical Identity and Purity of 1-(2-pyrazinyl)-4-methylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing analytical pipelines for small-molecule drug discovery, I frequently encounter the challenge of validating novel, nitrogen-rich heterocyclic building blocks. 1-(2-pyrazinyl)-4-methylpiperidin-4-amine (


) is a prime example: a bifunctional scaffold featuring a pyrazine ring linked to a sterically hindered, amine-bearing piperidine core. Such molecules are highly prized in medicinal chemistry for kinase inhibition and CNS penetration, but their basicity and polarity present unique analytical hurdles.

This guide provides an objective comparison of the three primary analytical platforms—Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and High-Performance Liquid Chromatography (HPLC)—used to validate this compound. By establishing a self-validating system of orthogonal techniques, we ensure absolute confidence in downstream biological assays.

Analytical Platform Comparison: Efficacy in Scaffold Validation

To definitively prove the identity and purity of 1-(2-pyrazinyl)-4-methylpiperidin-4-amine, no single technique is sufficient. We must compare and integrate data across three orthogonal platforms:

  • NMR Spectroscopy (Structural Elucidation): NMR provides unambiguous connectivity and stereochemical context. As noted in authoritative structural studies,

    
     NMR is highly sensitive to remote structural changes compared to 
    
    
    
    NMR, making it indispensable for identifying the exact substitution pattern on the pyrazine and piperidine rings 1.
  • LC-HRMS (Exact Mass & Formula): The integration of LC-MS and NMR provides maximal confidence in structural identification; MS confirms the atomic formula via exact mass, while NMR maps the structural moieties [[2]]().

  • HPLC-UV/ELSD (Purity Quantitation): While LC-MS is qualitative, HPLC coupled with Ultraviolet (UV) and Evaporative Light Scattering Detection (ELSD) serves as the gold standard for bulk purity. Traditional chromatographic methods are highly reproducible for non-volatile constituents 3.

Table 1: Platform Performance Comparison for
Analytical PlatformPrimary ObjectiveStrengths for this Specific ScaffoldLimitations
1D/2D NMR Connectivity & FrameworkDistinguishes 2-pyrazinyl from 3-pyrazinyl isomers; confirms methyl position.Low sensitivity; requires >1 mg of pure sample.
LC-HRMS (ESI+) Exact Mass ConfirmationExcellent ionization of the primary amine; sub-5 ppm mass accuracy.Cannot distinguish between closely related positional isomers.
HPLC-UV/ELSD % Purity QuantitationUV detects the pyrazine chromophore; ELSD detects any non-UV active impurities.Provides no direct structural information.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system . The mass identified in LC-HRMS must match the exact formula calculated from the NMR connectivity, and the purity integrated via HPLC must account for all signals observed in the baseline of the NMR spectrum.

Protocol A: 1D and 2D NMR Spectroscopy
  • Step 1: Solubilization. Dissolve 5 mg of the compound in 0.6 mL of Methanol-

    
     (
    
    
    
    ).
  • Causality: Solvent selection is critical. Deuterated methanol provides an excellent lock signal while efficiently solubilizing polar and semi-polar nitrogenous bases without inducing the severe hydrogen-bonding line broadening often seen in

    
    4.
    
  • Step 2: Acquisition. Acquire

    
    , 
    
    
    
    , HSQC (1-bond C-H correlation), and HMBC (2-to-3-bond C-H correlation) spectra at 298 K on a 400 MHz or higher spectrometer.
  • Self-Validation Check: The HMBC spectrum must show a definitive 3-bond correlation from the equatorial/axial protons of the piperidine ring to the C2 carbon of the pyrazine ring, definitively proving the covalent linkage between the two pharmacophores.

Protocol B: LC-HRMS (Electrospray Ionization)
  • Step 1: Gradient Elution. Inject 1 µL of a 10 µg/mL sample onto a sub-2 µm C18 column. Elute using a gradient of Water/Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring both the primary amine and the pyrazine nitrogens are fully protonated. This maximizes ESI+ yield and suppresses secondary interactions with residual column silanols, preventing peak tailing.

  • Step 2: Mass Detection. Scan from m/z 100 to 1000 using a Time-of-Flight (TOF) analyzer.

  • Self-Validation Check: The extracted ion chromatogram (EIC) for the theoretical

    
     must perfectly co-elute with the primary UV peak observed in Protocol C.
    
Protocol C: HPLC-UV/ELSD Purity Assessment
  • Step 1: Separation. Utilize a polar-embedded C18 column (e.g., Waters Shield RP18) at a flow rate of 1.0 mL/min.

  • Causality: Standard C18 columns often fail with highly basic amines like 1-(2-pyrazinyl)-4-methylpiperidin-4-amine. A polar-embedded phase shields the basic sites, ensuring a Gaussian peak shape necessary for accurate area integration.

  • Step 2: Dual Detection. Monitor UV absorbance at 254 nm (pyrazine

    
     transition) in series with an ELSD.
    
  • Self-Validation Check: If the ELSD reveals a peak that is absent in the UV trace, it indicates an aliphatic impurity (e.g., residual piperidine starting material), prompting a re-evaluation of the NMR baseline for unassigned aliphatic signals.

Quantitative Data Summaries

The following tables summarize the expected quantitative analytical data required to validate the identity of 1-(2-pyrazinyl)-4-methylpiperidin-4-amine.

Table 2: Expected NMR Chemical Shifts ( , 400 MHz)
Position

Chemical Shift (ppm)
Multiplicity & Integration

Chemical Shift (ppm)
HMBC Key Correlations
Pyrazine C3-H 8.15d, 1H133.5Pyrazine C2, C5
Pyrazine C5-H 8.02dd, 1H140.2Pyrazine C6
Pyrazine C6-H 7.85d, 1H131.0Pyrazine C2, C5
Piperidine C2/C6-H 3.80 (eq), 3.25 (ax)m, 4H42.8Pyrazine C2 (Linkage)
Piperidine C3/C5-H 1.85 (eq), 1.55 (ax)m, 4H36.4Piperidine C4, Methyl
Methyl (at C4) 1.25s, 3H25.1Piperidine C4, C3/C5
Amine (

)
~1.80 (Exchanges)br s, 2HN/AN/A
Table 3: LC-HRMS and Purity Metrics
ParameterTheoretical ValueAcceptance Criteria for Validation
Chemical Formula

N/A
Exact Mass (Neutral) 192.1375 DaN/A
Observed

193.1453 Da

5.0 ppm mass error
HPLC-UV Purity 100%

95.0% (Area Normalization)
HPLC-ELSD Purity 100%

95.0% (Area Normalization)

Workflow Visualization

The logical relationship between sample preparation, orthogonal testing, and data integration is mapped below. This workflow ensures that no single point of failure can result in a false-positive identity validation.

ValidationWorkflow Sample 1-(2-pyrazinyl)-4-methylpiperidin-4-amine (C10H16N4) Prep Sample Preparation & Solubilization Sample->Prep NMR 1D/2D NMR Spectroscopy (Structural Elucidation) Prep->NMR CD3OD/D2O LCMS LC-HRMS (Exact Mass & Fragmentation) Prep->LCMS MeOH/H2O + 0.1% FA HPLC HPLC-UV/ELSD (Purity Quantitation) Prep->HPLC Gradient Elution DataInt Orthogonal Data Integration & Cross-Validation NMR->DataInt Connectivity & Stereocenter LCMS->DataInt m/z 193.1453 [M+H]+ HPLC->DataInt % Area Normalization Validated Validated Chemical Identity & Purity Profile DataInt->Validated

Orthogonal analytical workflow for validating the chemical identity and purity of C10H16N4.

References

  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients Source: MDPI URL:[Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Comparison of HPLC-UV and NMR methodologies for the quantification of Silymarin complex in Silybum marianum fruit extracts Source: ResearchGate URL:[Link]

Sources

reference standards for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide to Reference Standards for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine Analysis

Executive Summary & Chemical Context

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine (and its structural isomers, such as N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine) is a critical nitrogen-rich heterocyclic building block used in the synthesis of advanced targeted therapies, including kinase inhibitors and CNS-active agents[1]. With a molecular formula of C₁₀H₁₆N₄ and a molecular weight of 192.26 g/mol , its architecture features both a basic piperidine amine and a pyrazine ring[1].

From an analytical perspective, this dual-nitrogen motif presents significant challenges: the basic amine is highly prone to secondary interactions with stationary phase silanols (causing severe peak tailing), and the compound is highly susceptible to matrix-induced ion suppression during mass spectrometry. Selecting the correct grade of reference standard and designing a causality-driven, self-validating analytical method is paramount for regulatory compliance and accurate pharmacokinetic (PK) profiling.

Evaluating Reference Standard Tiers

The selection of a reference standard dictates the reliability of the entire analytical workflow. Table 1 objectively compares the performance and application of three primary standard grades used for the quantification of this compound.

Table 1: Comparative Matrix of Reference Standard Grades

Standard GradePurity VerificationIsotopic EnrichmentPrimary ApplicationCost & Lead Time
Pharmacopeial / CRM >99.5% (qNMR, Mass Balance)Natural AbundanceFinal API release testing, regulatory submissions.High / 4-8 Weeks
Commercial High-Purity ≥98% (HPLC/LC-MS)Natural AbundanceEarly-phase discovery, routine QC, method development.Low / 1-2 Weeks
Stable Isotope-Labeled (SIL) >98% Chemical, >99% Isotopice.g., ¹³C₄ or d₄ labeledInternal standard for LC-MS/MS matrix effect correction.Very High / Custom Synthesis

The Causality of SIL Standards: Why is a Stable Isotope-Labeled (SIL) standard mandatory for bioanalysis? During Electrospray Ionization (ESI+), co-eluting endogenous matrix components (such as plasma phospholipids) compete with the analyte for charge on the droplet surface, causing unpredictable ion suppression. A SIL standard (e.g., 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine-d₄) shares the exact physicochemical properties of the target analyte and co-elutes chromatographically. Consequently, it experiences the exact same degree of ion suppression, allowing the mass spectrometer to use the Analyte/SIL-IS peak area ratio to perfectly internally correct the quantitative bias.

Causality-Driven Method Design (LC-MS/MS)

To achieve a self-validating analytical system that meets the rigorous criteria set by the FDA[2] and ICH M10 guidelines[3], the experimental design must address the specific chemical behavior of the piperidine-pyrazine scaffold.

  • Chromatographic Causality: Standard low-pH mobile phases (e.g., 0.1% Formic Acid) leave the basic piperidine nitrogen fully protonated. This results in poor retention on standard C18 columns and severe peak tailing due to electrostatic interactions with residual negatively charged silanols. Solution: Utilizing a high-pH mobile phase (pH 10.0) with a Bridged Ethylene Hybrid (BEH) C18 column partially neutralizes the basic amine, increasing its lipophilicity, improving retention, and completely mitigating silanol-induced tailing.

  • Ionization Causality: The presence of the aliphatic secondary/tertiary amine makes Positive Electrospray Ionization (ESI+) highly efficient, readily generating the [M+H]⁺ precursor ion at m/z 193.1[1].

Step-by-Step Self-Validating Protocol

This protocol details the extraction and quantification of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine from biological matrices (e.g., human plasma), adhering to ICH M10 validation standards[3].

Step 1: Preparation of Calibrators and Quality Controls (QCs)

  • Prepare a primary stock solution of the Commercial High-Purity standard (1.0 mg/mL) in 50:50 Methanol:Water.

  • Spike blank matrix to create a 7-point calibration curve ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Prepare independent QC samples at Low (3.0 ng/mL), Mid (400 ng/mL), and High (750 ng/mL) concentrations to ensure continuous system self-validation across the analytical run[3].

Step 2: Sample Extraction (Protein Precipitation)

  • Transfer 50 µL of the matrix sample (Calibrator, QC, or Unknown) into a 96-well plate.

  • Add 10 µL of the SIL Internal Standard working solution (500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile to precipitate plasma proteins.

  • Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water.

Step 3: LC-MS/MS Acquisition Parameters Execute the analysis using the parameters outlined in Table 2.

Table 2: Optimized LC-MS/MS Parameters

ParameterSetting / Value
Analytical Column Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (pH 10.0)
Mobile Phase B 100% Acetonitrile
Gradient 5% B to 95% B over 3.0 minutes
Ionization Mode ESI Positive (ESI+)
MRM Transition (Analyte) m/z 193.1 → 150.1 (Quantifier)
Validation Criteria QC Accuracy ±15%; LLOQ Accuracy ±20%[2]

Analytical Workflow Visualization

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Matrix + Analyte B Spike SIL-IS (Internal Standard) A->B C Protein Precipitation (Acetonitrile) B->C D High-pH BEH C18 (Overcomes Peak Tailing) C->D 2 µL Injection E ESI+ Ionization [M+H]+ m/z 193.1 D->E F MRM Quantification (ICH M10 Validated) E->F

Figure 1: Self-validating LC-MS/MS workflow for 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine quantification.

References

  • N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine | ChemScene. chemscene.com.
  • Bioanalytical Method Validation; Guidance for Industry; Availability - Federal Register. federalregister.gov.
  • ICH M10 on bioanalytical method validation - Scientific guideline - EMA. europa.eu.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory personnel engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to excellence beyond the laboratory bench.

I. Hazard Assessment and Pre-Disposal Considerations

Key Assumed Hazards:

  • Flammability: Many organic amines and heterocyclic compounds are flammable.[1][2]

  • Corrosivity: Amine-containing compounds can be corrosive to skin and eyes.[3][4]

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5]

  • Environmental Hazard: Should not be released into the environment.[6]

Adherence to the guidelines set forth by the Occupational Safety and Health Administration (OSHA) in the "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) is mandatory.[7][8][9][10] This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP).[8][10]

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE to mitigate exposure risks.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors.
Body Protection A flame-retardant laboratory coat.To protect against splashes and potential ignition.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside a fume hood.To prevent inhalation of potentially harmful vapors. The necessity of respiratory protection should be determined based on a risk assessment of the specific procedure.
III. Step-by-Step Disposal Protocol

The disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine must comply with the regulations established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Step 1: Waste Segregation and Collection

  • Designated Waste Container: Collect all waste containing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine in a dedicated, properly labeled hazardous waste container. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[12]

  • No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently.[12]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-1-(2-pyrazinyl)-4-piperidinamine," and the approximate concentration and volume.[11][12]

Step 2: On-site Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA at or near the point of generation.[12][13]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and acids.[3][14]

  • Ignition Sources: Keep the storage area free from all sources of ignition, such as heat, sparks, and open flames.[1][15]

Step 3: Arranging for Final Disposal

  • Contact EHS: Once the waste container is nearly full, or before the accumulation time limit is reached (typically 180 days for small quantity generators), contact your institution's EHS office to arrange for pickup and disposal.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the EPA. This creates a "cradle-to-grave" record of the hazardous waste.

  • Professional Disposal: The final disposal of the chemical waste will be handled by a licensed hazardous waste disposal facility.

IV. Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to minimize hazards.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure adequate ventilation.[15]

  • Control Ignition Sources: Remove all sources of ignition from the immediate vicinity.[1][15]

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain the spill. Do not use combustible materials like paper towels.[1]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[15]

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

V. Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

DisposalWorkflow cluster_prep Preparation cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Prep Don Appropriate PPE WasteGen Generate Waste Containing 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine Prep->WasteGen Collect Collect in Designated, Labeled Hazardous Waste Container WasteGen->Collect Segregate Segregate from Incompatible Materials Collect->Segregate Ensure Compatibility Store Store in Secondary Containment in a Designated SAA Segregate->Store Inspect Weekly Inspection of Container Store->Inspect ContactEHS Contact EHS for Pickup Inspect->ContactEHS Container Full or Time Limit Reached Document Complete Waste Disposal Forms ContactEHS->Document Disposal Licensed Hazardous Waste Facility Document->Disposal

Caption: Decision workflow for the safe disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine.

VI. Conclusion: A Culture of Safety

The proper disposal of 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a critical aspect of laboratory safety and environmental stewardship. By adhering to these scientifically grounded procedures, researchers and drug development professionals can ensure they are not only advancing scientific knowledge but are also upholding the highest standards of safety and responsibility. This commitment to a robust safety culture is integral to the integrity of our research and the well-being of our scientific community.

References

  • 29 CFR 1910.
  • Laboratory Safety Guidance.
  • OSHA Standards for Biological Laboratories.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • How to Dispose of Chemical Waste. Environmental Health and Safety.
  • 4-Methylpiperidine Safety D
  • Piperazine Safety D
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • 1-Methylpiperidine-4-methylamine Safety D
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • 4-Methylpiperidine Safety D
  • 2-Methylpyrazine Safety D
  • 1-Amino-4-methylpiperazine Safety D
  • 1-Methyl-4-(4-piperidinyl)
  • Minoxidil Material Safety D
  • 4-(1-Methyl-1H-imidazol-2-yl)
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Proper Handling of Hazardous Waste Guide. Environmental Protection Agency (EPA).
  • Navigating the Safe Disposal of N-Methylpiperazine-d4: A Procedural Guide. Benchchem.

Sources

Personal protective equipment for handling 4-Methyl-1-(2-pyrazinyl)-4-piperidinamine

[1]

Executive Safety Summary

4-Methyl-1-(2-pyrazinyl)-4-piperidinamine is a specialized heterocyclic building block, primarily utilized in the synthesis of FLT3 tyrosine kinase inhibitors such as Gilteritinib (Xospata).[1]

As a Senior Application Scientist, I must emphasize that while this molecule is an intermediate, it possesses a dual-hazard profile:

  • Chemical Corrosivity: The primary aliphatic amine at the 4-position imparts high basicity, leading to potential skin corrosion and severe eye damage (Category 1B).

  • Pharmacological Potency: As a core scaffold for kinase inhibitors, this compound must be treated as a Suspected Potent Compound (Occupational Exposure Band 3, OEB 3) until specific toxicology data proves otherwise.

The Golden Rule: Treat this substance as if it possesses the potency of the final drug substance until the synthesis is quenched.

Risk Stratification & Hazard Logic

We do not select PPE randomly; we select it based on the Path of Exposure .

Structural FeatureAssociated HazardCritical PPE Countermeasure
4-Amino Piperidine Core Corrosive (pH > 11). Causes irreversible eye damage and skin burns.[1]Eye: Face shield + Goggles.Skin: Acid-gas resistant suit (Tychem).[1]
Pyrazine Moiety Systemic Toxicity. Nitrogen-rich heterocycles often exhibit acute oral toxicity and potential sensitization.[1]Respiratory: P100/P3 Filtration (HEPA).
Physical State (Solid) Inhalation. Fine powders aerosolize easily during weighing.Engineering: Vented Balance Enclosure (VBE) or Isolator.
PPE Matrix: Scale-Dependent Requirements

Safety is not "one size fits all." Your PPE must scale with the quantity handled.[2]

Operation Scale < 100 mg (Analytical) 100 mg – 10 g (Preparative) > 10 g (Process/Scale-Up)
Primary Containment Fume Hood (Face velocity > 100 fpm)Vented Balance Enclosure (VBE)Glovebox / Isolator
Respiratory N95/FFP2 (if outside hood)Half-face Respirator (P100/P3 Cartridge)PAPR (Powered Air Purifying Respirator)
Hand Protection Double Nitrile (4 mil)Double Nitrile (Extended Cuff)Nitrile (Inner) + Butyl/Neoprene (Outer)
Body Protection Standard Lab CoatTyvek® Coverall (Elastic wrist)Tychem® C (Chemical Resistant)
Eye/Face Safety Glasses w/ Side ShieldsChemical GogglesFull Face Shield + Goggles
Operational Workflow: The "Zone Defense" Strategy

To prevent cross-contamination, you must visualize your lab as distinct zones. The following diagram illustrates the decision logic for containment based on the physical state and quantity of the material.

RiskAssessmentStartStart: Assess MaterialStatePhysical State?Start->StateQtyQuantity?State->QtySolid/PowderLowRiskStandard PPE(Fume Hood)State->LowRiskSolution (<10%)Qty->LowRisk< 10 mgMedRiskEnhanced PPE(Double Glove + Resp)Qty->MedRisk10 mg - 10 gHighRiskMax Containment(Isolator + PAPR)Qty->HighRisk> 10 g

Figure 1: Risk Assessment Logic Flow. Select containment strategy based on physical state and mass.

Step-by-Step Protocol: Handling & Gowning
Phase A: Donning (Gowning Up)

Goal: Create a barrier between the chemist and the amine.[1]

  • Inner Layer: Remove street clothes/jewelry. Don scrubs.

  • Footwear: Put on shoe covers. If handling >10g, use chemical-resistant rubber boots.[1]

  • Suiting: Don Tyvek® or Tychem® suit. Zipper must be fully closed.

  • Gloves (Layer 1): Don extended-cuff nitrile gloves. Critical: Tape the glove cuff over the suit sleeve using chemically resistant tape (e.g., ChemTape). This prevents powder from migrating up the sleeve.

  • Gloves (Layer 2): Don standard nitrile gloves over the first pair. These are your "sacrificial" gloves.

  • Respiratory: Fit-check your respirator (Negative Pressure Check).

Phase B: Experimental Execution

Goal: Containment.

  • Weighing: NEVER weigh this amine on an open bench. Use a static-dissipative weighing boat.

  • Solvent Addition: Add solvent slowly. Amines are exothermic upon protonation or dissolution.

  • Spill Control: Keep a bottle of dilute acetic acid (5%) or citric acid nearby. This acts as a neutralizer for the basic amine in case of a minor spill.

Phase C: Doffing (De-Gowning)

Goal: Prevent secondary exposure.[1]

GowningWorkflowStep11. Outer Glove Removal(Inside-Out Technique)Step22. Suit Removal(Roll Downwards, touch only inside)Step1->Step2Step33. Boot Cover RemovalStep2->Step3Step44. Inner Glove RemovalStep3->Step4Step55. Wash Hands(Soap + Water, 20s)Step4->Step5

Figure 2: Safe Doffing Sequence. The inner gloves are the LAST barrier removed to protect skin from outer suit contamination.[1]

Emergency & Disposal Procedures
Spill Management
  • Evacuate: If >1g of powder is aerosolized outside a hood, evacuate the lab immediately.

  • Neutralize: For liquid spills, apply a weak acid neutralizer (Citric Acid or commercially available "Base Neutralizer").

  • Absorb: Use chemically inert pads (Pink/Universal pads). Do not use clay-based kitty litter for amines as heat generation can occur.[1]

Waste Disposal (RCRA Compliance)
  • Solid Waste: Double-bag in polyethylene bags. Label as "Hazardous Waste - Toxic/Corrosive - Basic Solid."[1]

  • Liquid Waste: Segregate into Basic/Alkaline organic waste streams. DO NOT mix with acidic waste streams (e.g., acid chlorides, strong acids) to prevent violent exotherms.

  • Destruction: Incineration is the preferred method for pyrazine-based pharmaceuticals to ensure ring destruction.[1]

References
  • National Institutes of Health (NIH) - PubChem. Gilteritinib (Compound Summary). Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Respiratory Protection (29 CFR 1910.134). Available at: [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available at: [Link]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Methyl-1-(2-pyrazinyl)-4-piperidinamine
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